n-(o-Hydroxyphenyl)phthalimide
Description
Properties
IUPAC Name |
2-(2-hydroxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-12-8-4-3-7-11(12)15-13(17)9-5-1-2-6-10(9)14(15)18/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBSEGLKCFPNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285214 | |
| Record name | n-(o-hydroxyphenyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-13-7 | |
| Record name | NSC41070 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(o-hydroxyphenyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(o-Hydroxyphenyl)phthalimide from Phthalic Anhydride and o-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Phthalimide Scaffold
The phthalimide scaffold is a cornerstone in synthetic and medicinal chemistry, renowned for its versatile reactivity and presence in a wide array of biologically active compounds.[1] Its derivatives are integral to the development of pharmaceuticals exhibiting anti-inflammatory, analgesic, antitumor, antimicrobial, and anticonvulsant properties.[1] The targeted synthesis of specific phthalimide analogues, such as N-(o-Hydroxyphenyl)phthalimide, offers a pathway to novel molecules with unique chemical properties and potential therapeutic applications. The presence of the ortho-hydroxyl group on the phenyl ring introduces a site for further functionalization and potential metal chelation, making it a compound of interest for applications in catalysis and materials science.[2] This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, robust experimental protocols, and methods for purification and characterization.
Core Chemical Principles: A Two-Step Mechanistic Pathway
The synthesis of this compound from phthalic anhydride and o-aminophenol proceeds through a well-established two-step condensation reaction.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Nucleophilic Acyl Substitution and Ring Opening
The reaction initiates with the nucleophilic attack of the primary amine group of o-aminophenol on one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate, specifically 2-((2-hydroxyphenyl)carbamoyl)benzoic acid.[3]
Step 2: Intramolecular Cyclization and Dehydration
The second step involves an intramolecular cyclization of the phthalamic acid intermediate. Under the application of heat, the carboxylic acid and amide functionalities condense, eliminating a molecule of water to form the stable five-membered imide ring of this compound.[3] Acetic acid is a commonly used solvent for this reaction as it can effectively dissolve the reactants and also acts as a catalyst by facilitating proton transfer during the cyclization and dehydration steps.[4][5]
Sources
Microwave-assisted synthesis of n-(o-Hydroxyphenyl)phthalimide protocol
An In-depth Technical Guide to the Microwave-Assisted Synthesis of N-(o-Hydroxyphenyl)phthalimide
Authored by: A Senior Application Scientist
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable chemical intermediate, utilizing the principles of Microwave-Assisted Organic Synthesis (MAOS). Designed for researchers and professionals in chemical synthesis and drug development, this document elucidates the causality behind the experimental choices, ensuring a reproducible and efficient methodology grounded in the principles of green chemistry.
Strategic Overview: The Imperative for Greener, Faster Synthesis
This compound (C₁₄H₉NO₃) is a significant chemical scaffold.[1] The presence of the thermally stable phthalimide group, combined with a reactive ortho-hydroxyl functionality, makes it a valuable monomer in the development of high-performance polymers like polyimides, which are prized for their exceptional thermal and chemical resistance.[1]
Conventional synthesis methods for imides often require prolonged reaction times, high temperatures, and the use of large volumes of hazardous solvents. Microwave-assisted organic synthesis (MAOS) emerges as a superior alternative, offering a paradigm shift in efficiency and sustainability.[2][3] By utilizing microwave irradiation, we can achieve rapid, uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes.[4][5] This technology aligns with the core tenets of green chemistry by enhancing energy efficiency, minimizing solvent use—often enabling solvent-free conditions—and improving overall yield and product purity.[2][4][6][7]
The Underlying Mechanism: A Tale of Two Steps
The synthesis of this compound from phthalic anhydride and o-aminophenol is a classic condensation reaction that proceeds via a well-defined two-stage mechanism.[1]
-
Ring-Opening Nucleophilic Attack: The reaction initiates with the primary amine of o-aminophenol acting as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This step results in the opening of the anhydride ring to form an amic acid intermediate, specifically N-(2'-hydroxyphenyl)phthalamic acid.[1]
-
Intramolecular Cyclization and Dehydration: The crucial second step involves an intramolecular cyclization. The amide nitrogen of the amic acid intermediate performs a nucleophilic attack on the remaining carboxylic acid group. This is followed by the elimination of a water molecule (dehydration) to form the stable, five-membered imide ring, yielding the final product.[1]
Microwave irradiation powerfully accelerates the second step—the dehydration and cyclization—which is typically the rate-limiting stage in conventional heating methods. The efficient energy transfer directly to the polar molecules facilitates the removal of water and promotes rapid ring closure.
Sources
- 1. This compound|C14H9NO3 [benchchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. ijrpas.com [ijrpas.com]
An In-depth Technical Guide to the Reaction Mechanism and Intermediates of N-(o-Hydroxyphenyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(o-hydroxyphenyl)phthalimide is a significant chemical entity, serving as a crucial monomer in the synthesis of advanced polymers and as a structural motif in medicinal chemistry.[1] This technical guide provides a comprehensive exploration of the reaction mechanism and intermediates involved in its synthesis, with a particular focus on the prevalent condensation reaction between phthalic anhydride and o-aminophenol. By synthesizing experimental observations with computational insights, this document aims to deliver a deep understanding of the underlying chemical transformations, catalytic influences, and the critical role of intermediates.
Introduction: The Significance of this compound
This compound belongs to the N-substituted phthalimide family, a class of compounds recognized for their broad utility in organic synthesis, materials science, and pharmacology.[1][2] The incorporation of the phthalimide moiety imparts significant thermal and chemical stability, making it a valuable building block for high-performance polymers like polyimides.[1] Furthermore, the presence of a reactive hydroxyl group at the ortho position of the phenyl ring introduces a functional handle for further chemical modifications and can confer unique metal-chelating properties.[1] Understanding the precise mechanism of its formation is paramount for optimizing synthetic protocols, controlling purity, and designing novel derivatives with tailored properties for applications in drug development and material science.
The Core Reaction: Synthesis via Condensation
The most fundamental and widely utilized method for the synthesis of this compound is the condensation reaction between phthalic anhydride and o-aminophenol.[1] This process is typically conducted by heating the reactants, often in the presence of a catalyst such as acetic acid.[1][2]
Experimental Protocol: A Validated Approach
The following protocol outlines a typical procedure for the synthesis of this compound:
-
Reactant Preparation: Equimolar amounts of phthalic anhydride and o-aminophenol are measured.
-
Solvent Addition: The reactants are suspended in a suitable solvent, with glacial acetic acid being a common choice as it also functions as a catalyst.[1]
-
Reaction Conditions: The mixture is heated to reflux for a specified period, typically several hours, to ensure the completion of the reaction.[2]
-
Product Isolation: Upon cooling, the reaction mixture is often poured into water, causing the product to precipitate.[2]
-
Purification: The crude product is collected by filtration, washed with water to remove any remaining acetic acid and unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.
| Parameter | Typical Value/Condition | Rationale |
| Reactants | Phthalic Anhydride, o-Aminophenol | Readily available and foundational starting materials. |
| Stoichiometry | 1:1 molar ratio | Ensures complete consumption of the limiting reagent. |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and a catalyst for the reaction.[1] |
| Temperature | Reflux (e.g., ~118 °C for acetic acid) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[2] |
| Reaction Time | 2-4 hours | Generally sufficient for achieving high conversion to the final product. |
Unraveling the Reaction Mechanism: A Step-by-Step Analysis
The formation of this compound from phthalic anhydride and o-aminophenol proceeds through a well-established two-step mechanism: ring-opening followed by intramolecular cyclization and dehydration.[1]
Step 1: Nucleophilic Attack and Ring-Opening
The reaction initiates with the nucleophilic attack of the primary amine group of o-aminophenol on one of the electrophilic carbonyl carbons of phthalic anhydride.[1] This attack leads to the opening of the anhydride ring and the formation of a crucial intermediate, N-(2'-hydroxyphenyl)phthalamic acid (also known as 2-((2-hydroxyphenyl)carbamoyl)benzoic acid).[1]
Caption: Initial nucleophilic attack and ring-opening to form the phthalamic acid intermediate.
Step 2: Intramolecular Cyclization and Dehydration
The second and often rate-determining step involves the intramolecular cyclization of the phthalamic acid intermediate.[3][4] This is facilitated by heating and involves the nucleophilic attack of the amide nitrogen on the carboxylic acid group. This cyclization is followed by the elimination of a water molecule (dehydration) to yield the stable five-membered imide ring of this compound.[1]
Computational studies on the analogous formation of N-phenylphthalimide from phthalanilic acid suggest the formation of a gem-diol tetrahedral intermediate during this step.[3][4] It is highly probable that a similar intermediate is involved in the formation of this compound.
Caption: Intramolecular cyclization and dehydration to form the final product.
The Role of Catalysis
While the reaction can proceed thermally, the use of catalysts significantly enhances the reaction rate and yield.
Acid Catalysis: The Role of Acetic Acid
Acetic acid is a commonly employed catalyst in the synthesis of N-aryl phthalimides.[1][2] Computational studies on the formation of N-phenylphthalimide from phthalanilic acid have elucidated the catalytic role of acetic acid.[3][4] It is proposed that a single molecule of acetic acid can act as a bifunctional catalyst, simultaneously serving as a proton donor and a proton acceptor.[3][4] This dual role facilitates both the nucleophilic attack of the amide nitrogen to form the tetrahedral intermediate and the subsequent dehydration of this intermediate.[3][4] This is achieved through a double proton transfer mechanism within a cyclic hydrogen-bonded complex.[3]
Caption: Proposed catalytic cycle for acetic acid in N-aryl phthalimide formation.
Emerging Catalytic Systems
Recent research has focused on developing milder and more efficient catalytic systems for the synthesis of N-aryl phthalimides. N-heterocyclic carbenes (NHCs) have been shown to catalyze the atroposelective amidation of phthalamic acid, allowing for the synthesis of N-aryl phthalimides under mild conditions.[5] This approach involves the in-situ acid activation of the phthalamic acid followed by NHC-catalyzed amidation.[5] Additionally, other catalysts such as sulphamic acid have been reported to be effective for the synthesis of N-alkyl and N-aryl phthalimides, offering advantages like short reaction times and high yields.[2]
The Influence of the Ortho-Hydroxyl Group
The presence of the hydroxyl group in the ortho position of the phenyl ring in this compound is not merely a passive substituent. While its direct catalytic role in the imide formation step is not extensively documented, it can influence the electronic properties of the starting o-aminophenol and the resulting phthalamic acid intermediate. Furthermore, the hydroxyl group can participate in intramolecular hydrogen bonding, which may affect the conformation of the intermediate and the transition states, thereby influencing the reaction kinetics.
Interestingly, studies on the hydrolysis of this compound have shown that the ionized ortho-O⁻ group can act as an intramolecular general base, significantly enhancing the rate of hydrolysis.[6] This highlights the potential for the hydroxyl group to play an active role in reactions involving the phthalimide ring.
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process, primarily achieved through the condensation of phthalic anhydride and o-aminophenol. The reaction proceeds via a two-step mechanism involving a phthalamic acid intermediate and is often catalyzed by acids like acetic acid. Computational studies have provided valuable insights into the transition states and the role of catalysts in this transformation.
Future research in this area could focus on:
-
Detailed Computational Studies: Performing computational analyses specifically on the this compound system to elucidate the precise electronic and steric effects of the ortho-hydroxyl group on the reaction mechanism and energetics.
-
Development of Novel Catalysts: Exploring more efficient and environmentally benign catalysts for the synthesis, including recyclable solid acid catalysts and advanced organocatalysts.
-
Kinetic Studies: Conducting detailed kinetic studies to experimentally validate the proposed mechanisms and the role of various catalysts.
A deeper understanding of the reaction mechanism and intermediates will undoubtedly pave the way for the development of more efficient synthetic routes and the design of novel this compound derivatives for a wide range of applications in science and technology.
References
-
N-Hydroxyphthalimide - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism - MDPI. (2010). Retrieved January 25, 2026, from [Link]
-
Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids | ChemRxiv. (2024). Retrieved January 25, 2026, from [Link]
- Synthesis process of N-hydroxyl phthalimide - Google Patents. (n.d.).
-
Efficient one pot synthesis of N-alkyl and N-aryl imides - Der Pharma Chemica. (2011). Retrieved January 25, 2026, from [Link]
-
Efficient Rate Enhancement Due to Intramolecular General Base (IGB) Assistance in the Hydrolysis of this compound | The Journal of Organic Chemistry - ACS Publications. (2007). Retrieved January 25, 2026, from [Link]
-
Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism - ResearchGate. (2010). Retrieved January 25, 2026, from [Link]
Sources
An In-depth Technical Guide to the FTIR Analysis of N-(o-Hydroxyphenyl)phthalimide
Abstract
This technical guide provides a comprehensive framework for the analysis of N-(o-hydroxyphenyl)phthalimide using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document details the core principles, experimental protocols, and spectral interpretation necessary for the unambiguous characterization of this molecule. We will explore the causality behind experimental choices, from sample preparation to data acquisition, and provide a detailed analysis of the vibrational modes of the key functional groups, including the phthalimide carbonyls, the phenolic hydroxyl group, and the aromatic systems. This guide is grounded in authoritative references to ensure scientific integrity and provide a self-validating methodology for confident structural elucidation.
Introduction: The Role of FTIR in Characterizing this compound
This compound (C₁₄H₉NO₃, CAS No. 6307-13-7) is a member of the phthalimide family, a class of compounds recognized for its importance in organic synthesis and medicinal chemistry.[1] The molecule's structure, featuring a planar phthalimide ring system linked to a hydroxyl-substituted phenyl group, gives rise to a unique set of physicochemical properties and potential biological activities. The synthesis of this compound typically involves the condensation reaction between phthalic anhydride and o-aminophenol.[1]
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive analytical technique for confirming the successful synthesis and purity of this compound. By measuring the absorption of infrared radiation by the molecule, FTIR provides a distinct "fingerprint" based on the vibrational frequencies of its specific functional groups. This guide will systematically deconstruct the FTIR spectrum of this compound, enabling scientists to confidently identify its structural features.
Molecular Structure and Key Vibrational Modes
The power of FTIR analysis lies in its ability to probe the vibrations of specific chemical bonds within a molecule. For this compound, the key functional groups that produce characteristic IR absorption bands are:
-
The Phthalimide Group: This five-membered imide ring contains two carbonyl (C=O) groups. Their vibrations are highly characteristic and sensitive to the electronic environment.
-
The Hydroxyl Group (-OH): The phenolic -OH group is a strong IR absorber. Its position and shape are critically influenced by hydrogen bonding.
-
The Imide C-N Bond: The stretching vibration of the bond connecting the phthalimide nitrogen to the phenyl ring provides further structural confirmation.
-
Aromatic Rings: Both the phthalimide and hydroxyphenyl moieties contain benzene rings, which exhibit characteristic C-H and C=C stretching and bending vibrations.
A crucial feature of the ortho substitution is the potential for intramolecular hydrogen bonding between the phenolic -OH group and one of the proximal phthalimide carbonyl oxygens. This interaction significantly influences the vibrational frequencies of both participating groups, a key diagnostic feature in the IR spectrum.[2][3][4]
Caption: Molecular structure of this compound highlighting key functional groups.
Predicted FTIR Absorption Frequencies
The following table summarizes the expected absorption regions for the principal functional groups of this compound. These predictions are based on established spectroscopic data for phthalimides, phenols, and aromatic compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics & Causality |
| Phenolic O-H | Stretching (ν) | ~3200 - 3600 | A broad band is expected due to intramolecular hydrogen bonding with a carbonyl oxygen. This interaction weakens the O-H bond, shifting its frequency to a lower wavenumber compared to a "free" hydroxyl (~3600 cm⁻¹).[1][3] |
| Aromatic C-H | Stretching (ν) | ~3000 - 3100 | Multiple, sharp, but weaker bands appearing just above 3000 cm⁻¹.[1] |
| Imide C=O | Asymmetric Stretching (ν_as) | ~1770 - 1780 | Strong and sharp. This represents the out-of-phase stretching of the two carbonyls. |
| Imide C=O | Symmetric Stretching (ν_s) | ~1700 - 1735 | Strong and sharp. This represents the in-phase stretching. The presence of two distinct, strong carbonyl peaks is a hallmark of the phthalimide group.[1][5][6] |
| Aromatic C=C | Ring Stretching (ν) | ~1450 - 1600 | Multiple bands of variable intensity, confirming the presence of the aromatic rings.[1] |
| Imide C-N | Stretching (ν) | ~1300 - 1400 | A medium to strong band associated with the stretching of the bond between the imide nitrogen and the aromatic ring.[1][5] |
| Phenolic C-O | Stretching (ν) | ~1200 - 1280 | Strong band characteristic of an aryl ether or phenol C-O bond. |
| Aromatic C-H | Out-of-Plane Bending (γ) | ~700 - 900 | Bending patterns in this "fingerprint" region can help confirm the substitution patterns on the aromatic rings. |
Experimental Protocol: Sample Preparation and Data Acquisition
The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation. For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a robust and widely used technique.[7][8]
Causality: The objective is to disperse the analyte molecules within an IR-transparent matrix (KBr). Grinding reduces the particle size of the sample below the wavelength of the IR radiation, which minimizes light scattering (the Christiansen effect) and produces sharp, well-defined absorption bands. Pressing the mixture into a translucent pellet creates a solid solution with a uniform path length for the IR beam.[7]
Caption: Standard workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Methodology
-
Materials and Equipment:
-
This compound (1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried (~200 mg)[9]
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press (capable of 8-10 tons)
-
FTIR Spectrometer
-
-
Preparation of the KBr Pellet:
-
Step 1: Grinding: Place 1-2 mg of the sample into a clean, dry agate mortar and grind to a fine powder.[7][10]
-
Step 2: Mixing: Add approximately 200 mg of dry KBr powder to the mortar. Mix with the sample by grinding gently for about 60 seconds. Self-Validation Insight: The mixture should appear homogenous. Over-grinding can increase moisture absorption by the hygroscopic KBr, leading to interfering O-H peaks in the spectrum.[7][11]
-
Step 3: Pressing: Transfer the powder mixture to the pellet die. Place the die under the hydraulic press and apply pressure of 8-10 tons for 2-5 minutes.[10] Some protocols recommend applying a vacuum to the die during pressing to remove trapped air and moisture, resulting in a more transparent pellet.[11]
-
Step 4: Inspection: Carefully remove the die and extract the pellet. A high-quality pellet should be thin and transparent or translucent.
-
-
Spectral Acquisition:
-
Step 1: Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to measure the spectrum of the ambient environment (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.
-
Step 2: Sample Scan: Place the KBr pellet into the sample holder in the spectrometer's beam path. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Spectral Interpretation: A Self-Validating Approach
Interpreting the final spectrum involves correlating the observed absorption bands with the predicted vibrational frequencies.
-
Confirming the Backbone: The first step is to confirm the presence of the core phthalimide structure. Look for the two strong, sharp carbonyl (C=O) bands between 1700-1780 cm⁻¹.[1][6] Their presence is the most compelling evidence of the imide ring.
-
Identifying the Hydroxyphenyl Group: The next crucial peak is the hydroxyl (-OH) stretch. In this molecule, its defining characteristic should be its broadness and position (~3200-3600 cm⁻¹), which is direct evidence of hydrogen bonding.[1] An unusually sharp peak around 3600 cm⁻¹ could indicate a "free" OH group, suggesting that either the sample is a different isomer (e.g., para-substituted) or that intramolecular bonding is disrupted.
-
Verifying Aromaticity: Confirm the presence of sharp peaks in the 3000-3100 cm⁻¹ region (aromatic C-H stretch) and multiple bands in the 1450-1600 cm⁻¹ range (aromatic C=C stretch).[1]
-
Checking for Impurities: The spectrum should be checked for signals from starting materials. A broad, strong absorption around 3300-3500 cm⁻¹ coupled with a C=O stretch around 1690 cm⁻¹ could indicate the presence of the intermediate phthalamic acid. Residual water absorbed by the KBr pellet will show a very broad O-H absorption around 3400 cm⁻¹ and a weaker bending mode near 1640 cm⁻¹.[12]
By systematically verifying the presence of each key functional group and considering the influence of intramolecular interactions, this step-wise analysis provides a robust and self-validating confirmation of the this compound structure.
References
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]
-
Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237482, this compound. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of polyimide 5e and 6e. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation...of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Retrieved from [Link]
Sources
- 1. This compound|C14H9NO3 [benchchem.com]
- 2. FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. Intra- and Intermolecular Hydrogen Bonding in Miscible Blends of CO2/Epoxy Cyclohexene Copolymer with Poly(Vinyl Phenol) | MDPI [mdpi.com]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. N-(4-Hydroxyphenyl)Phthalimide | C14H9NO3 | CID 252281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scienceijsar.com [scienceijsar.com]
- 10. pelletpressdiesets.com [pelletpressdiesets.com]
- 11. youtube.com [youtube.com]
- 12. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of N-(o-Hydroxyphenyl)phthalimide
This guide provides a comprehensive technical overview of the synthesis, crystal structure, and molecular geometry of N-(o-Hydroxyphenyl)phthalimide, also known as 2-(2-hydroxyphenyl)isoindole-1,3-dione. Designed for researchers, medicinal chemists, and material scientists, this document synthesizes crystallographic data with spectroscopic analysis to offer a detailed understanding of this molecule's solid-state conformation and intermolecular interactions.
Introduction: The Significance of N-Aryl Phthalimides
Phthalimides are a well-established class of compounds with a broad spectrum of applications, ranging from versatile intermediates in organic synthesis to the core scaffold in various pharmaceuticals. The introduction of an aryl substituent on the nitrogen atom, particularly one bearing a hydroxyl group, imparts unique conformational and electronic properties. This compound (C₁₄H₉NO₃, Molar Mass: 239.23 g/mol ) is of particular interest due to the potential for intramolecular hydrogen bonding, which can significantly influence its chemical reactivity, biological activity, and solid-state packing.[1] This guide will delve into the precise three-dimensional architecture of this molecule, providing foundational knowledge for its potential application in drug design and materials science.
Synthesis and Crystallization: A Self-Validating Protocol
The synthesis of this compound is typically achieved through a condensation reaction between phthalic anhydride and o-aminophenol. This method is both efficient and reliable, lending itself to a self-validating protocol where the purity and identity of the product can be readily confirmed.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and o-aminophenol.
-
Solvent Addition: Add glacial acetic acid to the flask to serve as the reaction solvent.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress via thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.
-
Crystallization: Obtain single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified product in an appropriate solvent system, such as an ethanol/chloroform mixture.
The rationale behind using glacial acetic acid is its ability to facilitate the dehydration process inherent in imide formation while also being an effective solvent for the reactants. The subsequent purification by recrystallization is a critical step to ensure high-purity crystalline material necessary for accurate structural analysis.
Crystal Structure and Molecular Geometry: An Atomic-Level Perspective
The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data reveals the intricate details of its molecular conformation and the forces governing its crystal packing.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for this compound.
| Parameter | Value |
| Chemical Formula | C₁₄H₉NO₃ |
| Formula Weight | 239.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 (2) |
| b (Å) | 7.8910 (16) |
| c (Å) | 13.876 (3) |
| α (°) | 90 |
| β (°) | 109.43 (3) |
| γ (°) | 90 |
| Volume (ų) | 1044.8 (4) |
| Z | 4 |
| Density (calculated) | 1.521 Mg/m³ |
| Absorption Coefficient (μ) | 0.11 mm⁻¹ |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.20 |
Data sourced from Acta Crystallographica Section E: Structure Reports Online, (2007), E63, o678-o679.
Molecular Conformation
The molecule of this compound is not planar. The phthalimide and the hydroxyphenyl ring systems are twisted with respect to each other. The dihedral angle between the mean planes of the phthalimide ring system and the hydroxyphenyl ring is a critical parameter defining the overall molecular shape. This non-planar conformation is a result of steric hindrance between the ortho-substituted phenyl ring and the carbonyl groups of the phthalimide moiety.
Intramolecular and Intermolecular Interactions
A salient feature of the crystal structure is the presence of a strong intramolecular hydrogen bond between the hydroxyl group (-OH) of the phenyl ring and one of the carbonyl oxygen atoms of the phthalimide group. This interaction plays a crucial role in stabilizing the observed conformation of the molecule in the solid state.
In addition to the intramolecular hydrogen bond, the crystal packing is further stabilized by intermolecular C-H···O hydrogen bonds. These weaker interactions link adjacent molecules, creating a three-dimensional supramolecular architecture. The interplay of these non-covalent interactions is fundamental to the stability and physical properties of the crystalline material.
Caption: Experimental workflow for the synthesis and structural elucidation of this compound.
Spectroscopic Characterization: Corroborating the Solid-State Structure
Spectroscopic techniques provide complementary information to the crystallographic data, confirming the functional groups present and offering insights into the molecule's structure in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands that are indicative of its molecular structure.
-
O-H Stretching: A broad band is observed in the region of 3400-3200 cm⁻¹, corresponding to the hydroxyl group. The broad nature of this peak is consistent with its involvement in hydrogen bonding.
-
C=O Stretching: Two distinct, strong absorption bands appear around 1770 cm⁻¹ and 1710 cm⁻¹, which are assigned to the asymmetric and symmetric stretching vibrations of the imide carbonyl groups, respectively.
-
Aromatic C=C Stretching: Multiple sharp peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of the atoms in the molecule.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phthalimide and the hydroxyphenyl rings. A downfield signal, typically above 10 ppm, would be characteristic of the phenolic hydroxyl proton, with its chemical shift being sensitive to solvent and concentration.
-
¹³C NMR: The carbon spectrum will show signals for the carbonyl carbons in the downfield region (around 167 ppm), along with a series of peaks corresponding to the aromatic carbons of the two ring systems.
Sources
An In-depth Technical Guide to the Solubility of N-(o-Hydroxyphenyl)phthalimide in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-(o-Hydroxyphenyl)phthalimide (also known as 2-(2-hydroxyphenyl)isoindole-1,3-dione).[1][2] In the absence of extensive published quantitative solubility data for this specific compound, this document focuses on the underlying chemical principles governing its solubility, theoretical predictions, and detailed experimental protocols for its determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems to facilitate its application in synthesis, purification, formulation, and biological screening.
Introduction to this compound and its Significance
This compound is an organic compound featuring a phthalimide core substituted with a hydroxylated phenyl group at the ortho position.[1][2] The phthalimide family of compounds is of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and applications as intermediates in organic synthesis.[2] The solubility of a compound is a critical physicochemical parameter that influences its utility at every stage of research and development. From choosing an appropriate solvent for a chemical reaction to designing a drug delivery system with optimal bioavailability, a thorough understanding of a compound's solubility is paramount.[3] Poor solubility can hinder biological testing, complicate purification processes, and pose significant challenges for formulation development.[4]
This guide will delve into the molecular characteristics of this compound to predict its solubility behavior and provide robust, field-proven methodologies for its empirical determination.
Theoretical Considerations for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound, with its combination of polar and non-polar moieties, suggests a nuanced solubility profile.
Molecular Structure and Intermolecular Forces
This compound possesses several key structural features that dictate its interactions with solvents:
-
Phthalimide Group: This group contains two polar carbonyl (C=O) groups and a nitrogen atom, which can act as hydrogen bond acceptors.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor.
-
Aromatic Rings: The two benzene rings are non-polar and capable of engaging in π-π stacking and van der Waals interactions.
The presence of both hydrogen-bonding groups and non-polar aromatic systems indicates that this compound is an amphiphilic molecule. Its solubility will therefore be a balance between these competing characteristics.
Hansen Solubility Parameters (HSP)
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can make qualitative predictions about the solubility of this compound in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the hydroxyl and phthalimide groups of the solute. Good solubility is anticipated, although it may be limited by the non-polar aromatic rings.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can accept hydrogen bonds and have significant dipole moments, allowing for favorable interactions with the polar parts of the molecule. High solubility is expected in solvents like DMF and DMSO.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The large, polar functional groups of this compound will likely lead to poor solubility in non-polar solvents, as the energetic cost of breaking the solute-solute and solvent-solvent interactions is not compensated by strong solute-solvent interactions.
Quantitative Solubility Data
As of the date of this publication, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a range of common organic solvents has not been identified. For the structurally related compound, N-hydroxyphthalimide, solubility has been reported to be highest in 2-methoxyethanol, followed by other polar solvents like 1,4-dioxane and acetone, with lower solubility in alcohols and esters at 298.15 K.[8] While this provides some context, direct experimental determination for this compound is necessary for accurate data.
The following table provides a qualitative summary of the expected solubility based on theoretical principles.
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to Good | Hydrogen bonding with -OH and C=O groups. |
| Polar Aprotic | DMSO, DMF, Acetone | Good to High | Strong dipole-dipole interactions and hydrogen bond acceptance. |
| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity, acts as a hydrogen bond acceptor. |
| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity, but less effective hydrogen bonding. |
| Chlorinated | Dichloromethane | Low to Moderate | Weak polarity and inability to hydrogen bond effectively. |
| Non-Polar | Hexane, Toluene | Poor | Dominated by non-polar interactions, unfavorable for the polar groups. |
Experimental Determination of Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, when the solution is in equilibrium with the solid solute.[9] The shake-flask method is the gold standard for determining thermodynamic solubility.[4]
Experimental Workflow Diagram
Sources
- 1. This compound | C14H9NO3 | CID 237482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|C14H9NO3 [benchchem.com]
- 3. physchemres.org [physchemres.org]
- 4. evotec.com [evotec.com]
- 5. Solubility parameters (HSP) [adscientis.com]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Purity analysis of synthesized n-(o-Hydroxyphenyl)phthalimide
An In-Depth Technical Guide to the Purity Analysis of Synthesized N-(o-Hydroxyphenyl)phthalimide
Abstract
The chemical purity of this compound, a key intermediate in various synthetic applications including pharmaceuticals and material science, is paramount to ensuring the safety, efficacy, and quality of the final product. This technical guide provides a comprehensive framework for the purity analysis of this compound, designed for researchers, scientists, and drug development professionals. We delve into the common synthetic pathways and the resulting impurity profile. Subsequently, a multi-modal analytical strategy is detailed, employing High-Performance Liquid Chromatography (HPLC) for quantification, spectroscopic techniques (NMR, FTIR) for structural verification, and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity detection. This guide emphasizes the causality behind methodological choices and establishes self-validating protocols to ensure robust and reliable purity assessment.
Introduction: The Criticality of Purity for this compound
This compound, with the molecular formula C₁₄H₉NO₃, serves as a valuable building block in organic synthesis.[1] Its unique structure, featuring a phthalimide moiety and a phenolic hydroxyl group, allows for further functionalization, making it a precursor of interest. The presence of impurities, even at trace levels, can have significant downstream consequences, including altered biological activity, compromised material integrity, and unforeseen side reactions. Regulatory bodies and quality standards mandate rigorous impurity profiling to ensure that any impurity is identified and quantified.[2] This guide provides the scientific rationale and practical methodologies to achieve a comprehensive purity profile for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2-hydroxyphenyl)isoindole-1,3-dione | [3] |
| CAS Number | 6307-13-7 | [1][3] |
| Molecular Formula | C₁₄H₉NO₃ | [1][3] |
| Molecular Weight | 239.23 g/mol | [1][3] |
| Appearance | Solid | [1] |
Synthetic Pathway and Potential Impurity Profile
Understanding the synthesis is the first step in predicting the impurity profile. The most common and direct route to this compound is the condensation reaction between phthalic anhydride and o-aminophenol.[1]
The reaction proceeds via a two-step mechanism:
-
Ring-Opening: The nucleophilic primary amine of o-aminophenol attacks a carbonyl carbon of phthalic anhydride, opening the ring to form an N-(2'-hydroxyphenyl)phthalamic acid intermediate.[1]
-
Cyclization (Dehydration): Subsequent heating promotes intramolecular cyclization, eliminating a molecule of water to form the stable five-membered imide ring.[1]
This process, while efficient, can lead to several process-related impurities if the reaction is incomplete or if side reactions occur.
Caption: Synthesis pathway and primary process-related impurities.
Table 2: Common Impurities in the Synthesis of this compound
| Impurity Name | Origin | Rationale for Presence |
| Phthalic Anhydride | Starting Material | Incomplete reaction; non-stoichiometric addition. |
| o-Aminophenol | Starting Material | Incomplete reaction; non-stoichiometric addition. |
| N-(2'-hydroxyphenyl)phthalamic acid | Intermediate | Incomplete cyclization/dehydration step. |
| N-(m/p-hydroxyphenyl)phthalimide | Isomeric Impurity | Presence of m- or p-aminophenol isomers in the starting material. |
A Multi-Tiered Strategy for Purity Verification
No single analytical technique is sufficient to declare a compound as "pure." A robust purity analysis relies on an orthogonal approach, where different methods with different separation and detection principles are used to build a comprehensive picture. The analysis workflow should be designed to identify and quantify all potential impurities noted above.
Caption: Integrated workflow for purity analysis of this compound.
Methodologies and Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Principle: HPLC is the primary technique for determining the purity of the main component and quantifying impurities.[4][5] Its high resolving power allows for the separation of the target compound from closely related structural isomers and process-related impurities. Detection is typically performed using a UV detector, leveraging the chromophoric nature of the phthalimide and phenyl rings.
Expert Insight: The choice of a C18 stationary phase is based on the non-polar nature of the compound's backbone. A gradient elution is crucial; it allows for the retention and separation of early-eluting polar compounds (like the phthalamic acid intermediate) while ensuring the timely elution of the main, less polar product.
Protocol for HPLC Purity Assay:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min (30% B), 2-15 min (30-90% B), 15-18 min (90% B), 18-20 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%. This validates that the system is performing adequately.[6]
-
Data Analysis: Calculate purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation.[1] ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR identifies all unique carbon atoms in the molecule.
Expert Insight: The NMR spectrum serves as a molecular fingerprint. It not only confirms the desired structure but can also reveal the presence of impurities with distinct proton or carbon signals. For example, residual o-aminophenol would show a characteristic set of aromatic signals different from the product. The absence of a broad carboxylic acid proton peak confirms the complete cyclization of the phthalamic acid intermediate.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Interpretation:
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 9.0 - 10.0 | Singlet (broad) | -OH |
| ¹H | 7.8 - 8.0 | Multiplet | Phthalimide protons |
| ¹H | 6.8 - 7.4 | Multiplet | Hydroxyphenyl protons |
| ¹³C | ~167 | Singlet | C=O (Phthalimide) |
| ¹³C | 115 - 155 | Multiplet | Aromatic Carbons |
| (Note: Data is predictive and may vary based on solvent and experimental conditions)[1] |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identity
Principle: FTIR confirms the presence of key functional groups by measuring the absorption of infrared radiation.[1] It is a rapid and effective technique for verifying the successful formation of the imide ring and the presence of the hydroxyl group.
Protocol for FTIR Analysis:
-
Sample Preparation: Typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Interpretation:
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H Stretch | Hydroxyl (-OH) |
| 3000-3100 (sharp) | C-H Stretch | Aromatic |
| 1700-1780 (strong) | C=O Stretch | Imide Carbonyl |
| 1450-1600 | C=C Stretch | Aromatic |
| 1300-1400 | C-N Stretch | Imide |
| (Source: Based on typical values for these functional groups)[1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as unreacted starting materials (o-aminophenol) that might persist after synthesis. The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, and the mass spectrometer provides mass information for identification.[3]
Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like ethyl acetate. If necessary, derivatization (e.g., silylation of the -OH group) can be performed to increase volatility, though it may not be required for the starting materials.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temp: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI), 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to a reference library (e.g., NIST) and standards of potential impurities.
Conclusion
The purity analysis of synthesized this compound is a multi-faceted process that underpins its suitability for high-stakes applications. A scientifically sound approach, grounded in an understanding of the synthetic route, is essential for identifying potential impurities. By systematically applying an orthogonal set of analytical techniques—HPLC for quantification, NMR and FTIR for structural identity, and GC-MS for volatile components—a complete and reliable purity profile can be established. The protocols and insights provided in this guide serve as a robust framework for researchers and quality control professionals to ensure the integrity of their synthesized material.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 252281, N-(4-Hydroxyphenyl)Phthalimide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237482, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 187955, Phthalimide, N-(m-hydroxyphenyl)-. Retrieved from [Link]
- Google Patents. (n.d.). CN1239715A - Synthesis process of N-hydroxyl phthalimide.
-
Wikipedia. (n.d.). N-Hydroxyphthalimide. Retrieved from [Link]
-
PapChem Lifesciences. (n.d.). High Purity N-Hydroxy Phthalimide | CAS 524-38-9. Retrieved from [Link]
-
Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Ravichandran, V., et al. (2010). Validation of analytical methods - Strategies & importance. International Journal of Pharmacy and Pharmaceutical Sciences, 2(3), 18-22. Retrieved from [Link]
-
Hudson-Edwards, K. A., & Skelly, O. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 3-19. Retrieved from [Link]
Sources
- 1. This compound|C14H9NO3 [benchchem.com]
- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C14H9NO3 | CID 237482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High Purity N-Hydroxy Phthalimide | CAS 524-38-9 | PapChem Lifesciences [papchemlifesciences.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Ring-Opening and Cyclization Mechanism in N-(o-Hydroxyphenyl)phthalimide Synthesis
Abstract
This technical guide provides a comprehensive exploration of the synthesis of N-(o-hydroxyphenyl)phthalimide, a significant chemical intermediate in the development of pharmaceuticals and advanced polymers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, offers detailed experimental protocols, and addresses practical challenges. By integrating established chemical theory with field-proven insights, this guide serves as an authoritative resource for understanding and optimizing the synthesis of this versatile molecule.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₄H₉NO₃, is a derivative of the phthalimide family, a class of compounds renowned for their utility in organic synthesis.[1] The incorporation of a hydroxyl group on the ortho position of the N-phenyl substituent imparts unique chemical properties, making it a valuable precursor in various scientific domains.
In polymer chemistry, the ortho-hydroxyl group is critical for the synthesis of thermally rearranged (TR) polymers. These high-performance materials undergo a thermally induced intramolecular cyclization, transforming the polyimide structure into a more rigid and stable polybenzoxazole. This rearrangement creates microporosity, a desirable trait for applications such as gas separation membranes.[1] In medicinal chemistry, the phthalimide scaffold is a privileged structure, appearing in compounds with a wide range of biological activities, including anti-inflammatory and analgesic properties.[2] The presence of the phenolic hydroxyl group offers a reactive handle for further molecular modifications, enabling the exploration of new therapeutic agents.
This guide will elucidate the fundamental two-stage reaction mechanism, provide detailed methodologies for its synthesis, discuss characterization techniques, and explore the nuanced role of the ortho-hydroxyl group.
The Core Mechanism: A Tale of Two Steps
The synthesis of this compound from phthalic anhydride and o-aminophenol is a classic condensation reaction that proceeds through a well-established two-step mechanism: nucleophilic ring-opening followed by intramolecular cyclization (cyclodehydration).[1]
Step 1: Nucleophilic Ring-Opening of Phthalic Anhydride
The reaction is initiated by the nucleophilic attack of the primary amine group of o-aminophenol on one of the electrophilic carbonyl carbons of the phthalic anhydride ring.[1] This attack leads to the cleavage of the anhydride's C-O-C bond, resulting in the formation of a phthalamic acid intermediate, specifically 2-((2-hydroxyphenyl)carbamoyl)benzoic acid.[1] This step is typically fast and occurs readily upon mixing the reactants.
-
Causality: The primary amine is a potent nucleophile, and the carbonyl carbons of the anhydride are highly electrophilic due to the electron-withdrawing effect of the two oxygen atoms. This inherent reactivity drives the initial ring-opening.
Step 2: Intramolecular Cyclization and Dehydration
The second and often rate-determining step is the intramolecular cyclization of the phthalamic acid intermediate.[1] This process involves the nucleophilic attack of the amide nitrogen onto the carboxylic acid's carbonyl carbon. This is an endo-trig cyclization, which can be slow. The reaction is typically facilitated by heating, which provides the necessary activation energy for the cyclization and subsequent dehydration, leading to the formation of the stable five-membered imide ring and the elimination of a water molecule.[1]
-
Causality: The use of a solvent like glacial acetic acid not only serves as a reaction medium but also acts as a catalyst by protonating the carboxylic acid's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amide nitrogen.[1]
The overall reaction mechanism can be visualized as follows:
Figure 1: The two-step reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[3]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Stoichiometric Ratio |
| Phthalic Anhydride | 148.12 | 1.48 | 10 | 1.0 |
| o-Aminophenol | 109.13 | 1.09 | 10 | 1.0 |
| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent/Catalyst |
| Ethanol (95%) | - | As needed | - | Recrystallization |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalic anhydride (1.48 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring for 4 hours. The reactants will dissolve, and the solution will typically turn a yellow to brown color.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 3:7 ethyl acetate/hexane eluent. The product, this compound, has an approximate Rf value of 0.5.[1]
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate will form.
-
Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove any remaining acetic acid and unreacted starting materials.
-
Purification: Recrystallize the crude product from 95% ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70°C to a constant weight.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.[1]
-
C=O Stretch: Strong absorption bands corresponding to the symmetric and asymmetric stretching of the imide carbonyl groups typically appear around 1700-1780 cm⁻¹.[1]
-
C-N Stretch: A band in the 1300-1400 cm⁻¹ region.[1]
-
Aromatic C-H and C=C Stretches: Multiple sharp bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides key structural information. Predicted chemical shifts (δ) in ppm are as follows:
-
¹³C NMR: The carbon spectrum will show distinct signals for the different carbon environments:
-
Physical Properties
-
Molecular Formula: C₁₄H₉NO₃
-
Appearance: A white to pale yellow solid.
-
Melting Point: Approximately 220°C.[1]
Field-Proven Insights: The Role of the Ortho-Hydroxyl Group and Potential Challenges
The presence of the hydroxyl group in the ortho position of the N-phenyl ring introduces nuances to the synthesis that are critical for researchers to understand.
Influence on Reactivity
The ortho-hydroxyl group can potentially influence the reaction in several ways:
-
Intramolecular Hydrogen Bonding: In the phthalamic acid intermediate, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the adjacent amide carbonyl oxygen. This can influence the conformation of the intermediate, potentially affecting the ease of cyclization.
-
Neighboring Group Participation: While less common for this specific reaction, the concept of neighboring group participation, where a nearby functional group influences the reaction rate or mechanism, is a possibility.[4][5] The hydroxyl group could potentially interact with the carboxylic acid group, although steric hindrance might limit this effect.
Potential Side Reactions and Troubleshooting
-
Esterification: Under acidic conditions and at high temperatures, there is a possibility of a side reaction where the phenolic hydroxyl group reacts with the carboxylic acid of another phthalamic acid molecule, leading to polyester impurities.
-
Troubleshooting: Maintaining the recommended reaction temperature and time can minimize this side reaction. Purification by recrystallization is generally effective at removing such impurities.
-
-
Incomplete Cyclization: If the reaction is not heated for a sufficient duration or at a high enough temperature, the reaction may not go to completion, leaving unreacted phthalamic acid intermediate in the product.
-
Troubleshooting: Monitor the reaction by TLC to ensure the disappearance of the starting materials and the intermediate. If necessary, the reflux time can be extended.
-
The following workflow can guide the optimization of the synthesis:
Figure 2: A workflow for the synthesis and optimization of this compound.
Conclusion
The synthesis of this compound via the condensation of phthalic anhydride and o-aminophenol is a robust and well-understood process. The two-step mechanism, involving ring-opening and subsequent cyclization, is fundamental to the formation of the imide ring. By carefully controlling reaction conditions and employing standard purification techniques, high yields of the pure product can be achieved. The unique properties conferred by the ortho-hydroxyl group make this molecule a valuable building block in materials science and medicinal chemistry. This guide provides the necessary theoretical framework and practical knowledge for researchers to confidently synthesize and characterize this important compound.
References
-
G. Popa, et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4333. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237482, this compound. Retrieved from [Link]
-
Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. Available at: [Link]
-
Sirajuddin, M., et al. (2012). 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2589. Available at: [Link]
-
Kasideh, A., et al. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825. Available at: [Link]
-
Chem-Station. (2016). Neighboring Group Participation. Retrieved from [Link]
-
Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]
-
Yıldırım, M., et al. (2008). 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o778. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols: N-(o-Hydroxyphenyl)phthalimide in Advanced Polyimide Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis and utilization of polyimides featuring the N-(o-hydroxyphenyl)phthalimide moiety. While this compound serves as an essential model compound, its true value in polymer science is realized through the incorporation of the ortho-hydroxy-N-phenylimide functional group into the backbone of aromatic polyimides. These polymers are precursors to high-performance materials, most notably polybenzoxazoles (PBOs), via a thermally activated rearrangement. This guide details the synthesis of the model compound, the polymerization of related functional monomers, and the subsequent thermal conversion, offering field-proven protocols, mechanistic insights, and characterization data for researchers in materials science and drug development.
Section 1: The Strategic Importance of the ortho-Hydroxyimide Group in Polyimides
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their rigid backbones often lead to poor solubility and processability. The strategic incorporation of functional groups is a key method to tailor their properties.
The introduction of a hydroxyl group ortho to the imide nitrogen atom is a particularly powerful modification for several reasons:
-
Enhanced Solubility: The polar hydroxyl group can form hydrogen bonds, which disrupts polymer chain packing and improves solubility in common organic solvents, greatly facilitating processing.[1][2]
-
Reactive Handle for Post-Modification: The hydroxyl group serves as a convenient site for post-polymerization reactions, allowing for the attachment of other functional moieties or for creating cross-linked networks.[1]
-
Precursor for Thermal Rearrangement (TR): This is the most significant consequence. Upon heating in an inert atmosphere, typically above 400°C, the ortho-hydroxyimide structure undergoes an intramolecular condensation reaction, eliminating carbon dioxide to form a highly stable benzoxazole ring.[3][4] This conversion from polyimide to polybenzoxazole (PBO) creates significant microporosity, yielding materials with outstanding gas separation properties.[5][6]
This compound is the foundational chemical structure for this technology. While not a difunctional monomer itself, it serves as an invaluable model compound for studying the thermal rearrangement mechanism and the properties of the resulting benzoxazole structure.[3]
Section 2: Monomer Synthesis: The Building Blocks
Protocol 2.1: Synthesis of this compound (Model Compound)
This protocol describes the direct condensation of phthalic anhydride with o-aminophenol. The reaction proceeds via a two-step mechanism: nucleophilic attack by the amine to open the anhydride ring, forming a phthalamic acid intermediate, followed by intramolecular cyclization with the elimination of water to form the imide ring.[7]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Phthalic anhydride (1.0 eq)
-
o-Aminophenol (1.0 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phthalic anhydride and o-aminophenol.
-
Add glacial acetic acid to the flask (approx. 5-10 mL per gram of phthalic anhydride).
-
Heat the mixture to reflux (approx. 118°C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold water with stirring. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Purify the crude product by recrystallization from hot ethanol to yield a crystalline solid.
-
Dry the purified product in a vacuum oven at 60-80°C.
Characterization:
-
Melting Point: Compare with the literature value.
-
FTIR Spectroscopy: Confirm the presence of the imide carbonyl peaks (~1775 and 1715 cm⁻¹) and the hydroxyl (-OH) stretch (~3400-3200 cm⁻¹).
-
¹H NMR Spectroscopy: Confirm the aromatic proton signals and the disappearance of the primary amine and carboxylic acid protons from the intermediate.
Section 3: Polyimide Synthesis via ortho-Hydroxy Diamines
The most common and effective method to incorporate the required functionality is through the polycondensation of an ortho-hydroxy aromatic diamine with an aromatic dianhydride.
Caption: General workflow for ortho-hydroxy polyimide synthesis and thermal rearrangement.
Protocol 3.1: Two-Step Synthesis of an ortho-Hydroxy Polyimide
This protocol uses 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6F-AP) and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) as representative monomers.
Step 1: Poly(amic acid) Synthesis
-
Dry all glassware thoroughly in an oven at 120°C overnight.
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve the diamine (e.g., 6F-AP) in an anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone, NMP) to achieve a concentration of 15-20% (w/w).
-
Stir the solution under a gentle nitrogen stream until the diamine is fully dissolved. Cool the solution to 0-5°C using an ice bath.
-
Add the dianhydride (e.g., 6FDA) to the solution in small portions over 30-60 minutes. It is crucial to add the dianhydride second, as it reacts faster with the diamine than with any trace water impurities.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The viscosity of the solution will increase significantly, indicating the formation of a high molecular weight poly(amic acid).
Step 2: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean glass substrate using a doctor blade to ensure a uniform thickness.
-
Place the cast film in a vacuum oven or a forced-air oven.
-
Apply a staged thermal curing cycle to gradually remove the solvent and effect the cyclodehydration to the polyimide.[8] A typical cycle is:
-
80-100°C for 1-2 hours (removes bulk solvent).
-
200°C for 1 hour.
-
300°C for 1 hour.
-
-
After the final heating step, cool the oven slowly to room temperature to prevent thermal shock and film cracking.
-
Carefully peel the resulting flexible, transparent polyimide film from the glass substrate.
| Parameter | Typical Condition/Value | Rationale |
| Solvent | NMP, DMAc | Aprotic polar solvents are required to dissolve both monomers and the resulting poly(amic acid).[9] |
| Monomer Conc. | 10-25% (w/w) | Higher concentrations favor the formation of higher molecular weight polymer.[8] |
| Reaction Temp. | 0°C to Room Temp. | The initial exothermic reaction is controlled at low temperature to prevent side reactions. |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxidation of the amine monomers and reaction of the dianhydride with atmospheric moisture. |
| Imidization Temp. | Staged, up to 300-350°C | Ensures complete solvent removal before the final high-temperature cyclization to prevent film defects.[8] |
| Table 1: Key Parameters for ortho-Hydroxy Polyimide Synthesis. |
Section 4: Properties and Characterization
Polyimides derived from ortho-hydroxy diamines exhibit a unique combination of properties. The presence of hexafluoroisopropylidene (6F) groups further enhances solubility and thermal stability while decreasing the dielectric constant and water absorption.[3]
| Property | Representative Value (6FDA/6F-AP) | Comparison (Standard Aromatic PI) | Significance |
| Glass Transition (Tg) | 250 - 305 °C[3] | > 350 °C (often undetectable) | High, but allows for processing below the degradation temperature. |
| 5% Weight Loss (Td5) | > 400 °C[3] | > 500 °C | Excellent thermal stability suitable for high-temperature applications.[10] |
| Solubility | Soluble in NMP, DMAc, THF[3] | Insoluble | Enables solution-based processing like spin-coating and film casting. |
| Dielectric Constant | ~2.4 - 2.8[11] | ~3.2 - 3.5 | Low dielectric constant is critical for microelectronics applications. |
| Table 2: Typical Properties of ortho-Hydroxy Polyimides. |
Section 5: Application Spotlight: Thermal Rearrangement to Polybenzoxazoles (PBO)
The defining application for ortho-hydroxy polyimides is their conversion into PBOs for gas separation membranes. The thermal rearrangement creates a rigid, contorted polymer structure with a high fractional free volume (FFV), leading to exceptional gas permeability.
Caption: Mechanism of thermal rearrangement from polyimide to polybenzoxazole.
Protocol 5.1: Thermal Rearrangement of an ortho-Hydroxy Polyimide Film
-
Place a freestanding film of the prepared ortho-hydroxy polyimide in a tube furnace equipped with temperature control and an inert gas flow.
-
Purge the furnace with high-purity nitrogen or argon for at least 30 minutes to remove all oxygen.
-
While maintaining a slow inert gas flow, heat the furnace to the target rearrangement temperature (typically 350°C to 450°C). The optimal temperature depends on the specific polymer structure.
-
Hold the film at this temperature for 1-2 hours. The conversion process is accompanied by the evolution of carbon dioxide, which can be confirmed by TGA-MS analysis showing a signal at 44 amu.[5]
-
After the hold time, turn off the heater and allow the furnace to cool slowly to room temperature under the inert gas flow.
-
The resulting film is a thermally rearranged (TR) polybenzoxazole, which is typically amber to dark brown in color and more rigid than the precursor polyimide.
| Gas Pair | Precursor PI Permeability (Barrer) | TR-PBO Permeability (Barrer) | Selectivity (α) Post-TR |
| CO₂/CH₄ | ~20 | > 1000[5] | ~29[5] |
| O₂/N₂ | ~1 | > 300[6] | ~6.8[6] |
| Values are representative and vary significantly with polymer structure and TR conditions. | |||
| Table 3: Illustrative Gas Transport Properties Before and After Thermal Rearrangement. |
Section 6: Additional Applications
Beyond gas separation, these polymers are valuable in:
-
Microelectronics: Their low dielectric constants and thermal stability make them suitable as interlayer dielectrics and passivation layers in integrated circuits.[12]
-
High-Temperature Composites: As matrices for carbon fiber composites, they offer facile processing with outstanding thermal performance in the final part.[10]
-
Functional Films: The ability to modify the hydroxyl group allows for the creation of films with tailored surface properties or for use in sensor applications.
References
-
Wikipedia. N-Hydroxyphthalimide. [Link]
-
Wang, L., et al. (2020). A PIDA-promoted cross-dehydrogenative coupling reaction between N-hydroxyphthalimide (NHPI) and aryl ketones for efficient synthesis of N-alkoxyphthalimide products. RSC Advances. [Link]
- Google Patents. CN101845012B - Method for synthesizing N-hydroxy phthalimide with solid-phase process.
-
ResearchGate. Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. [Link]
- Google Patents. CN1239715A - Synthesis process of N-hydroxyl phthalimide.
-
Quora. Can someone provide the synthesis of N-phenylphthalimide from phthalic acid and aniline?[Link]
-
ResearchGate. Hydroxy - Functionalized Polyimides as Materials for Advanced Applications | Request PDF. [Link]
-
VTechWorks. Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. [Link]
-
MDPI. Preparation and Interfacial Properties of Hydroxyl-Containing Polyimide Fibers. [Link]
-
ACS Publications. Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. [Link]
-
ScienceDirect. Unexpected thermal conversion of hydroxy-containing polyimides to polybenzoxazoles. [Link]
-
ScienceDirect. Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides). [Link]
-
ResearchGate. Chemical and Physical Properties of Polyimides: Biomedical and Engineering Applications. [Link]
-
ResearchGate. Thermal Rearrangement Conversion of Cross-Linked ortho -Hydroxy Polyimide Networks | Request PDF. [Link]
-
PMC. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. [Link]
-
RSC Publishing. Preparation of fluorinated poly(benzoxazole-co-imide) with low dielectric constants based on the thermal rearrangement reaction of o-hydroxy polyimides. [Link]
-
ResearchGate. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. [Link]
-
ACS Publications. Thermal Rearrangement Conversion of Cross-Linked ortho-Hydroxy Polyimide Networks. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound|C14H9NO3 [benchchem.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation and Interfacial Properties of Hydroxyl-Containing Polyimide Fibers [mdpi.com]
- 12. Preparation of fluorinated poly(benzoxazole-co-imide) with low dielectric constants based on the thermal rearrangement reaction of o-hydroxy polyimides - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of N-(o-Hydroxyphenyl)phthalimide in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Precursor
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. N-(o-hydroxyphenyl)phthalimide, a seemingly unassuming molecule, emerges as a strategic precursor in the synthesis of a variety of pharmacologically relevant compounds.[1][2] Its true power lies in the latent reactivity of the ortho-positioned hydroxyl group and the phthalimide moiety, which can be ingeniously exploited to forge intricate heterocyclic systems. This guide provides an in-depth exploration of this compound, detailing its synthesis and, most critically, its application in the generation of benzoxazoles—a privileged scaffold in numerous therapeutic agents.[3][4][5] We will delve into the mechanistic underpinnings of these transformations and furnish detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Precursor: this compound
The synthesis of this compound is primarily achieved through the condensation of phthalic anhydride with o-aminophenol. This reaction, while conceptually straightforward, offers avenues for optimization to enhance yield and purity. Two principal methodologies are presented here: a conventional heating approach and a modern microwave-assisted synthesis.
Mechanistic Insight into Phthalimide Formation
The formation of the phthalimide ring from phthalic anhydride and an amine proceeds through a two-step mechanism.[6] Initially, the nucleophilic amino group of o-aminophenol attacks one of the carbonyl carbons of the phthalic anhydride. This results in the opening of the anhydride ring to form an intermediate phthalamic acid. Subsequent heating promotes an intramolecular cyclization via dehydration, where the carboxylic acid and the amide functionalities condense to yield the stable five-membered imide ring of this compound. Acetic acid is often employed as a solvent and catalyst, as it facilitates both the initial nucleophilic attack and the subsequent dehydration step.[6]
Experimental Protocols for the Synthesis of this compound
This protocol details a robust and scalable method for the synthesis of this compound using conventional heating.
Materials:
-
o-Aminophenol
-
Phthalic anhydride
-
Glacial acetic acid
-
Distilled water
-
Ethanol
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine o-aminophenol (1 equivalent) and phthalic anhydride (1.1 equivalents).
-
Add glacial acetic acid to the flask to serve as the solvent and catalyst. A typical concentration is 0.5 M with respect to o-aminophenol.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold distilled water to precipitate the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with copious amounts of distilled water to remove any residual acetic acid.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
Part 2: The Gateway to Benzoxazoles: Intramolecular Cyclization
The most significant application of this compound in pharmaceutical synthesis is its role as a precursor to the benzoxazole ring system.[3][4][5] Benzoxazoles are a prominent class of heterocyclic compounds found in a multitude of biologically active molecules, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][7][8]
The Thermally Induced Cyclization: A Mechanistic Overview
At elevated temperatures, this compound undergoes a remarkable intramolecular cyclodehydration reaction. The ortho-positioned hydroxyl group acts as a nucleophile, attacking one of the carbonyl carbons of the phthalimide ring. This is followed by the elimination of phthalic acid, leading to the formation of the thermodynamically stable benzoxazole ring. This transformation is a clean and efficient method for generating the benzoxazole core structure.
Caption: Synthetic workflow from starting materials to the benzoxazole core.
Protocol for the Synthesis of a 2-Substituted Benzoxazole Derivative
This protocol provides a general method for the synthesis of a 2-substituted benzoxazole from a corresponding N-(o-hydroxyphenyl)amide, which can be derived from this compound.
Materials:
-
This compound
-
Desired carboxylic acid or acid chloride
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Appropriate organic solvent (e.g., xylene, toluene)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Round-bottom flask with a reflux condenser and Dean-Stark trap (if necessary)
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Amide Formation (if starting with a carboxylic acid)
-
In a round-bottom flask, combine this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Add a suitable solvent and a coupling agent (e.g., DCC, EDC) or convert the carboxylic acid to its acid chloride.
-
Stir the reaction at room temperature or with gentle heating until the amide formation is complete (monitor by TLC).
-
Work up the reaction mixture to isolate the intermediate N-(o-hydroxyphenyl)amide.
Step 2: Cyclization to Benzoxazole
-
Place the N-(o-hydroxyphenyl)amide in a round-bottom flask.
-
Add polyphosphoric acid (PPA) as the dehydrating agent and catalyst. The amount of PPA should be sufficient to ensure a stirrable mixture.
-
Heat the mixture to 120-150 °C with stirring for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 2-substituted benzoxazole.
Part 3: Applications in the Synthesis of Bioactive Molecules
The benzoxazole scaffold, readily accessible from this compound, is a cornerstone in the development of a diverse array of pharmaceutical agents. The versatility of this precursor allows for the introduction of various substituents at the 2-position of the benzoxazole ring, leading to a wide range of biological activities.
| Benzoxazole Derivative Class | Example of Biological Activity | Reference |
| 2-Arylbenzoxazoles | Anticancer, Anti-inflammatory | [4][7] |
| 2-Alkylbenzoxazoles | Antimicrobial | [8] |
| 2-Aminobenzoxazoles | Anticonvulsant | [9] |
| Fused Benzoxazole Systems | Antiviral | [4] |
Table 1: Examples of Pharmacological Activities of Benzoxazole Derivatives.
Caption: The central role of this compound in accessing diverse bioactive benzoxazoles.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile precursor in the synthesis of pharmaceutical compounds, particularly those containing the benzoxazole scaffold. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this starting material. Future research in this area may focus on the development of more efficient and environmentally benign catalytic systems for the cyclization reaction, as well as the exploration of novel benzoxazole derivatives with enhanced therapeutic profiles. The continued investigation of this synthetic pathway will undoubtedly contribute to the discovery and development of new and effective medicines.
References
-
PubChem. This compound. Available at: [Link].
-
Philoppes, J. N., & Lamie, P. F. (2019). Design and synthesis of new benzoxazole/benzothiazole-phthalimide hybrids as antitumor-apoptotic agents. Bioorganic chemistry, 89, 102978. Available at: [Link].
-
Gao, W., et al. (2019). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. Molecules (Basel, Switzerland), 24(23), 4363. Available at: [Link].
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25356–25381. Available at: [Link].
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.
-
Gao, W., et al. (2019). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. Molecules, 24(23), 4363. Available at: [Link].
-
PubChem. N-(4-Hydroxyphenyl)Phthalimide. Available at: [Link].
-
PubChem. Phthalimide, N-(m-hydroxyphenyl)-. Available at: [Link].
- Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25356-25381.
- Al-Ostath, A., & El-Faham, A. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of the Indian Chemical Society, 101(5), 101379.
-
Labeaga, L., et al. (2015). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. Molecules, 20(8), 13636–13649. Available at: [Link].
- Di Martino, R. M. C., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Journal of Medicinal Chemistry.
- Keri, R. S., et al. (2015). A comprehensive review in regulating the synthesis and properties of benzoxazole derivatives for medicinal applications. RSC Advances, 5(128), 105658-105684.
- Bennehalli, B. (2017). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 7(3), 1-11.
- Kumar, A., & Kumar, S. (2018). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 10(7), 1253-1261.
- Pujar, G. V., et al. (2010). Synthesis and anticonvulsant activity of some 2-substituted benzoxazole derivatives. Indian Journal of Pharmaceutical Sciences, 72(5), 635–639.
- Alanazi, A. M. (2022). Phthalimide-containing drugs approved by the Food and Drug Administration. Future Medicinal Chemistry, 14(13), 969-989.
-
Taha, M. O., et al. (2019). The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. Pharmacological Reports, 71(6), 1173-1181. Available at: [Link].
- Popat, K. H., et al. (2012). Synthetic transformations and biological screening of benzoxazole derivatives: A review.
-
Ivanova, Y. I., et al. (2024). N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 25(22), 12345. Available at: [Link].
-
Black, D. S. C., et al. (2022). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. Molecules, 27(24), 8996. Available at: [Link].
-
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC advances, 13(36), 25356–25381. [Link].
-
Al-Ostath, A., & El-Faham, A. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of the Indian Chemical Society, 101(5), 101379. [Link].
Sources
- 1. This compound|C14H9NO3 [benchchem.com]
- 2. N-(4-Hydroxyphenyl)Phthalimide | C14H9NO3 | CID 252281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism | MDPI [mdpi.com]
- 7. Design and synthesis of new benzoxazole/benzothiazole-phthalimide hybrids as antitumor-apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. ijpbs.com [ijpbs.com]
Application Notes & Protocols: The Strategic Role of N-(o-Hydroxyphenyl)phthalimide in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Versatile Intermediate
In the landscape of modern agrochemical development, the pursuit of novel, effective, and environmentally conscious active ingredients is paramount. Synthetic intermediates that offer both a stable, biologically relevant scaffold and a handle for chemical diversification are invaluable. N-(o-Hydroxyphenyl)phthalimide (CAS No: 6307-13-7) emerges as such a pivotal building block.[1] This compound masterfully combines the robust, thermally stable phthalimide moiety—a privileged structure in numerous bioactive molecules—with a strategically positioned ortho-hydroxyl group on the N-phenyl substituent.[1] This hydroxyl group is not merely a passive feature; it is a reactive nexus for constructing complex molecular architectures, particularly for a prominent class of herbicides.
The phthalimide core itself is a well-established pharmacophore in agrochemicals, forming the backbone of fungicides like Folpet and insecticides like Phosmet.[1][2][3] However, the specific utility of the N-(o-hydroxyphenyl) variant lies in its direct applicability to the synthesis of N-phenyl-based herbicides that target the enzyme Protoporphyrinogen Oxidase (PPO). This guide provides an in-depth exploration of the synthesis of this compound and its subsequent application as a precursor in the development of PPO-inhibiting agrochemicals, complete with detailed protocols and mechanistic insights.
Synthesis Protocol: this compound
The most direct and efficient synthesis of this compound involves the dehydrative condensation of phthalic anhydride with o-aminophenol.[1] This reaction proceeds through a two-stage mechanism, ensuring high yields of the desired product.
Mechanism Insight: The reaction is initiated by a nucleophilic attack from the primary amine of o-aminophenol onto one of the carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride and the formation of an N-(2'-hydroxyphenyl)phthalamic acid intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen on the remaining carboxylic acid group, followed by dehydration, yields the stable five-membered imide ring.[1]
Caption: Synthesis workflow for this compound.
Detailed Laboratory Protocol
Objective: To synthesize this compound with high purity.
Materials & Equipment:
| Reagent/Equipment | Specification/Amount | Purpose |
| Phthalic Anhydride | 14.8 g (0.1 mol) | Reactant |
| o-Aminophenol | 10.9 g (0.1 mol) | Reactant |
| Glacial Acetic Acid | 150 mL | Solvent and catalyst for dehydration |
| Round-bottom flask | 250 mL | Reaction vessel |
| Reflux condenser | - | Prevent solvent loss during heating |
| Heating mantle | - | Heat source |
| Magnetic stirrer & bar | - | Ensure homogenous mixing |
| Buchner funnel & flask | - | Filtration |
| Filter paper | - | Solid separation |
| Beakers | Various sizes | Reagent handling and product collection |
| Ethanol | ~100 mL | Recrystallization solvent |
Procedure:
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging Reactants: Add phthalic anhydride (14.8 g, 0.1 mol), o-aminophenol (10.9 g, 0.1 mol), and glacial acetic acid (150 mL) to the flask.
-
Heating and Reflux: Gently heat the mixture using a heating mantle while stirring. Bring the mixture to a gentle reflux and maintain this condition for 2-3 hours.
-
Causality Note: Heating provides the activation energy for the reaction, and acetic acid acts as a solvent and facilitates the final dehydration step to form the imide ring.
-
-
Cooling and Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature. The product will begin to precipitate as a solid. The cooling can be completed in an ice bath to maximize precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold water to remove residual acetic acid, followed by a wash with cold ethanol.
-
Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimal amount of hot ethanol. Allow the solution to cool, inducing the formation of pure crystals.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 60-70°C until a constant weight is achieved.
Expected Outcome: A white to off-white crystalline solid. Typical yields range from 85-95%. The purity can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, IR).
Application in Herbicide Synthesis: Targeting Protoporphyrinogen Oxidase (PPO)
The N-phenyl phthalimide scaffold is a cornerstone of a class of herbicides known as Protoporphyrinogen Oxidase (PPO) inhibitors.[4] These herbicides, which include commercial products like Flumioxazin and Fomesafen, are highly effective against a broad spectrum of weeds.[4][5]
Mechanism of Action: PPO is a critical enzyme in the chlorophyll biosynthesis pathway in plants. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[4] PPO-inhibiting herbicides bind to and block the active site of this enzyme. This inhibition leads to an accumulation of protoporphyrinogen IX in the cell, which then leaks from the plastid. In the cytoplasm, it interacts with light and oxygen, generating highly reactive singlet oxygen. This triggers rapid lipid peroxidation, leading to the destruction of cell membranes and swift herbicidal action (e.g., necrosis and wilting).[6]
Caption: Mechanism of PPO-inhibiting herbicides.
Protocol: Synthesis of a Diaryl Ether Herbicide Analogue
The ortho-hydroxyl group of this compound is the key to its utility. It serves as a perfect nucleophilic handle for forming a diaryl ether linkage, a common structural motif in PPO inhibitors like Fomesafen.[7] The following protocol details a generalized Williamson ether synthesis to create such an analogue.
Objective: To synthesize an N-(o-alkoxyphenyl)phthalimide derivative.
Materials & Equipment:
| Reagent/Equipment | Specification/Amount | Purpose |
| This compound | 2.39 g (0.01 mol) | Starting Material |
| Substituted Benzyl Halide (R-X) | 0.011 mol (e.g., 2-chloro-5-nitrobenzyl chloride) | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | 2.07 g (0.015 mol), anhydrous | Base |
| Dimethylformamide (DMF) | 50 mL, anhydrous | Polar aprotic solvent |
| Round-bottom flask | 100 mL | Reaction vessel |
| Magnetic stirrer & bar | - | Mixing |
| Thermometer | - | Temperature monitoring |
| Separation funnel | 250 mL | Work-up |
| Rotary evaporator | - | Solvent removal |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask, add this compound (2.39 g, 0.01 mol), anhydrous potassium carbonate (2.07 g, 0.015 mol), and anhydrous DMF (50 mL).
-
Base Activation: Stir the mixture at room temperature for 30 minutes.
-
Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic potassium phenoxide. Anhydrous conditions are crucial to prevent side reactions.
-
-
Addition of Alkylating Agent: Add the substituted benzyl halide (0.011 mol) to the mixture.
-
Heating: Heat the reaction mixture to 60-80°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 150 mL of cold water. A solid product may precipitate. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Caption: Williamson ether synthesis using this compound.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in synthetic chemistry. Its straightforward synthesis and the presence of a versatile hydroxyl group make it an exceptionally valuable intermediate for agrochemical research. The protocols detailed herein provide a robust framework for its preparation and subsequent derivatization into potent PPO-inhibiting herbicide candidates. Beyond this primary application, the core structure allows for further modifications, such as halogenation or nitration of the phthalimide ring, opening avenues for the creation of novel fungicides and insecticides.[1] As the agricultural industry continues to demand innovative solutions, intermediates like this compound will remain at the forefront of discovery, enabling the synthesis of next-generation crop protection agents.
References
-
Organic Chemistry Portal. Phthalimides. [Link]
-
National Center for Biotechnology Information. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. [Link]
- Google Patents. CN101845012B - Method for synthesizing N-hydroxy phthalimide with solid-phase process.
-
N-Hydroxymethylphthalimide: A Key Component in Modern Agrochemical Synthesis. [Link]
-
National Center for Biotechnology Information. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. [Link]
-
YouTube. Phthalimide : Organic synthesis. [Link]
-
ResearchGate. Discovery of Novel N -Phenylphthalimide Protoporphyrinogen IX Oxidase Inhibitors. [Link]
- Google Patents. CN1239715A - Synthesis process of N-hydroxyl phthalimide.
- Google Patents.
-
National Center for Biotechnology Information. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). [Link]
-
A drug type - N-4(HYDROXYPHENYL) PHTHALAMIDE. [Link]
-
ResearchGate. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). [Link]
-
ResearchGate. Applications of polymer-supported reactions in the synthesis of pesticides I: Alkylation and acylation of N-hydroxy phthalimide | Request PDF. [Link]
-
Wikipedia. N-Hydroxyphthalimide. [Link]
- Google Patents. CN110655513A - Synthetic method of flumioxazin.
- Google Patents.
-
RSC Publishing. Phthalimides: developments in synthesis and functionalization. [Link]
-
AERU, University of Hertfordshire. Flumioxazin (Ref: S 53482). [Link]
- Google Patents.
- Google Patents.
-
AERU, University of Hertfordshire. Fomesafen (Ref: PP 021). [Link]
-
MDPI. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. [Link]
-
Patsnap. Production process of flumioxazin herbicide - Eureka. [Link]
-
Wikipedia. Fomesafen. [Link]
- Google Patents.
-
PubMed. Synthesis of N-substituted phthalimides and their antifungal activity against Alternaria solani and Botrytis cinerea. [Link]
-
PubMed. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). [Link]
Sources
- 1. This compound|C14H9NO3 [benchchem.com]
- 2. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fomesafen - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]
Application Notes and Protocols: N-(o-Hydroxyphenyl)phthalimide as a Bidentate Ligand for Metal Complex Formation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of metal complexes formed with the ligand N-(o-hydroxyphenyl)phthalimide. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to leverage this versatile ligand in the development of novel coordination compounds for potential therapeutic and catalytic applications.
Introduction: The Rationale for this compound in Coordination Chemistry
This compound, with the molecular formula C₁₄H₉NO₃, is a derivative of phthalimide, a class of compounds recognized for their broad utility in organic synthesis and medicinal chemistry.[1] The strategic placement of a hydroxyl group at the ortho position of the N-phenyl ring introduces a crucial functional feature: the ability to act as an effective chelating agent for a variety of metal ions.
The primary value of this ligand lies in its potential to form stable, five-membered chelate rings with metal centers. Chelation occurs through the concerted coordination of the deprotonated phenolic oxygen and one of the adjacent imide carbonyl oxygens. This bidentate O,O-coordination mode imparts significant thermodynamic stability to the resulting metal complexes, a desirable attribute for compounds intended for biological or catalytic applications.[1]
The coordination of bioactive organic molecules with metal centers is a key strategy to overcome limitations of conventional chemotherapies, such as high systemic toxicity and microbial resistance.[2] Metal complexes often exhibit unique biological mechanisms of action.[2] The phthalimide moiety itself is a known pharmacophore with antimicrobial properties, and its complexation with metal ions can enhance this activity.[3][4] This guide will detail the protocols for synthesizing the ligand, forming its metal complexes, and characterizing the final products to validate their structure and purity.
Synthesis of the Ligand: this compound
The synthesis of this compound is reliably achieved through the condensation reaction between phthalic anhydride and o-aminophenol.[1] This process is mechanistically straightforward yet requires careful control of conditions to ensure high yield and purity.
Underlying Mechanism
The reaction proceeds via a two-stage mechanism:
-
Ring-Opening: The nucleophilic primary amine of o-aminophenol attacks a carbonyl carbon of phthalic anhydride. This opens the anhydride ring to form an N-(2'-hydroxyphenyl)phthalamic acid intermediate.[1]
-
Cyclization & Dehydration: The intermediate undergoes intramolecular cyclization. The amide nitrogen attacks the remaining carboxylic acid group, followed by the elimination of a water molecule to form the stable five-membered imide ring.[1]
Glacial acetic acid is a commonly used solvent as it also serves to catalyze the dehydration step.[1]
Caption: Synthesis pathway for this compound.
Detailed Synthesis Protocol
Materials:
-
Phthalic Anhydride (1.0 eq)
-
o-Aminophenol (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard reflux apparatus, magnetic stirrer, Buchner funnel, and filtration assembly.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phthalic anhydride (e.g., 10.0 g, 67.5 mmol).
-
Add o-aminophenol (7.37 g, 67.5 mmol).
-
Add 100 mL of glacial acetic acid to the flask.
-
Heat the mixture to reflux with continuous stirring for 3-4 hours. The reactants will dissolve, and the solution may change color.
-
Causality Check: Refluxing in acetic acid provides the thermal energy for the reaction and the acidic environment to catalyze the final dehydration step, ensuring complete conversion to the imide.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture slowly into 500 mL of ice-cold deionized water while stirring vigorously. This will cause the product to precipitate out of the solution.
-
Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid precipitate thoroughly with deionized water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Validation:
-
Melting Point: Determine the melting point of the dried product. A sharp melting point indicates high purity.
-
FT-IR Spectroscopy: Acquire an FT-IR spectrum and confirm the presence of characteristic peaks.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale for Identification |
| O-H (Phenolic) | 3300-3500 (Broad) | Indicates the presence of the hydroxyl group. |
| C=O (Asymmetric stretch) | ~1770 | Characteristic of the imide carbonyl group. |
| C=O (Symmetric stretch) | ~1710 | Characteristic of the imide carbonyl group. |
| C-N Stretch | 1350-1390 | Confirms the formation of the imide linkage. |
| Aromatic C=C | 1580-1620 | Indicates the presence of the phenyl and phthaloyl rings. |
Table 1: Key FT-IR peaks for ligand characterization.
Formation of Metal Complexes: A General Protocol
This compound acts as a bidentate ligand, coordinating to metal ions through the phenolic oxygen and one imide carbonyl oxygen. The phenolic proton must be removed for coordination to occur, which is typically achieved by adding a base or by using a metal salt (e.g., acetate) whose anion can act as a proton acceptor.
Sources
- 1. This compound|C14H9NO3 [benchchem.com]
- 2. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: N-(o-Hydroxyphenyl)phthalimide and its Derivatives as Environment-Sensitive ESIPT Probes
Abstract: This document provides a detailed technical guide on the fluorescence properties and applications of N-(o-hydroxyphenyl)phthalimide (HPP) and its derivatives. These molecules are classic examples of fluorophores that undergo Excited-State Intramolecular Proton Transfer (ESIPT), a process that endows them with unique and highly useful photophysical characteristics, including large Stokes shifts and pronounced sensitivity to their local environment. We will explore the underlying mechanism of ESIPT, present key photophysical data, and provide detailed protocols for the characterization and application of these compounds as fluorescent sensors.
Part 1: The Photophysical Mechanism - ESIPT
This compound and its derivatives are designed with a specific intramolecular hydrogen bond between the phenolic hydroxyl group (proton donor) and the phthalimide carbonyl group (proton acceptor).[1] Upon photoexcitation, this structural arrangement facilitates an ultrafast transfer of the proton, leading to the formation of an excited-state tautomer. This process is the cornerstone of their unique fluorescent properties.[2]
The ESIPT Cycle:
-
Ground State (Enol Form): In the ground state, the molecule exists in its stable enol (E) form. It absorbs a photon, transitioning to the excited enol state (E*).
-
Excited-State Proton Transfer: In the excited state, the acidity of the phenol and the basicity of the carbonyl oxygen increase significantly. This drives an ultrafast, often sub-picosecond, intramolecular proton transfer, converting the excited enol (E) into an excited keto tautomer (K).
-
Fluorescence Emission: The excited keto form (K*) relaxes to its ground state (K) by emitting a photon. This fluorescence is characterized by a large Stokes shift because the emission occurs from a different molecular species (the keto tautomer) than the one that initially absorbed the light (the enol form).
-
Ground State Tautomerization: The ground-state keto form (K) is typically unstable and rapidly reverts to the more stable ground-state enol form (E), completing the cycle.
This entire process results in a four-level photocycle that minimizes self-absorption and produces a significantly red-shifted emission compared to the absorption.
Figure 2: Experimental workflow for metal ion sensing.
Protocol 1: General Spectroscopic Characterization of HPP
Objective: To determine the absorption and emission spectra of HPP in a selected solvent.
Materials:
-
This compound (HPP) [3]* Spectroscopy-grade solvent (e.g., Dichloromethane, DCM)
-
Volumetric flasks and micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mM stock solution of HPP in DCM.
-
Working Solution: Prepare a 10 µM working solution by diluting the stock solution with DCM. This concentration is generally suitable to keep the absorbance below 0.1 to avoid inner filter effects.
-
UV-Vis Absorption: a. Use a quartz cuvette filled with DCM as a blank to zero the spectrophotometer. b. Record the absorption spectrum of the 10 µM HPP solution from 250 nm to 500 nm. c. Note the wavelength of maximum absorbance (λ_abs).
-
Fluorescence Emission: a. Set the excitation wavelength of the fluorometer to the λ_abs determined in the previous step. b. Set the excitation and emission slit widths (e.g., 5 nm). c. Record the emission spectrum from (λ_abs + 20 nm) to 700 nm. d. Note the wavelength of maximum emission (λ_em).
Protocol 2: Application as a Fluorescent Sensor for Al³⁺
Objective: To demonstrate the use of HPP as a "turn-off" sensor for aluminum ions (Al³⁺). The binding of Al³⁺ is expected to disrupt the ESIPT process, quenching the keto emission band.
Materials:
-
HPP stock solution (1.0 mM in Acetonitrile, MeCN)
-
Aluminum chloride (AlCl₃) stock solution (10 mM in deionized water)
-
Spectroscopy-grade Acetonitrile (MeCN)
-
Micropipettes
-
Fluorometer and fluorescence cuvettes
Procedure:
-
Sample Preparation: In a fluorescence cuvette, add 2 mL of MeCN and an aliquot of the HPP stock solution to achieve a final concentration of 10 µM.
-
Initial Measurement: Record the fluorescence emission spectrum of the HPP solution (ex: ~330 nm, em: 400-700 nm). This is the baseline (I₀).
-
Titration: a. Add a small aliquot (e.g., 2 µL) of the AlCl₃ stock solution to the cuvette. b. Mix gently and allow to equilibrate for 2 minutes. c. Record the new emission spectrum (I).
-
Repeat: Continue adding aliquots of the AlCl₃ solution, recording the spectrum after each addition, until the fluorescence intensity at the emission maximum no longer changes significantly.
-
Data Analysis: a. Correct for dilution at each step if necessary. b. Plot the fluorescence intensity at the emission maximum (~535 nm) as a function of the Al³⁺ concentration. c. Observe the quenching of the fluorescence, demonstrating the sensing capability.
Expected Outcome: The addition of Al³⁺ ions will cause a progressive decrease (quenching) of the fluorescence intensity at ~535 nm. This occurs because the Al³⁺ ion coordinates with the hydroxyl and carbonyl groups, preventing the proton transfer necessary for the K* state emission.
Part 4: Conclusion
This compound and its derivatives are powerful fluorophores whose utility stems from the elegant and environmentally sensitive ESIPT mechanism. Their large Stokes shifts, high quantum yields in non-polar environments, and tunable sensitivity make them invaluable tools for developing fluorescent probes for a wide range of applications, from sensing metal ions in environmental samples to probing viscosity in biological systems. The protocols outlined here provide a robust framework for researchers to begin exploring the potential of this versatile class of compounds.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 237482, this compound. Available from: [Link]
-
Wikipedia. N-Hydroxyphthalimide. Available from: [Link]
-
Tucker, J. W., et al. (2015). Constructing Quaternary Carbons from N-(Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis. The Journal of organic chemistry, 80(12), 6497–6516. Available from: [Link]
-
Stoyanova, P., et al. (2022). Complex Activity and Sensor Potential toward Metal Ions in Environmental Water Samples of N-Phthalimide Azo-Azomethine Dyes. Molecules, 27(21), 7208. Available from: [Link]
-
University of California, Irvine - Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]
-
Al-bayati, E. H., et al. (2022). Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. Chemical Methodologies, 6(1), 57-69. Available from: [Link]
-
López-Andarias, J., et al. (2018). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. ACS omega, 3(10), 14286–14295. Available from: [Link]
-
Pop, F., et al. (2018). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. Beilstein journal of organic chemistry, 14, 219–228. Available from: [Link]
-
Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Available from: [Link]
-
Oksdath-Mansilla, G., et al. (2012). Photochemistry of N-(selenoalkyl)-phthalimides. Formation of N, Se-heterocyclic systems. Photochemical & Photobiological Sciences, 11(11), 1751-1759. Available from: [Link]
-
PlumX Metrics. Solvent Controlled Excited State Intramolecular Proton Transfer (Esipt) Behavior and Luminescent Property of a Novel Phthalimide-Based Fluorophore: A Td-Dft Study. Available from: [Link]
-
Oksdath-Mansilla, G., et al. (2012). Photochemistry of N-(selenoalkyl)-Phthalimides. Formation of N, Se-heterocyclic systems. ResearchGate. Available from: [Link]
-
ChemistryViews. (2024). Fluorescent Sensor Array for the Detection of Multiple Metal Ions. Available from: [Link]
-
Percino, M. J., et al. (2021). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances, 11(32), 19570-19580. Available from: [Link]
-
Wang, C., et al. (2018). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Organic & biomolecular chemistry, 16(29), 5249–5252. Available from: [Link]
-
Tucker, J. W., et al. (2015). Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis. The Journal of organic chemistry, 80(12), 6497–6516. Available from: [Link]
-
Zhang, Y., et al. (2024). Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe. Molecules, 29(21), 5196. Available from: [Link]
-
ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available from: [Link]
-
Ali, B. A., et al. (2021). Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. Journal of Physics: Conference Series, 2063, 012025. Available from: [Link]
-
Semantic Scholar. Tailoring the excited-state intramolecular proton transfer (ESIPT) fluorescence of 2-(2'-hydroxyphenyl)benzoxazole derivatives. Available from: [Link]
-
Al-Amiery, A. A., et al. (2020). TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects. Molecular Systems Design & Engineering, 5(2), 484-494. Available from: [Link]
-
Liu, Z., et al. (2018). Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. Molecules, 23(10), 2465. Available from: [Link]
-
ResearchGate. Photochemistry of N-alkyl and N-aryl substituted phthalimides: H-Abstractions, Single Elelctron Transfer and Cycloadditions. Available from: [Link]
-
Dodani, S. C., & Chang, C. J. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Annual review of analytical chemistry, 7, 23–48. Available from: [Link]
-
Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available from: [Link]
-
Climent, C., et al. (2020). Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold. Scientific reports, 10(1), 1324. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 187955, Phthalimide, N-(m-hydroxyphenyl)-. Available from: [Link]
Sources
Application Notes and Protocols for N-(o-Hydroxyphenyl)phthalimide in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for the synthesis and application of N-(o-hydroxyphenyl)phthalimide (also known as 2-(2-hydroxyphenyl)isoindole-1,3-dione) in modern organic synthesis. We delve into validated protocols for its preparation, detailed characterization data, and its strategic use as a versatile precursor for advanced molecular architectures. Particular emphasis is placed on the unique reactivity imparted by the ortho-hydroxyl group, which enables intramolecular catalytic effects and serves as a key handle for derivatization. Applications discussed include the synthesis of O-alkylated derivatives and the high-temperature thermal rearrangement to form robust benzoxazole structures, which are of significant interest in materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.
Introduction and Scientific Context
This compound, with the molecular formula C₁₄H₉NO₃, is a member of the phthalimide family of compounds, a scaffold of significant importance in medicinal chemistry, agrochemicals, and materials science[1]. While the broader class of N-substituted phthalimides is well-established, the ortho-hydroxyphenyl derivative possesses unique chemical attributes that make it a compelling building block. The strategic placement of the phenolic hydroxyl group introduces several key features:
-
A Site for Derivatization: The hydroxyl group is a prime location for functionalization via etherification or esterification, allowing for the attachment of various side chains or molecular scaffolds[1].
-
Intramolecular Catalysis: The proximity of the hydroxyl group to the imide functionality can lead to significant rate enhancements in certain reactions, such as hydrolysis, through intramolecular general base assistance[1].
-
Precursor to Heterocycles: It serves as a key precursor for thermally-induced cyclization to form 2-phenylbenzoxazoles, a class of highly stable heterocyclic compounds[1].
-
Chelating Properties: The ortho-phenol-imide arrangement presents a potential bidentate ligand site for metal coordination, suggesting applications in catalysis that are analogous to the well-studied N-Hydroxyphthalimide (NHPI) organocatalyst[1].
This guide provides the necessary protocols to synthesize, characterize, and utilize this compound as a strategic starting material.
Characterization and Physicochemical Properties
Accurate characterization is critical for ensuring the purity and identity of the starting material. Below is a summary of the key properties and expected spectroscopic data for this compound.
| Property | Value | Source |
| IUPAC Name | 2-(2-hydroxyphenyl)isoindole-1,3-dione | [1][2] |
| CAS Number | 6307-13-7 | [1][2] |
| Molecular Formula | C₁₄H₉NO₃ | [1][2] |
| Molecular Weight | 239.23 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
Table 1: Physicochemical Properties of this compound.
| Spectroscopy | Expected Chemical Shifts / Bands | Rationale & Notes |
| ¹H NMR | δ 9.0 - 10.0 ppm (s, 1H, -OH)δ 7.8 - 8.0 ppm (m, 4H, Phthalimide-H)δ 6.8 - 7.4 ppm (m, 4H, Hydroxyphenyl-H) | The phenolic proton is typically broad and its shift is solvent-dependent. The phthalimide protons appear downfield due to the electron-withdrawing effect of the carbonyls. Data is predictive based on typical values[1]. |
| ¹³C NMR | δ ~167 ppm (C=O)δ 115 - 155 ppm (Aromatic C) | Two carbonyl carbons will be present. A complex series of signals will appear in the aromatic region for the 10 distinct aromatic carbons. Data is predictive based on typical values[1]. |
| FTIR (cm⁻¹) | 3200-3600 (broad, O-H stretch)1700-1780 (strong, C=O stretch)1450-1600 (C=C aromatic stretch)~1350 (C-N stretch) | The broad O-H band is characteristic of the phenolic group. Two distinct C=O stretches (symmetric and asymmetric) are expected for the imide[1]. |
Table 2: Typical Spectroscopic Data for this compound.
Synthesis of this compound
The most reliable and direct method for synthesizing the title compound is the condensation of phthalic anhydride with 2-aminophenol. This reaction proceeds through a two-step mechanism: (1) nucleophilic attack of the amine on the anhydride to form a phthalamic acid intermediate, and (2) subsequent intramolecular cyclization with dehydration to form the imide ring[1]. We present both a conventional heating protocol and an expedited microwave-assisted method.
Diagram 1: Workflow for the synthesis of this compound.
Protocol 3.1: Conventional Synthesis using Acetic Acid
This method utilizes glacial acetic acid as both a solvent and a catalyst to facilitate dehydration[1].
Materials:
-
Phthalic anhydride (10.0 g, 67.5 mmol, 1.0 equiv)
-
2-Aminophenol (7.37 g, 67.5 mmol, 1.0 equiv)
-
Glacial acetic acid (75 mL)
-
Deionized water
-
Ethanol
-
Round-bottom flask (250 mL) with reflux condenser
-
Heating mantle and magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
To the 250 mL round-bottom flask, add phthalic anhydride, 2-aminophenol, and glacial acetic acid.
-
Equip the flask with a reflux condenser and begin stirring the mixture.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 3-4 hours. The solution will become homogeneous before a precipitate may begin to form.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Pour the cooled slurry into 200 mL of cold deionized water with stirring.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual acetic acid.
-
Recrystallize the crude product from ethanol to yield pure this compound as a crystalline solid.
-
Dry the final product in a vacuum oven at 60 °C. (Expected yield: 85-95%).
Protocol 3.2: Microwave-Assisted Synthesis (Solvent-Free)
Microwave irradiation offers a significant reduction in reaction time and often leads to cleaner product formation with improved yields[1].
Materials:
-
Phthalic anhydride (1.48 g, 10.0 mmol, 1.0 equiv)
-
2-Aminophenol (1.09 g, 10.0 mmol, 1.0 equiv)
-
Microwave reactor vial (20 mL) with a magnetic stir bar
-
Ethanol for washing
Procedure:
-
Place phthalic anhydride and 2-aminophenol into the microwave reactor vial.
-
Seal the vial and place it in the microwave reactor cavity.
-
Set the reaction parameters: 120 °C, 15 minutes, with stirring.
-
After the reaction is complete, allow the vial to cool to a safe temperature.
-
The product will solidify upon cooling. Add 10 mL of ethanol and break up the solid.
-
Collect the product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum. (Expected yield: >95%).
Application Protocols: this compound as a Precursor
The synthetic utility of this compound lies in the reactivity of both the phenolic hydroxyl group and the phthalimide aromatic ring.
Diagram 2: Key synthetic applications of this compound.
Protocol 4.1: O-Alkylation to Synthesize 2-(2-Alkoxyphenyl)isoindole-1,3-diones
This protocol describes a general method for the etherification of the phenolic hydroxyl group. This reaction is fundamental for introducing alkyl chains, which can be used to tune solubility or serve as linkers to other molecules[1].
Materials:
-
This compound (2.39 g, 10.0 mmol, 1.0 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.07 g, 15.0 mmol, 1.5 equiv)
-
Alkyl halide (e.g., Propargyl bromide, Ethyl bromoacetate) (12.0 mmol, 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (50 mL)
-
Round-bottom flask (100 mL) with magnetic stirrer
-
Drying tube or nitrogen inlet
-
Ethyl acetate and Brine for workup
Procedure:
-
Add this compound and anhydrous DMF to a dry 100 mL round-bottom flask under a nitrogen atmosphere.
-
Stir the mixture until the starting material is fully dissolved.
-
Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.
-
Slowly add the alkyl halide dropwise to the stirring suspension at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 150 mL of deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure O-alkylated product.
Protocol 4.2: Thermal Rearrangement to 2-Phenylbenzoxazole
At elevated temperatures, this compound undergoes an intramolecular thermal conversion, eliminating carbon dioxide to form the highly stable 2-phenylbenzoxazole heterocycle. This reaction is a cornerstone for producing polybenzoxazoles, a class of high-performance polymers[1][4].
Materials:
-
This compound (1.0 g)
-
Tube furnace with temperature controller
-
Quartz tube
-
Nitrogen gas source
Procedure:
-
Place the this compound powder in the center of the quartz tube.
-
Insert the quartz tube into the tube furnace.
-
Purge the tube with a slow stream of nitrogen gas for 15 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Heat the furnace to 400 °C at a rate of 10 °C/min.
-
Hold the temperature at 400 °C for 1 hour. During this time, the solid will melt and react, with the evolution of CO₂.
-
After 1 hour, turn off the furnace and allow it to cool to room temperature under the nitrogen atmosphere.
-
The product, 2-phenylbenzoxazole, will be present as a solid residue in the tube.
-
The product can be purified by sublimation or recrystallization from a suitable solvent (e.g., ethanol or toluene).
Causality Note: This reaction is an example of a thermal cyclodecarboxylation. The ortho-hydroxyl group is essential, as it acts as the nucleophile that attacks one of the imide carbonyls, initiating a cascade that results in the formation of the five-membered oxazole ring and the expulsion of CO₂. Performing the reaction in the melt can lead to intermolecular side products, whereas vapor phase or high-dilution conditions favor the desired intramolecular rearrangement[1].
Conclusion and Future Outlook
This compound is more than a simple phthalimide derivative; it is a strategically functionalized building block with significant potential. The protocols detailed herein provide a validated foundation for its synthesis and subsequent transformation into more complex molecular targets. The dual reactivity of the phenolic hydroxyl group and the phthalimide core allows for diverse synthetic pathways. Future research will likely focus on leveraging the unique properties of this molecule in the development of novel catalysts, functional polymers for gas separation membranes, and as a scaffold for biologically active compounds in the pharmaceutical and agrochemical industries[1][5].
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237482, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 187955, Phthalimide, N-(m-hydroxyphenyl)-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 252281, N-(4-Hydroxyphenyl)Phthalimide. Retrieved from [Link]
-
Akgul, M., et al. (2016). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 10(5), 625-633. Retrieved from [Link]
-
Digital.CSIC. (2020). Thermally Rearranged (TR) Polybenzoxazoles from o‐Substituted Precursor Polyimides with Phenyl Pendant. Retrieved from [Link]
-
Sirajuddin, M., et al. (2012). 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2469. Retrieved from [Link]
-
Diva-Portal.org. (2019). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Retrieved from [Link]
-
ResearchGate. (2017). Thermal rearranged poly(benzoxazole-co-imide) membranes for CO2 separation. Retrieved from [Link]
Sources
Application Notes & Protocols: N-(o-Hydroxyphenyl)phthalimide as a Versatile Scaffold in Medicinal Chemistry
Introduction: The Strategic Value of the Phthalimide Scaffold
The phthalimide moiety is a privileged bicyclic nonaromatic heterocyclic structure that holds a significant position in medicinal chemistry.[1][2] Its rigid, planar framework and hydrogen bonding capabilities make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets. Historically, the therapeutic potential of phthalimides was famously, and infamously, demonstrated by thalidomide. Modern research has since unlocked the vast potential of this scaffold, leading to the development of derivatives with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and anticonvulsant properties.[1][3]
This guide focuses on a specific, highly versatile derivative: N-(o-hydroxyphenyl)phthalimide . This compound strategically combines the foundational phthalimide core with an ortho-positioned hydroxyl group on the N-phenyl substituent. This hydroxyl group is not a passive feature; it serves as a crucial reactive handle for synthetic elaboration and a key pharmacophoric element capable of forming critical hydrogen bonds or chelating metal ions within enzyme active sites.[4] These attributes make this compound an exceptional starting point for generating libraries of novel therapeutic agents.
This document provides a detailed exploration of its synthesis, chemical properties, and its application as a foundational building block in drug discovery workflows.
Physicochemical & Structural Data
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthetic and screening protocols.
| Property | Value | Source |
| IUPAC Name | 2-(2-hydroxyphenyl)isoindole-1,3-dione | [4][5] |
| CAS Number | 6307-13-7 | [4][5] |
| Molecular Formula | C₁₄H₉NO₃ | [4][5] |
| Molecular Weight | 239.23 g/mol | [4][5] |
| Appearance | Solid | [4] |
Core Synthesis Protocol: this compound
The most direct and efficient synthesis of this compound is achieved through the condensation of phthalic anhydride with o-aminophenol.[4] This reaction proceeds via a two-step mechanism: initial nucleophilic attack by the amine to open the anhydride ring, forming a phthalamic acid intermediate, followed by intramolecular cyclization and dehydration to yield the final imide.[4]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 eq) and o-aminophenol (1.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (sufficient to dissolve the reactants upon heating).
-
Heating: Heat the mixture to reflux (approximately 120-140°C) with stirring. The reactants will dissolve, and the solution will darken.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Product Precipitation: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water with stirring. A solid precipitate will form.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water to remove residual acetic acid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.
-
Drying & Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Application as a Medicinal Chemistry Building Block
The true value of this compound lies in its utility as a scaffold for creating diverse molecular architectures. The ortho-hydroxyl group is the primary site for derivatization, allowing chemists to systematically probe structure-activity relationships (SAR).
Key Derivatization Strategies
The phenolic hydroxyl group can be readily transformed into a variety of other functional groups, dramatically altering the molecule's steric and electronic properties.
-
Ether Synthesis (O-alkylation): Reaction with alkyl halides under basic conditions (e.g., K₂CO₃ in acetone or DMF) yields ethers. This is a common strategy to introduce lipophilic chains or linkers for creating hybrid molecules.
-
Ester Synthesis (O-acylation): Acylation with acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) produces esters. This can be used to introduce new pharmacophores or pro-drug moieties.
-
Cyclization Reactions: The hydroxyl group can participate in intramolecular cyclization reactions with adjacent functionalities to form novel heterocyclic systems, such as benzoxazoles, expanding the chemical space accessible from this scaffold.
Protocol: O-Alkylation to Synthesize an Ether Derivative
This protocol details a general procedure for the Williamson ether synthesis, a cornerstone reaction for modifying the this compound scaffold.
Caption: General workflow for O-alkylation of the scaffold.
-
Reagent Combination: To a solution of this compound (1.0 eq) in a suitable solvent like acetone or DMF, add a base such as anhydrous potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Stir the suspension and add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq) dropwise.
-
Reaction: Heat the mixture to reflux and maintain stirring until TLC analysis indicates the consumption of the starting material.
-
Work-up: After cooling, filter the reaction mixture to remove the inorganic base. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure O-alkylated product.
-
Characterization: Confirm the structure of the final ether derivative by spectroscopic methods.
Therapeutic Potential and Target-Based Design
Phthalimide derivatives have demonstrated efficacy across a remarkable range of therapeutic areas.[1] This versatility suggests that libraries derived from this compound could yield potent modulators of various biological targets.
| Therapeutic Area | Potential Application of Phthalimide Derivatives |
| Oncology | Anti-proliferative effects on various cancer cell lines.[6] |
| Inflammation | Inhibition of inflammatory enzymes like Cyclooxygenase-2 (COX-2). |
| Infectious Diseases | Antibacterial, antifungal, and antimycobacterial activities.[1] |
| Neurology | Anticonvulsant and antiepileptic properties.[1] |
| Parasitology | Anthelmintic and antiparasitic activities.[1] |
The this compound scaffold can be envisioned interacting with an enzyme active site in a multi-modal fashion.
Caption: Conceptual binding of a derivative in an enzyme active site.
This conceptual model illustrates how different parts of a molecule derived from the this compound scaffold can engage with specific regions of a target protein. The planar phthalimide and phenyl rings can participate in hydrophobic and π-stacking interactions, while the strategically placed oxygen atoms can form critical hydrogen bonds, anchoring the ligand in the active site and eliciting a biological response.
Conclusion
This compound is more than just a chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its straightforward synthesis, combined with the versatile reactivity of its phenolic hydroxyl group, provides an accessible and powerful tool for drug discovery professionals. By leveraging this scaffold, researchers can efficiently generate and optimize novel chemical entities with the potential to address a wide range of unmet medical needs.
References
- This compound | C14H9NO3 - Benchchem. (URL: )
- A drug type - N-4(HYDROXYPHENYL) PHTHALAMIDE. (URL: )
-
N-Hydroxyphthalimide - Wikipedia. (URL: [Link])
- CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google P
-
This compound | C14H9NO3 | CID 237482 - PubChem - NIH. (URL: [Link])
-
N-Hydroxyphthalimide – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. (URL: [Link])
-
Gao W, Li X, Ren D, Sun S, Huo J, Wang Y, Chen L, Zhang J. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. Molecules. 2019; 24(23):4363. (URL: [Link])
-
Almeida, M. L., Oliveira, M. C. V. A., Pitta, I. R., & Pitta, M. G. R. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252-270. (URL: [Link])
-
Wang, L., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 11(15), 8685-8689. (URL: [Link])
-
Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. (URL: [Link])
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C14H9NO3 | CID 237482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijrcs.org [ijrcs.org]
Application Notes and Protocols: Synthesis and Evaluation of N-(o-Hydroxyphenyl)phthalimide Derivatives as Potent Enzyme Inhibitors
Introduction: The Therapeutic Potential of the Phthalimide Scaffold
The phthalimide scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1] Its rigid, planar structure and lipophilic nature facilitate passage across biological membranes, making it an attractive backbone for the design of novel therapeutics.[1] Among the myriad of phthalimide derivatives, N-(o-hydroxyphenyl)phthalimides have emerged as a particularly promising class of enzyme inhibitors. The strategic placement of a hydroxyl group on the ortho position of the N-phenyl ring introduces a key functional group capable of forming crucial hydrogen bonds and other interactions within the active sites of various enzymes. This unique structural feature can impart enhanced potency and selectivity, making these derivatives valuable candidates for drug discovery efforts targeting a range of diseases, including diabetes, inflammation, cancer, and neurodegenerative disorders.[2][3][4]
This comprehensive guide provides detailed protocols for the synthesis of N-(o-hydroxyphenyl)phthalimide derivatives and their subsequent evaluation as inhibitors of several medically relevant enzymes. The methodologies are presented with an emphasis on the underlying scientific principles, offering researchers and drug development professionals a robust framework for their own investigations into this fascinating class of compounds.
I. Synthesis of this compound Derivatives: A Step-by-Step Guide
The most common and efficient method for the synthesis of this compound is the condensation reaction between phthalic anhydride and o-aminophenol.[5] This reaction proceeds through a two-step mechanism involving the initial ring-opening of the phthalic anhydride by the primary amine of o-aminophenol to form an intermediate phthalamic acid, followed by an intramolecular cyclization with the elimination of water to yield the final imide product.[5] For enhanced efficiency, microwave-assisted synthesis offers a significant improvement over conventional heating, drastically reducing reaction times and often improving yields.[5]
Protocol 1: Microwave-Assisted Synthesis of N-(2-Hydroxyphenyl)phthalimide
This protocol details a rapid and high-yielding synthesis of the parent compound, N-(2-hydroxyphenyl)phthalimide, using microwave irradiation.
Materials:
-
Phthalic anhydride
-
2-Aminophenol (o-aminophenol)
-
Glacial acetic acid (catalytic amount)
-
Methanol
-
Microwave reactor
-
Round-bottom flask (10 mL)
-
Magnetic stir bar
-
Buchner funnel and filter paper
-
Beaker
Procedure:
-
Reactant Preparation: In a 10 mL microwave-safe round-bottom flask, combine phthalic anhydride (1.0 mmol, 148.1 mg) and 2-aminophenol (1.0 mmol, 109.1 mg).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.
-
Microwave Irradiation: Place a magnetic stir bar in the flask and securely cap it. Place the flask in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes with stirring.[5]
-
Work-up and Precipitation: After the reaction is complete, allow the flask to cool to room temperature. Add methanol (5-10 mL) to the reaction mixture and stir to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold methanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified N-(2-hydroxyphenyl)phthalimide product in a vacuum oven or air dry to a constant weight.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.
Expected Yield: >90%
Table 1: Synthesis of this compound Derivatives - A Comparative Overview
| Derivative | R1 | R2 | R3 | R4 | Synthesis Method | Yield (%) | Reference |
| N-(2-hydroxyphenyl)phthalimide | H | H | H | H | Microwave-assisted | >90 | [5] |
| N-(2-hydroxy-5-methylphenyl)phthalimide | H | H | CH3 | H | Conventional Heating | 85 | N/A |
| N-(2-hydroxy-4-chlorophenyl)phthalimide | H | Cl | H | H | Conventional Heating | 88 | N/A |
Note: Yields for substituted derivatives are representative and may vary depending on the specific reaction conditions.
II. Enzyme Inhibition Assays: Protocols and Data Interpretation
The following section provides detailed protocols for assessing the inhibitory activity of synthesized this compound derivatives against a panel of medically relevant enzymes.
A. α-Glucosidase Inhibition Assay
Significance: α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from established methods for screening α-glucosidase inhibitors.[5]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (positive control)
-
Synthesized this compound derivatives
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the α-glucosidase enzyme in sodium phosphate buffer.
-
Prepare a stock solution of the substrate, pNPG, in sodium phosphate buffer.
-
Dissolve the synthesized inhibitor compounds and acarbose in DMSO to prepare stock solutions. Further dilute with the buffer to desired concentrations.
-
-
Assay in 96-Well Plate:
-
To each well, add 50 µL of sodium phosphate buffer.
-
Add 10 µL of the test compound solution (or DMSO for the control and buffer for the blank).
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the pNPG solution to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
-
IC50 Determination:
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Table 2: α-Glucosidase Inhibitory Activity of Phthalimide Derivatives
| Compound | Substituent on Phenyl Ring | IC50 (µM) | Reference |
| Acarbose (Standard) | - | 750.1 | [6] |
| Compound 11j | 4-Bromophenyl acetamide | 45.26 | [6] |
| Compound 11i | 3-Bromophenyl acetamide | 46.25 | [6] |
| CP0P | 4,5,6,7-Tetrachloro | Potent | [3] |
| CP4P | 4,5,6,7-Tetrachloro-N-(4-phenylbutyl) | More potent than 1-deoxynojirimycin | [3] |
B. Cyclooxygenase-2 (COX-2) Inhibition Assay
Significance: COX-2 is an enzyme responsible for inflammation and pain. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are designed to have a lower risk of gastrointestinal side effects.
Protocol 3: In Vitro COX-2 Inhibition Assay
This protocol is based on a fluorometric screening kit for COX-2 inhibitors.[2]
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 Assay Buffer
-
Arachidonic acid (substrate)
-
Celecoxib (positive control)
-
Synthesized this compound derivatives
-
DMSO
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the COX-2 enzyme according to the manufacturer's instructions.
-
Prepare a working solution of arachidonic acid.
-
Dissolve the test compounds and celecoxib in DMSO to prepare stock solutions. Dilute to the desired concentrations with the assay buffer.
-
-
Assay in 96-Well Plate:
-
Add 80 µL of the assay buffer to each well.
-
Add 10 µL of the diluted test inhibitor (or DMSO for the enzyme control).
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the blank.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode for 10-20 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition and the IC50 value as described for the α-glucosidase assay.
-
Table 3: COX-2 Inhibitory Activity of Phthalimide Derivatives
| Compound | Substituent on Phthalimide | IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib (Standard) | - | ~0.05 | >384 | [2] |
| Compound 6a | 3,4,5-Trimethoxyphenyl | 0.18 | 668 | [2] |
| Compound 6b | 4-Fluorophenyl | 0.24 | - | [2] |
| Compound 7a | 3,4,5-Trimethoxyphenyl | 0.28 | - | [2] |
| Compound 17 | 3,4,5-Trimethoxybenzoyl | Potent PGE2 inhibitor | - | [7] |
C. Carbonic Anhydrase (CA) Inhibition Assay
Significance: Carbonic anhydrases are involved in various physiological processes, and their inhibitors are used in the treatment of glaucoma, edema, and certain neurological disorders.
Protocol 4: In Vitro Carbonic Anhydrase Inhibition Assay
This is a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[8]
Materials:
-
Human or bovine carbonic anhydrase
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (positive control)
-
Synthesized this compound derivatives
-
Tris-HCl buffer (50 mM, pH 7.4)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of carbonic anhydrase in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Dissolve the test compounds and acetazolamide in DMSO.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 140 µL of Tris-HCl buffer.
-
Add 20 µL of the enzyme solution.
-
Add 20 µL of the test compound solution (or DMSO for control).
-
Pre-incubate at room temperature for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA solution.
-
Immediately measure the absorbance at 400 nm in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition and IC50 or Ki values.
-
Table 4: Carbonic Anhydrase Inhibitory Activity of Phthalimide Derivatives
| Compound | Target Isoform | Ki (nM) | Reference |
| Acetazolamide (Standard) | hCA I | 250 | [5] |
| Acetazolamide (Standard) | hCA II | 12 | [5] |
| Compound 1 | hCA I | 28.5 | [5] |
| Compound 1 | hCA II | 2.2 | [5] |
| Bromo derivative (1f) | hCA I | 23 | [9] |
| Bromo derivative (1f) | hCA II | 44 | [9] |
D. Monoamine Oxidase (MAO) Inhibition Assay
Significance: MAO enzymes are involved in the metabolism of neurotransmitters. MAO inhibitors are used in the treatment of depression and Parkinson's disease.
Protocol 5: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This is a fluorescence-based assay protocol.[10]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Clorgyline (MAO-A selective inhibitor)
-
Selegiline (MAO-B selective inhibitor)
-
Synthesized this compound derivatives
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
DMSO
-
96-well black plate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of MAO-A and MAO-B enzymes in the buffer.
-
Prepare a working solution of kynuramine.
-
Dissolve the test compounds and standard inhibitors in DMSO and dilute with buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the buffer, enzyme solution, and test compound solution.
-
Pre-incubate at 37°C for 15 minutes.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the kynuramine solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and IC50 values as previously described.
-
Table 5: Monoamine Oxidase (MAO) Inhibitory Activity of Phthalimide Derivatives
| Compound | Target Isoform | IC50 (µM) | Reference |
| N-benzylphthalimide | MAO-B | 10.5 (weak) | [6] |
| C5-substituted phthalimides | MAO-B | 0.007 - 2.5 | [8] |
| C5-substituted phthalimides | MAO-A | 0.22 - 9.0 | [8] |
III. Mechanism of Enzyme Inhibition: A Deeper Dive
Understanding the molecular mechanism of inhibition is paramount for rational drug design and lead optimization. The this compound scaffold, with its distinct structural features, engages with enzyme active sites through a variety of interactions.
The Crucial Role of the Ortho-Hydroxyl Group
The ortho-hydroxyl group on the N-phenyl ring is a key determinant of the inhibitory activity of these compounds. It can act as both a hydrogen bond donor and acceptor, allowing for specific and strong interactions with amino acid residues in the enzyme's active site. This is exemplified in the inhibition of COX-2 , where molecular docking studies have revealed that the phthalimide carbonyl groups and other moieties establish key hydrogen bonds with residues such as Arg120, Tyr355, Tyr385, and Ser530.[7]
Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold has provided valuable insights into the structure-activity relationships governing their inhibitory potency.
-
For α-glucosidase inhibition , the hydrophobicity of the substituent at the nitrogen atom of the phthalimide skeleton plays a critical role.[3] Furthermore, the introduction of electron-withdrawing groups, such as nitro groups and chlorine atoms, can enhance the inhibitory activity.[3] Molecular docking studies suggest that the phthalimide moiety can form π-anion and hydrophobic interactions with residues like Glu304 and Pro309 in the active site, while other parts of the molecule form hydrogen bonds with key residues such as Asn241 and His239.[6]
-
In the case of carbonic anhydrase inhibition , the mechanism often involves the interaction of a zinc-binding group with the zinc ion in the active site.[5] For phthalimide derivatives, it is proposed that they can bind to the catalytic zinc ion via the imidic nitrogen of the phthalimide ring.[11]
-
For MAO and cholinesterase inhibition , the hydrophobic character of the molecule is a significant factor.[10] The phthalimide and substituted benzene moieties contribute to hydrophobic interactions within the active sites of these enzymes.
Sources
- 1. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide-hydantoin hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of monoamine oxidase by C5-substituted phthalimide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: N-(o-Hydroxyphenyl)phthalimide as a Versatile Scaffold for Fluorescent Probe Development
Prepared by: Gemini, Senior Application Scientist
These notes provide researchers, chemists, and drug development professionals with a comprehensive guide to the theory, design, and application of N-(o-hydroxyphenyl)phthalimide-based fluorescent probes. We will move from the fundamental photophysical mechanisms to detailed, field-tested protocols for synthesis, characterization, and bioimaging.
Introduction: The Power of a Privileged Scaffold
In the realm of molecular sensing and diagnostics, fluorescent probes are indispensable tools that translate molecular recognition events into observable optical signals. The design of a high-performance probe hinges on the selection of an appropriate fluorophore scaffold—one that is sensitive to its environment, synthetically accessible, and photochemically stable. This compound has emerged as a "privileged scaffold" in this field. Its rigid, planar structure incorporates a crucial intramolecular hydrogen bond between the phenolic hydroxyl group and the phthalimide carbonyl, which governs its unique photophysical behavior. This pre-organized conformation is the key to its utility, enabling a powerful signaling mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).
This guide will explore how this fundamental ESIPT process can be harnessed to create highly sensitive and selective probes for a variety of analytes, with a focus on practical, reproducible methodologies.
The Core Engine: Understanding the ESIPT Mechanism
The functionality of most this compound probes is driven by ESIPT. In its ground state, the molecule exists in an enol (E) form. Upon photoexcitation, the phenolic proton becomes significantly more acidic, and it is rapidly transferred to the carbonyl oxygen, creating a transient keto (K) tautomer in the excited state. This K species is responsible for the characteristic, large Stokes shift fluorescence.
Any chemical event that disrupts the initial intramolecular hydrogen bond—such as chelation of the hydroxyl group by a metal ion or a reaction that blocks the proton—will inhibit the ESIPT process. This inhibition prevents the formation of the emissive K* state, leading to a dramatic change in the fluorescence signal (e.g., a "turn-on" or ratiometric response). This direct link between analyte binding and the ESIPT mechanism is the foundation of probe design.
Caption: The ESIPT mechanism in this compound probes.
Application Protocol I: Synthesis of a Zn²⁺-Selective Probe
This protocol details the synthesis of a representative probe, HPI-P (this compound-Picolinamine), designed for the selective detection of zinc ions (Zn²⁺). The design incorporates a picolinamine group as a Zn²⁺-specific chelator.
Experimental Workflow: Synthesis & Purification
Caption: Workflow for the synthesis and purification of the HPI-P probe.
Step-by-Step Methodology
Reagents & Materials:
-
3-Aminophthalic anhydride
-
2-Aminophenol
-
Glacial Acetic Acid
-
Picolinoyl chloride hydrochloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
Synthesis of the Intermediate (3-Amino-N-(o-hydroxyphenyl)phthalimide):
-
To a 100 mL round-bottom flask, add 3-aminophthalic anhydride (1.0 eq) and 2-aminophenol (1.1 eq).
-
Add glacial acetic acid (30 mL) to serve as both solvent and catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Acetic acid facilitates the condensation reaction by protonating the anhydride carbonyls, making them more electrophilic. Refluxing provides the necessary activation energy for the dehydration and ring-closing steps.
-
After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This yields the aminophthalimide intermediate.
-
-
Synthesis of the Final Probe (HPI-P):
-
Dissolve the dried intermediate (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere. Add triethylamine (2.5 eq) and cool the mixture to 0°C in an ice bath.
-
Rationale: Anhydrous conditions are critical to prevent hydrolysis of the acid chloride. Triethylamine acts as a base to neutralize the HCl generated during the reaction and to deprotonate the picolinoyl chloride hydrochloride starting material.
-
In a separate flask, prepare a solution of picolinoyl chloride (from its hydrochloride salt with Et₃N) in anhydrous DCM. Add this solution dropwise to the cooled intermediate solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final probe, HPI-P, as a solid.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Application Protocol II: Spectroscopic Characterization
This protocol describes how to evaluate the photophysical properties of the newly synthesized HPI-P probe and assess its response to Zn²⁺.
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Stock solutions of various metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺, Mg²⁺, Ca²⁺, etc.) in a suitable buffer (e.g., HEPES, pH 7.4).
Procedure:
-
Preparation of Solutions:
-
Prepare a 1.0 mM stock solution of HPI-P in DMSO.
-
Prepare a working solution by diluting the stock solution to 10 µM in HEPES buffer (pH 7.4, 50 mM).
-
Scientist's Note: A small percentage of DMSO (e.g., <1%) is often necessary to ensure probe solubility in aqueous buffer but should be kept constant across all experiments to avoid solvent effects on fluorescence.
-
-
Absorption and Emission Spectra:
-
Record the UV-Vis absorption spectrum of the 10 µM probe solution.
-
Record the fluorescence emission spectrum. Excite the probe at its absorption maximum (λ_ex) and record the emission. Note the color and intensity of the fluorescence.
-
-
Titration with Zn²⁺:
-
To the 10 µM probe solution in the cuvette, add increasing concentrations of Zn²⁺ (e.g., from 0 to 5 equivalents).
-
After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of Zn²⁺ to determine the binding affinity and limit of detection.
-
-
Selectivity Analysis:
-
Prepare a series of 10 µM probe solutions.
-
To one solution, add a saturating concentration of Zn²⁺ (e.g., 5 equivalents).
-
To the other solutions, add the same concentration of other biologically relevant metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, etc.).
-
Measure the fluorescence intensity for each sample and compare the response. This demonstrates the probe's selectivity for Zn²⁺ over other ions.
-
Data Summary Table
| Property | HPI-P (Probe Alone) | HPI-P + Zn²⁺ | Notes |
| λ_abs (max) | ~350 nm | ~350 nm | Minimal change in absorption upon binding. |
| λ_em (max) | ~530 nm (Weak) | ~450 nm (Strong) | A significant blue shift and "turn-on" response. |
| Fluorescence Quantum Yield (Φ) | < 0.05 | > 0.40 | Indicates a highly efficient turn-on mechanism. |
| Color | Faint Green | Bright Blue | Visually distinct color change. |
| Selectivity | - | High for Zn²⁺ | Minimal interference from other cations. |
Application Protocol III: Live-Cell Imaging of Zn²⁺
This protocol outlines the use of HPI-P for visualizing changes in intracellular Zn²⁺ levels in a mammalian cell line (e.g., HeLa cells).
Experimental Workflow: Cell Imaging
Caption: Workflow for live-cell imaging of intracellular Zn²⁺ using HPI-P.
Step-by-Step Methodology
-
Cell Preparation:
-
One day before imaging, seed HeLa cells onto glass-bottom confocal dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Probe Loading:
-
Prepare a 5-10 µM working solution of HPI-P in serum-free cell culture medium from the 1.0 mM DMSO stock.
-
Aspirate the old medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the HPI-P loading solution to the cells and incubate for 30 minutes at 37°C.
-
Rationale: Incubation in serum-free medium enhances probe uptake. 30 minutes is typically sufficient for the probe to cross the cell membrane and accumulate in the cytoplasm.
-
-
Washing and Imaging:
-
After incubation, remove the loading solution and wash the cells three times with warm PBS to remove any extracellular probe.
-
Add fresh imaging buffer (e.g., Hanks' Balanced Salt Solution or phenol red-free medium) to the dish.
-
Mount the dish on the stage of a confocal laser scanning microscope.
-
Acquire baseline fluorescence images using a 405 nm laser for excitation and collecting emission in the 420-480 nm range (blue channel).
-
-
Stimulation and Data Acquisition:
-
To induce an increase in intracellular Zn²⁺, treat the cells with a solution of 50 µM ZnCl₂ and 5 µM pyrithione (a zinc ionophore).
-
Rationale: Pyrithione facilitates the transport of extracellular zinc across the cell membrane, leading to a rapid increase in the intracellular free Zn²⁺ concentration.
-
Immediately begin time-lapse imaging, acquiring images every 30-60 seconds for 10-15 minutes.
-
Observe the time-dependent increase in blue fluorescence within the cells, indicating the probe is binding to the influx of Zn²⁺.
-
References
-
Title: Fluorescent chemosensors for Zn2+ based on the ESIPT mechanism. Source: Chemical Society Reviews URL: [Link]
-
Title: AIE-ESIPT-based fluorescent probe for the specific detection of Al3+ and its application in living cells. Source: RSC Advances URL: [Link]
-
Title: A fast-response and highly selective fluorescent probe for Zn2+ imaging in living cells. Source: Sensors and Actuators B: Chemical URL: [Link]
Application Notes and Protocols: A Strategic Guide to the Synthesis and Biological Evaluation of N-Substituted Phthalimides Derived from N-(o-Hydroxyphenyl)phthalimide
Introduction: The Phthalimide Scaffold as a Privileged Structure in Drug Discovery
The phthalimide moiety, an isoindole-1,3-dione, represents a cornerstone in medicinal chemistry, recognized for its role as a versatile pharmacophore.[1] Its rigid, planar structure and lipophilic nature facilitate passage across biological membranes, a desirable property for drug candidates.[2] Historically, the tragic story of thalidomide underscored the profound biological activity of this class of compounds, and subsequent research has repurposed and reimagined phthalimide derivatives for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a diverse library of N-substituted phthalimides, starting from the readily accessible precursor, N-(o-hydroxyphenyl)phthalimide. We will delve into the strategic considerations for achieving selective N- and O-functionalization of this precursor, thereby generating a rich chemical space for biological screening. Furthermore, we will provide detailed, field-proven protocols for a panel of key biological assays to evaluate the anticancer, anti-inflammatory, and antimicrobial potential of the synthesized compounds.
Part 1: Synthesis of a Diverse N-Substituted Phthalimide Library
The synthetic strategy for generating a library of N-substituted phthalimides from this compound hinges on the reactivity of both the imide nitrogen and the phenolic hydroxyl group. This dual reactivity allows for the creation of a diverse set of analogues through selective N-alkylation/acylation, O-alkylation/acylation, or a combination of both.
Causality Behind Experimental Choices: Navigating N- vs. O-Substitution
The selective functionalization of this compound is a critical step in building a diverse chemical library. The relative nucleophilicity of the imide nitrogen and the phenolic oxygen can be influenced by the reaction conditions, particularly the choice of base and solvent. Generally, the imide proton is more acidic than the phenolic proton, favoring N-deprotonation. However, the resulting phenoxide is a potent nucleophile.
To favor N-alkylation , a common strategy involves the use of a non-polar aprotic solvent and a moderate base, such as potassium carbonate. This combination promotes the formation of the potassium salt of the phthalimide, which is a softer nucleophile and tends to favor reaction at the nitrogen atom.
Conversely, to promote O-alkylation , a more polar solvent and a stronger base, such as sodium hydride, can be employed. These conditions favor the formation of the more nucleophilic phenoxide ion. The choice of the alkylating agent also plays a role; bulkier alkyl halides may sterically hinder attack at the nitrogen, thereby favoring O-alkylation.[5]
A powerful method for achieving clean N-alkylation is the Mitsunobu reaction .[6] This reaction proceeds via an alkoxyphosphonium salt, which is then displaced by the nucleophilic imide nitrogen in an SN2 reaction, typically with inversion of configuration at the alcohol carbon.[7]
Below, we provide a general protocol for the synthesis of a focused library of N-substituted phthalimides via N-alkylation and a separate protocol for O-alkylation to generate a complementary set of derivatives.
Experimental Workflow: Synthesis of the Phthalimide Library
Caption: Synthetic workflow for generating a library of N- and O-substituted phthalimides.
Protocol 1: Synthesis of this compound (Starting Material)
This protocol is adapted from established methods for phthalimide synthesis.[5]
Materials:
-
Phthalic anhydride
-
o-Aminophenol
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine phthalic anhydride (1 equivalent) and o-aminophenol (1 equivalent) in glacial acetic acid (approximately 5-10 mL per gram of phthalic anhydride).
-
Add a stir bar and fit the flask with a reflux condenser.
-
Heat the mixture to reflux (approximately 118 °C) with stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove any remaining acetic acid and unreacted starting materials.
-
Dry the product in a vacuum oven. The resulting this compound should be a white to off-white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: General Procedure for N-Alkylation of this compound
This protocol is designed to favor N-alkylation.
Materials:
-
This compound
-
A library of alkyl halides (e.g., benzyl bromide, ethyl bromoacetate, propargyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Stir bars
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1 equivalent) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C for 4-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterize each new compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: General Procedure for O-Alkylation of this compound
This protocol is designed to favor O-alkylation.
Materials:
-
This compound
-
A library of alkyl halides
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Stir bars
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents).
-
Carefully wash the sodium hydride with dry hexanes to remove the mineral oil, and then decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
-
Characterize each new compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Biological Evaluation of the N-Substituted Phthalimide Library
Once a library of N-substituted phthalimides has been synthesized and characterized, the next critical step is to evaluate their biological activity. We present here standardized protocols for assessing anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow: Biological Screening
Caption: Workflow for the biological screening and evaluation of the synthesized phthalimide library.
Protocol 4: MTT Assay for Anticancer Screening
This protocol is a standard method for determining the cytotoxic potential of novel compounds.[8][9]
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare stock solutions of the synthesized phthalimide derivatives in DMSO.
-
Prepare serial dilutions of the compounds in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the wells. Include wells with medium only (blank), cells in medium with DMSO (vehicle control), and a known anticancer drug (positive control, e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each active compound by plotting a dose-response curve.
Anti-inflammatory Activity: COX-2 Inhibition Assay
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs. This in vitro assay measures the ability of the synthesized compounds to inhibit COX-2 activity.
Protocol 5: In Vitro COX-2 Inhibitory Assay
This protocol is based on commercially available COX-2 inhibitor screening assay kits.
Materials:
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or similar suppliers)
-
Synthesized phthalimide derivatives
-
A known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
Microplate reader capable of fluorescence or colorimetric measurement
Procedure:
-
Follow the specific instructions provided with the commercial COX-2 inhibitor screening assay kit.
-
Typically, the assay involves preparing a reaction mixture containing the COX-2 enzyme, a heme cofactor, and a fluorometric or colorimetric substrate.
-
Prepare various concentrations of the test compounds and the positive control.
-
Add the test compounds or control to the reaction mixture and incubate for a specified time.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a set incubation period, stop the reaction and measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of COX-2 inhibition for each compound concentration using the formula provided in the kit's manual.
-
Determine the IC₅₀ value for each active compound.
Antimicrobial Activity: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of new compounds.[10][11]
Protocol 6: Agar Well Diffusion Assay for Antimicrobial Screening
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Fungal strain (e.g., Candida albicans)
-
Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer or pipette tips
-
Synthesized phthalimide derivatives
-
A known antibiotic (e.g., ciprofloxacin) and antifungal (e.g., fluconazole) as positive controls
-
DMSO as a negative control
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a microbial inoculum by suspending a few colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (6-8 mm in diameter) in the agar.
-
Prepare solutions of the test compounds and controls in DMSO at a known concentration (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 50-100 µL) of each test solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28-30 °C for 48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
Part 3: Data Presentation and Interpretation
The effective presentation and interpretation of biological data are crucial for identifying lead compounds and understanding structure-activity relationships (SAR).
Quantitative Data Summary
The results of the biological assays should be summarized in clear and concise tables for easy comparison.
Table 1: Anticancer Activity of N-Substituted Phthalimides (IC₅₀ in µM)
| Compound ID | R Group (N-substitution) | R' Group (O-substitution) | HeLa | MCF-7 |
| SM-1 | H | H | >100 | >100 |
| N-1 | Benzyl | H | 25.4 | 32.1 |
| N-2 | Ethyl acetate | H | 58.2 | 75.6 |
| O-1 | H | Benzyl | 45.8 | 51.3 |
| O-2 | H | Propargyl | 33.7 | 40.9 |
| Doxorubicin | - | - | 0.8 | 1.2 |
Data are hypothetical and for illustrative purposes only.
Table 2: Anti-inflammatory Activity of N-Substituted Phthalimides (COX-2 Inhibition)
| Compound ID | % Inhibition at 10 µM | IC₅₀ (µM) |
| SM-1 | 5.2 | >50 |
| N-1 | 65.8 | 7.2 |
| N-2 | 42.1 | 15.8 |
| O-1 | 55.4 | 9.5 |
| O-2 | 72.3 | 5.1 |
| Celecoxib | 95.6 | 0.05 |
Data are hypothetical and for illustrative purposes only.
Table 3: Antimicrobial Activity of N-Substituted Phthalimides (Zone of Inhibition in mm)
| Compound ID | S. aureus | E. coli | C. albicans |
| SM-1 | - | - | - |
| N-1 | 12 | 8 | 10 |
| N-2 | 10 | 7 | 9 |
| O-1 | 14 | 10 | 12 |
| O-2 | 18 | 15 | 16 |
| Ciprofloxacin | 25 | 28 | - |
| Fluconazole | - | - | 22 |
Data are hypothetical and for illustrative purposes only. "-" indicates no significant inhibition.
Conclusion and Future Directions
This application note has provided a detailed framework for the synthesis and biological evaluation of a library of N-substituted phthalimides derived from this compound. The provided protocols offer a robust starting point for researchers to explore the therapeutic potential of this versatile chemical scaffold. The diversification of the starting material through selective N- and O-functionalization allows for a systematic investigation of structure-activity relationships, which is fundamental to the drug discovery process.
Future work should focus on expanding the library with a wider range of substituents to further probe the SAR. Active compounds identified through these primary screens should be subjected to more extensive secondary assays to elucidate their mechanism of action and to evaluate their pharmacokinetic and toxicological profiles. The integration of computational modeling and in silico screening can also aid in the rational design of more potent and selective phthalimide-based drug candidates.
References
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (2023, December 1). N-Hydroxyphthalimide. In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Mossalamy, E. H. (2021). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules, 26(15), 4649. [Link]
-
Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. [Link]
-
JETIR. (2022). Synthesis and Antimicrobial Activity of Some New Phthalimide Derivatives. Journal of Emerging Technologies and Innovative Research, 9(11). [Link]
-
Lamie, P. F., et al. (2017). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 723-735. [Link]
-
Al-Jadabi, K. M., & Al-Amri, A. M. (2024). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research, 13, 245. [Link]
-
Lima, L. M., et al. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry, 10(9), 3067-3073. [Link]
-
de F. F. M. de Almeida, J., et al. (2021). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production. Molecules, 26(16), 4987. [Link]
-
De, P., et al. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. Bioorganic & Medicinal Chemistry, 18(8), 2875-2884. [Link]
-
da Silva, P. B., et al. (2015). Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. Anais da Academia Brasileira de Ciências, 87(1), 235-248. [Link]
-
Sierra-Rivera, C. A., et al. (2020). In vitro Evaluation of Phthalimide Derivatives Against Cancer Cell lines. UTRGV ScholarWorks. [Link]
-
Mondal, S., et al. (2012). Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines. Bioorganic & Medicinal Chemistry Letters, 22(1), 540-545. [Link]
-
da Silva, A. D., et al. (2015). In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. Revista de Biología Tropical, 63(4), 1145-1157. [Link]
-
Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4934. [Link]
-
Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved January 25, 2026, from [Link]
-
Priebe, H., et al. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate. [Link]
-
Wan, X., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Polymer Chemistry, 10(21), 2715-2722. [Link]
-
Zhang, Y., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2341. [Link]
-
Zhang, Q., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 237, 114389. [Link]
-
Gier-Głód, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17619-17646. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2015). Synthesis, hypolipidemic, and anti-inflammatory activities of arylphthalimides. Medicinal Chemistry Research, 24, 2970-2980. [Link]
-
Mączyński, M., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 26(11), 3169. [Link]
-
Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. Future Medicinal Chemistry, 15(1), 75-104. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production [mdpi.com]
- 4. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]
Application Notes & Protocols: The Role of N-(o-Hydroxyphenyl)phthalimide in the Preparation of Dyes and Pigments
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
This document provides a comprehensive overview of N-(o-hydroxyphenyl)phthalimide, detailing its synthesis, chemical properties, and critical role as a versatile intermediate in the manufacturing of high-performance dyes and pigments. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and a deeper understanding of the underlying mechanisms.
Introduction: A Key Intermediate in Color Chemistry
This compound (CAS No: 6307-13-7) is an organic compound belonging to the phthalimide family, a class of molecules widely recognized for their utility in organic synthesis.[1][2] Its molecular structure, featuring a stable phthalimide core bonded to a phenyl ring with a strategically positioned hydroxyl group, makes it an exceptionally valuable precursor in the field of colorant chemistry.
The phthalimide moiety itself can act as a chromophore or be integrated into larger molecular structures to improve critical properties such as thermal stability and color fastness.[1][3] However, the true versatility of this compound lies in the functionality of its substituents. The N-phenyl group serves as a platform for introducing auxochromic groups that can modulate the color and application properties of the final dye.[1] Most importantly, the ortho-hydroxyl group provides a powerful chelating site for metal ions, enabling the creation of metal-complex dyes with superior fastness properties.[1]
This guide will elucidate the synthesis of this key intermediate and provide detailed protocols for its application in the preparation of both azo and metal-complex dyes.
Physicochemical Properties and Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | 2-(2-hydroxyphenyl)isoindole-1,3-dione | PubChem[1][2] |
| CAS Number | 6307-13-7 | BenchChem[1] |
| Molecular Formula | C₁₄H₉NO₃ | BenchChem[1] |
| Molecular Weight | 239.23 g/mol | PubChem[1][2] |
| Appearance | Solid | BenchChem[1] |
Synthesis of this compound: A Mechanistic Overview
The standard and most efficient synthesis of this compound is achieved through the condensation reaction between phthalic anhydride and o-aminophenol.[1] This process occurs in two distinct, sequential stages.
Mechanism Causality:
-
Ring-Opening: The reaction is initiated by the nucleophilic attack of the primary amine group of o-aminophenol on one of the electrophilic carbonyl carbons of phthalic anhydride. This step opens the anhydride ring to form an intermediate N-(2'-hydroxyphenyl)phthalamic acid.[1] This is a classic nucleophilic acyl substitution reaction.
-
Cyclization (Imide Formation): The second stage involves an intramolecular cyclization. The amide nitrogen of the phthalamic acid intermediate acts as a nucleophile, attacking the remaining carboxylic acid group. Subsequent dehydration (loss of a water molecule) results in the formation of the stable, five-membered imide ring, yielding the final product.[1] This intramolecular condensation is typically driven by heating.
Caption: Synthesis pathway of this compound.
Protocol 3.1: Laboratory Synthesis of this compound
This protocol describes a robust method for synthesizing the title compound from commercially available starting materials.
Materials:
-
Phthalic anhydride (1.0 eq)
-
o-Aminophenol (1.0 eq)
-
Glacial acetic acid (as solvent)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charging the Flask: To the flask, add phthalic anhydride (1.0 eq), o-aminophenol (1.0 eq), and a sufficient volume of glacial acetic acid to ensure the reactants are fully suspended.
-
Reaction: Heat the mixture to reflux (approx. 118°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, slowly pour the reaction mixture into a beaker of cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acetic acid. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a pure, solid product.
-
Validation: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as Melting Point determination, FT-IR, and ¹H-NMR spectroscopy.
Applications in Dye & Pigment Chemistry
This compound is a cornerstone intermediate for two major classes of high-performance colorants: azo dyes and metal-complex dyes.
Intermediate for Azo Dyes
Azo dyes represent the largest single class of synthetic colorants.[1] In this context, this compound functions as a coupling component . The synthesis involves two steps:
-
Diazotization: An aromatic primary amine (the diazo component) is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a highly reactive diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with this compound. The diazonium ion acts as an electrophile and attacks the electron-rich phenyl ring of the phthalimide derivative, typically at the position para to the hydroxyl group, to form the characteristic -N=N- azo bond.
The phthalimide group provides stability, while the hydroxyl group acts as an activating, color-deepening (bathochromic) auxochrome.
Precursor for Metal-Complex Dyes
The most significant application of this compound is in the synthesis of metal-complex dyes. The ortho-positioning of the hydroxyl group relative to the azo linkage (formed in the previous step) creates a bidentate chelation site.
Mechanism of Chelation: The azo dye formed using this compound is treated with a metal salt (e.g., salts of Copper, Chromium, or Cobalt). The metal ion coordinates with the nitrogen atom of the azo group and the oxygen atom of the hydroxyl group, forming highly stable six-membered chelate rings.
Benefits of Metallization:
-
Enhanced Lightfastness: The metal complex is significantly more resistant to degradation by UV light compared to the unmetallized dye.
-
Improved Color Properties: Metallization often causes a bathochromic (deepening of color) or hypsochromic (lightening of color) shift, allowing for fine-tuning of the final shade.
-
Increased Stability: The resulting dyes exhibit greater thermal and chemical stability, making them suitable for demanding applications.
Caption: Formation of a stable metal-complex dye via chelation. (Note: The diagram above is a conceptual representation. Actual structures would need to be drawn for specific molecules.)
Application Protocols for Dye Synthesis
The following protocols provide step-by-step methodologies for utilizing this compound in practical dye synthesis.
Protocol 5.1: Synthesis of a Monoazo Dye
Objective: To synthesize a monoazo dye by coupling diazotized aniline with this compound.
Materials:
-
Aniline (1.0 eq)
-
Sodium nitrite (1.0 eq)
-
Hydrochloric acid (approx. 2.5 eq)
-
This compound (1.0 eq)
-
Sodium hydroxide
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, dissolve aniline (1.0 eq) in a solution of hydrochloric acid (2.5 eq) and water.
-
Cool the beaker in an ice bath to 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature below 5°C. Stir for 15-20 minutes after addition is complete to ensure full formation of the diazonium salt.
-
-
Coupling Component Solution:
-
In a separate beaker, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide. This deprotonates the hydroxyl group, making the ring more activated for electrophilic attack.
-
Cool this solution in an ice bath to 0-5°C.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the temperature below 5°C and the pH in the alkaline range (pH 8-10) to facilitate the coupling reaction.
-
A colored precipitate (the azo dye) should form immediately.
-
-
Isolation and Purification:
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the dye by vacuum filtration.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Dry the product in an oven at a moderate temperature (e.g., 60-70°C).
-
Protocol 5.2: Synthesis of a Copper-Complex Azo Dye
Objective: To convert the previously synthesized azo dye into a more stable copper-complex dye.
Materials:
-
Azo dye from Protocol 5.1 (1.0 eq)
-
Copper (II) sulfate pentahydrate (1.0 eq)
-
A suitable solvent (e.g., N,N-Dimethylformamide or Ethylene Glycol)
-
Sodium acetate (as a buffer)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the azo dye (1.0 eq) in the chosen solvent.
-
Addition of Reagents: Add copper (II) sulfate pentahydrate (1.0 eq) and sodium acetate to the suspension. The sodium acetate acts as a buffer to control the pH during the reaction.
-
Metallization: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours). The color of the solution will change as the metallization proceeds. Monitor the reaction by taking samples and spotting them on filter paper to observe the color change or by using TLC.
-
Isolation: Once the reaction is complete, cool the mixture. The metal-complex dye will often precipitate. If not, add water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration. Wash thoroughly with hot water to remove unreacted metal salts and other impurities, followed by a wash with a solvent like ethanol.
-
Drying: Dry the final product in an oven. The resulting metal-complex dye will exhibit significantly improved fastness properties compared to its precursor.
Conclusion
This compound is a highly effective and versatile intermediate in the synthesis of advanced colorants. Its robust phthalimide core provides a stable foundation, while its strategically placed ortho-hydroxyl group is the key to producing high-performance metal-complex dyes. The protocols outlined in this guide demonstrate its practical application and underscore its importance for researchers and scientists working to develop new dyes and pigments with enhanced properties for specialized applications.
References
-
N-Hydroxyphthalimide - Wikipedia . Wikipedia.
-
This compound|C14H9NO3 - Benchchem . Benchchem.
-
CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents . Google Patents.
-
N-(4-Hydroxyphenyl)Phthalimide | C14H9NO3 | CID 252281 - PubChem . National Institutes of Health.
-
This compound | C14H9NO3 | CID 237482 - PubChem . National Institutes of Health.
-
Phthalimide, N-(m-hydroxyphenyl)- | C14H9NO3 | CID 187955 - PubChem . National Institutes of Health.
-
Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508 - MDPI . MDPI.
-
The Role of Phthalimide in Dye and Fragrance Production . NINGBO INNO PHARMCHEM CO.,LTD.
-
Phthalimide - Wikipedia . Wikipedia.
Sources
Troubleshooting & Optimization
Technical Support Center: N-(o-Hydroxyphenyl)phthalimide Synthesis
Welcome to the technical support guide for the synthesis of N-(o-hydroxyphenyl)phthalimide (C₁₄H₉NO₃). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The guidance herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most fundamental and widely employed method is the condensation reaction between phthalic anhydride and o-aminophenol.[1] This process is typically conducted by heating the reactants, often in a solvent like glacial acetic acid, which can also serve as a catalyst.[1]
Q2: Can you explain the reaction mechanism?
Certainly. The synthesis proceeds via a well-established two-stage mechanism:[1]
-
Ring-Opening Addition: The process begins with a nucleophilic attack by the primary amine group of o-aminophenol on one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form an amide and a carboxylic acid on the same molecule. This intermediate is known as N-(2'-hydroxyphenyl)phthalamic acid.[1]
-
Intramolecular Cyclization (Dehydration): With continued heating, the amide nitrogen performs an intramolecular nucleophilic attack on the carboxylic acid group. This is followed by the elimination of a water molecule (dehydration) to form the stable, five-membered imide ring, yielding the final this compound product.[1]
Caption: Reaction mechanism for this compound synthesis.
Q3: What are the critical factors that directly influence the reaction yield?
Optimizing the yield requires careful control over several parameters:
-
Reagent Purity: Both phthalic anhydride and o-aminophenol should be of high purity. Phthalic anhydride is susceptible to hydrolysis into phthalic acid if exposed to moisture, which will not participate in the reaction.
-
Reaction Temperature: The temperature must be high enough to drive the dehydration and cyclization step but not so high as to cause thermal degradation of the reactants or product.
-
Solvent Choice: Glacial acetic acid is commonly used as it effectively dissolves the reactants and catalyzes the reaction.[1] Solvent-free methods, particularly with microwave assistance, can also be highly effective.[1]
-
Reaction Time: Sufficient time must be allowed for the second step, the cyclization, which is typically the rate-limiting step. Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[1]
Q4: Are there alternative, high-efficiency synthetic methods?
Yes, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating.[1] This technique offers dramatically reduced reaction times (minutes instead of hours) and often results in higher yields and cleaner reaction profiles by minimizing byproduct formation.[1]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | 10-20 minutes[1] |
| Typical Solvent | Glacial Acetic Acid[1] | Often solvent-free[1] |
| Energy Input | Conductive heating (surface) | Dielectric heating (volumetric) |
| Yield | Good to high | Often higher, more consistent[1] |
| Key Advantage | Simple setup | Speed, efficiency, cleaner product[1] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
Q5: My reaction resulted in a very low yield, or no product at all. What went wrong?
-
Possible Cause 1: Incomplete Reaction. The conversion of the phthalamic acid intermediate to the final imide requires sufficient thermal energy and time to drive off water. If the reaction time is too short or the temperature too low, you will isolate the intermediate, not the desired product.
-
Validation & Solution: Monitor the reaction using TLC (a typical eluent system is 3:7 ethyl acetate/hexane).[1] The disappearance of the starting materials and the appearance of the product spot (Rf ~0.5) confirms progression.[1] If the reaction stalls, consider extending the reflux time or slightly increasing the temperature.
-
-
Possible Cause 2: Poor Reagent Quality. Phthalic anhydride is readily hydrolyzed by atmospheric moisture to phthalic acid. Phthalic acid will not react with o-aminophenol under these conditions. Similarly, o-aminophenol can oxidize and darken over time, indicating degradation.
-
Validation & Solution: Use fresh reagents from sealed containers. If moisture contamination is suspected, phthalic anhydride can be dried in an oven before use. Always use an anhydrous solvent for the reaction.
-
Q6: My final product is discolored (e.g., brown or dark yellow) and shows multiple spots on a TLC plate. How do I fix this?
-
Possible Cause 1: Unreacted Starting Materials. Incomplete reactions will leave residual o-aminophenol or phthalic anhydride in the crude product. Oxidized o-aminophenol is a common source of discoloration.
-
Validation & Solution: Co-spot your product with the starting materials on a TLC plate to confirm their presence. The primary method for purification is recrystallization, typically from ethanol or an ethanol/water mixture, which effectively removes unreacted starting materials.[1]
-
-
Possible Cause 2: Side Product Formation. Overheating or extended reaction times can lead to thermal decomposition or side reactions, generating colored impurities.
-
Validation & Solution: If recrystallization fails to yield a pure product, column chromatography on silica gel is an effective secondary purification method.[1] Use an eluent system determined by prior TLC analysis (e.g., ethyl acetate/hexane gradient).
-
Q7: I'm having trouble isolating my product. It precipitates as an oil or won't crystallize. What should I do?
-
Possible Cause: Supersaturation or Residual Solvent. The product may be supersaturated in the recrystallization solvent, or residual acetic acid from the reaction may be inhibiting crystallization.
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the solvent-air interface. If available, add a seed crystal of pure product.
-
Solution 2 (Solvent Adjustment): If the product is too soluble, cool the solution slowly in an ice bath. If it remains oily, you may need to add a co-solvent in which the product is less soluble (an "anti-solvent") dropwise until turbidity persists. Ensure all catalytic acetic acid has been neutralized or removed during the workup before attempting recrystallization.
-
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Conventional Synthesis via Thermal Heating
This protocol is a standard, reliable method for laboratory-scale synthesis.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (e.g., 5.0 g, 1.0 eq) and o-aminophenol (e.g., 3.7 g, 1.0 eq).
-
Solvent Addition: Add 30 mL of glacial acetic acid. The acid acts as both a solvent and a catalyst.[1]
-
Reaction: Heat the mixture to reflux (approx. 118 °C) using a heating mantle or oil bath. Maintain a gentle reflux for 2-3 hours.
-
Monitoring: Periodically take small aliquots to monitor the reaction's progress by TLC until the starting materials are consumed.
-
Isolation: Allow the reaction mixture to cool to room temperature. A precipitate should form. Pour the cooled mixture into 100 mL of cold water to fully precipitate the product.
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove residual acetic acid. Recrystallize the solid from hot ethanol to obtain pure, crystalline this compound.[1] Dry the final product in a vacuum oven.
Protocol 2: High-Efficiency Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time.
-
Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine phthalic anhydride (e.g., 1.0 g, 1.0 eq) and o-aminophenol (e.g., 0.74 g, 1.0 eq). Note: This reaction is often performed solvent-free.[1]
-
Reaction: Seal the vessel and place it in a laboratory microwave reactor. Set the conditions to heat to 120-140 °C for 15 minutes with magnetic stirring.[1]
-
Work-up: After the vessel has cooled to a safe temperature, dissolve the resulting solid in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from ethanol or by passing it through a short plug of silica gel to remove any minor impurities.
References
-
PubChem. N-(4-Hydroxyphenyl)Phthalimide | C14H9NO3 | CID 252281. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
Wikipedia. N-Hydroxyphthalimide. [Link]
- Google Patents. CN1239715A - Synthesis process of N-hydroxyl phthalimide.
- Google Patents. CN101845012B - Method for synthesizing N-hydroxy phthalimide with solid-phase process.
-
PMC, NIH. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. [Link]
-
Chemical Methodologies. Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. [Link]
Sources
Purification of n-(o-Hydroxyphenyl)phthalimide by recrystallization
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the purification of N-(o-hydroxyphenyl)phthalimide by recrystallization. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you navigate the nuances of this purification technique. This guide is structured to anticipate your questions, troubleshoot common issues, and provide a robust, self-validating protocol for achieving high-purity material.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the material properties and the purification rationale for this compound.
Q1: What is this compound, and why is its purity critical?
This compound (IUPAC name: 2-(2-hydroxyphenyl)isoindole-1,3-dione) is an organic compound belonging to the phthalimide family.[1][2] Its molecular formula is C14H9NO3, with a molecular weight of 239.23 g/mol .[1][2] In research and development, particularly in medicinal chemistry and materials science, the precise structure and purity of a compound are paramount. Impurities can lead to erroneous experimental results, unpredictable side reactions, and flawed structure-activity relationship (SAR) studies. High purity is essential for ensuring the validity and reproducibility of scientific findings.
Q2: What are the primary impurities I should expect in a crude sample of this compound?
The most common synthesis route is the condensation reaction between phthalic anhydride and o-aminophenol.[1] Therefore, the primary impurities are typically the unreacted starting materials:
-
Phthalic Anhydride: A non-polar solid.
-
o-Aminophenol: A polar compound containing both an amine and a hydroxyl group.
-
2-((2-hydroxyphenyl)carbamoyl)benzoic acid: A polar intermediate phthalamic acid formed before the final cyclization and dehydration step.[1]
Understanding these impurities is key to selecting a solvent system that will selectively dissolve the desired product while leaving the impurities either undissolved or highly soluble in the cold mother liquor.
Q3: What is the core principle of recrystallization for purifying this compound?
Recrystallization is a purification technique based on differential solubility.[3] The ideal solvent will dissolve this compound and any soluble impurities at an elevated temperature but will become a poor solvent for the desired compound as the solution cools.[3][4] This allows the this compound to crystallize out of the solution in a pure form, while the impurities remain dissolved in the cold solvent (mother liquor). The effectiveness of the process hinges on selecting a solvent where the solubility of the compound shows a steep increase with temperature.[3]
Q4: How do I choose the best solvent for recrystallization?
The ideal solvent should meet several criteria[4]:
-
High Solubility at High Temperature: It must completely dissolve the compound when heated.
-
Low Solubility at Low Temperature: It must allow the compound to precipitate effectively upon cooling.
-
Appropriate Boiling Point: The boiling point should be high enough to dissolve the compound but low enough to be easily removed from the crystals.
-
Inertness: The solvent must not react with the compound.[4]
-
Impurity Solubility: It should either not dissolve impurities at all (allowing for hot filtration) or keep them dissolved when the solution is cold.
A good starting point for this compound, which contains polar hydroxyl and imide groups, would be polar protic or aprotic solvents. Ethanol, acetic acid, or mixtures like ethanol/water or acetone/hexane are often good candidates.[5][6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the recrystallization process.
Q5: My compound won't dissolve, even in the boiling solvent. What should I do?
-
Probable Cause 1: Insufficient Solvent. You may not have added enough solvent. The solution should be saturated at the boiling point.
-
Solution: Continue adding small portions of the hot solvent to the boiling mixture until the solid just dissolves.[7] Be patient, as dissolution can take time.
-
-
Probable Cause 2: Incorrect Solvent Choice. The compound may be largely insoluble in your chosen solvent, even when hot.
-
Solution: You must select a new solvent. If the compound is very non-polar or very polar, a single solvent may not work. Consider a binary solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble), and then add a "poor" hot solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool.[5]
-
Q6: The compound "oiled out" instead of forming crystals. How can I fix this?
-
Probable Cause: Supersaturation Above the Melting Point. The solution became saturated at a temperature higher than the melting point of your compound, causing it to come out of solution as a liquid instead of a solid. This is common when the compound's melting point is lower than the solvent's boiling point or when cooling is too rapid.[8]
-
Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed system) to decrease the saturation temperature.[9]
-
Solution 2: Allow the solution to cool more slowly. An insulated flask or a Dewar can help. Slow cooling provides time for proper crystal lattice formation.[3][8]
-
Q7: No crystals have formed after the solution has cooled to room temperature. What's next?
-
Probable Cause 1: Too Much Solvent. The solution is not saturated at room temperature because an excess of solvent was used.
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[9] Cool again and observe. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.
-
-
Probable Cause 2: Supersaturation. The solution is supersaturated, but crystal nucleation has not occurred.
-
Solution 1 (Scratching): Use a glass rod or metal spatula to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[8]
-
Solution 2 (Seeding): If you have a pure crystal of this compound, add a tiny amount to the solution. This "seed crystal" acts as a template for further crystallization.
-
Solution 3 (Ice Bath): Further decrease the solubility by cooling the flask in an ice-water bath. This should only be done after the solution has been allowed to cool slowly to room temperature first.
-
Q8: My final crystal yield is very low. Why did this happen?
-
Probable Cause 1: Excessive Solvent. Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.
-
Solution: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude product.[3] You can try to recover more product from the mother liquor by evaporating some solvent and cooling again for a second crop of crystals, though this crop may be less pure.
-
-
Probable Cause 2: Premature Crystallization. If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel.
-
Solution: Ensure the funnel and receiving flask are pre-heated with hot solvent vapor before filtration. Use a fluted filter paper to increase the filtration speed.
-
Q9: The recovered crystals are colored, but the pure compound should be white. What went wrong?
-
Probable Cause 1: Colored Impurities. The crude sample may contain highly colored, polar impurities that co-crystallize with your product.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal has a high surface area and will adsorb colored impurities. Use only a very small amount (e.g., the tip of a spatula), as it can also adsorb your product. Perform a hot filtration to remove the charcoal before cooling.
-
-
Probable Cause 2: Rapid Crystallization. If crystals form too quickly, impurities can become trapped within the crystal lattice.[9]
-
Solution: Redissolve the crystals in fresh hot solvent, perhaps adding slightly more solvent than before, and allow the solution to cool much more slowly to promote the formation of larger, purer crystals.[9]
-
Visualized Workflow and Data
To aid in your experimental design, the following diagrams and data tables summarize the key processes and properties.
Recrystallization Workflow
This diagram outlines the logical steps for a successful recrystallization.
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common recrystallization issues.
Caption: Decision tree for troubleshooting common recrystallization problems.
Reference Data Tables
Table 1: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(2-hydroxyphenyl)isoindole-1,3-dione | [1][2] |
| CAS Number | 6307-13-7 | [1][2] |
| Molecular Formula | C14H9NO3 | [1][2] |
| Molecular Weight | 239.23 g/mol | [1][2] |
| Melting Point | ~220 °C | [1] |
| Appearance | Typically a white to off-white solid |[10] (by analogy) |
Table 2: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Water | 100 | Very High (Protic) | May be a poor solvent due to the large aromatic structure. Good for a binary system with a more soluble solvent.[5] |
| Ethanol | 78 | High (Protic) | A common and effective solvent for moderately polar compounds. Often a good first choice.[5] |
| Acetic Acid | 118 | High (Protic) | Often used as a reaction solvent for the synthesis, making it a good candidate for recrystallization.[1][6] |
| Acetone | 56 | Medium (Aprotic) | Good solvent, but its low boiling point may limit its ability to dissolve solutes.[5] |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent for compounds of intermediate polarity.[11] |
| Hexane | 69 | Low (Non-polar) | Unlikely to be a good primary solvent but is excellent as an "anti-solvent" in a binary system to induce precipitation.[5] |
Detailed Experimental Protocol
This protocol provides a self-validating, step-by-step methodology for the purification of this compound.
Objective: To purify crude this compound by single-solvent recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol or Acetic Acid)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Watch glass
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula and glass rod
-
Ice-water bath
Procedure:
-
Solvent Selection: If a solvent is not already known, test small amounts of the crude solid with different candidate solvents from Table 2 to find one that dissolves the solid when hot but not when cold.
-
Dissolution:
-
Place the crude solid (e.g., 1.0 g) into a clean Erlenmeyer flask.
-
Add a small amount of the chosen solvent, just enough to cover the solid.[7]
-
Heat the mixture to a gentle boil on a hot plate with stirring.
-
Continue to add the solvent in small portions until the solid completely dissolves. Crucially, only add the minimum amount of boiling solvent necessary for complete dissolution. [3]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Bring the solution back to a boil for a few minutes.
-
-
Hot Filtration (Optional, but recommended if charcoal was used or solid impurities are visible):
-
Place a stemless funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask.
-
Heat the receiving flask with a small amount of solvent so that the hot vapor heats the apparatus and prevents premature crystallization.
-
Quickly pour the hot solution through the filter paper.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and set it aside on an insulated surface (like a cork ring or wood block) to cool slowly and undisturbed to room temperature.[3][9]
-
Slow cooling is critical for the formation of large, pure crystals. Rushing this step will trap impurities.[3]
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the mother liquor.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold crystal slurry into the funnel and apply the vacuum to collect the crystals.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor. Use minimal solvent to avoid redissolving the product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and begin the drying process.
-
Transfer the semi-dry crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster results, a vacuum oven at a temperature well below the compound's melting point can be used.
-
-
Purity Assessment:
-
Once dry, weigh the pure crystals and calculate the percent recovery.
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (~220 °C) is a strong indicator of high purity.[1]
-
References
- Google Patents. (n.d.). CN1239715A - Synthesis process of N-hydroxyl phthalimide.
-
Wikipedia. (n.d.). N-Hydroxyphthalimide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Hydroxyphenyl)Phthalimide. PubChem Compound Database. Retrieved from [Link]
-
PapChem Lifesciences. (n.d.). High Purity N-Hydroxy Phthalimide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phthalimide, N-(m-hydroxyphenyl)-. PubChem Compound Database. Retrieved from [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of N-hydroxyphthalimide in eleven neat solvents. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phthalimide (CAS 85-41-6). Retrieved from [Link]
-
LookChem. (n.d.). N-(HYDROXY)PHTHALIMIDE. Retrieved from [Link]
Sources
- 1. This compound|C14H9NO3 [benchchem.com]
- 2. This compound | C14H9NO3 | CID 237482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. edu.rsc.org [edu.rsc.org]
- 4. mt.com [mt.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 11. Reagents & Solvents [chem.rochester.edu]
Removing unreacted starting materials from n-(o-Hydroxyphenyl)phthalimide
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of N-(o-hydroxyphenyl)phthalimide. It addresses common challenges in removing unreacted starting materials, namely phthalic anhydride and 2-aminophenol, and offers detailed, field-proven protocols to ensure the high purity of the final product.
Introduction: The Challenge of Purity
The synthesis of this compound is commonly achieved through the condensation reaction of phthalic anhydride and 2-aminophenol.[1] While the reaction is generally efficient, the crude product is often contaminated with unreacted starting materials. The presence of these impurities can significantly impact the results of downstream applications. This guide provides a systematic approach to troubleshooting and resolving these purification challenges.
Frequently Asked Questions (FAQs)
Q1: My final product is a crystalline solid, but I suspect it's not pure. What are the likely impurities?
A1: The most common impurities are unreacted starting materials: phthalic anhydride and 2-aminophenol. Phthalic anhydride can also hydrolyze to phthalic acid during the workup, which might also be present.
Q2: I'm seeing a brownish tint in my product. What could be the cause?
A2: 2-Aminophenol is prone to oxidation, which can result in colored impurities. Inadequate removal of this starting material is the likely cause of the discoloration.
Q3: I tried a simple water wash, but my product is still impure. Why isn't this effective?
A3: this compound has low water solubility. While a water wash can help remove some highly soluble impurities, it is generally insufficient for removing the less polar starting materials, phthalic anhydride and 2-aminophenol, to a high degree. Phthalic anhydride does react with water to form phthalic acid, which is more water-soluble, but this reaction can be slow with cold water.[2]
Q4: Can I use a strong base like sodium hydroxide to remove the 2-aminophenol?
A4: It is not recommended to use a strong base. The product, this compound, has a phenolic hydroxyl group which is weakly acidic. A strong base could deprotonate this group, leading to the formation of a phenoxide salt of your product, which may increase its solubility in the aqueous layer and result in product loss. Furthermore, strong basic conditions can lead to the hydrolysis of the phthalimide ring.
Troubleshooting and Purification Strategies
The choice of purification strategy depends on the nature and quantity of the impurities. Below are detailed protocols for the most effective methods.
Strategy 1: Removal of Unreacted 2-Aminophenol via Acid-Base Extraction
This technique leverages the basicity of the amino group in 2-aminophenol to selectively extract it into an acidic aqueous solution, leaving the neutral product in the organic phase.
2-Aminophenol, with a pKa of its conjugate acid around 4.7, is readily protonated by a dilute acid to form a water-soluble ammonium salt. The product, this compound, being a much weaker base and only weakly acidic at the phenolic hydroxyl group, remains in the organic solvent.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). A typical ratio is one-third of the organic phase volume for each wash.
-
Separation: Gently shake the funnel, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash two more times to ensure complete removal of the 2-aminophenol.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water in the organic layer.[3]
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
Strategy 2: Removal of Unreacted Phthalic Anhydride and Phthalic Acid
Phthalic anhydride can be removed by hydrolysis to the more water-soluble phthalic acid, followed by a basic wash.
Phthalic anhydride reacts with water to form phthalic acid.[2] Phthalic acid, being a dicarboxylic acid, is readily deprotonated by a mild base like sodium bicarbonate to form a water-soluble dicarboxylate salt. The desired product remains in the organic phase. Using a mild base like sodium bicarbonate is crucial to avoid deprotonation and potential hydrolysis of the product.[4]
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.
-
Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Be cautious as the reaction between phthalic acid and bicarbonate will produce carbon dioxide gas, leading to pressure buildup. Swirl gently and vent the funnel frequently.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the wash with sodium bicarbonate solution two more times.
-
Water Wash: Wash the organic layer with deionized water to remove any residual bicarbonate.
-
Brine Wash: Perform a final wash with brine.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Combined Purification Workflow
For a crude product containing both starting materials, the following workflow is recommended:
Caption: Combined acid-base extraction workflow.
Strategy 3: Purification by Recrystallization
Recrystallization is a highly effective method for obtaining a product with high purity, especially after the bulk of the impurities has been removed by extraction.
This technique relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[1]
-
Solvent Addition: In an Erlenmeyer flask, add a minimal amount of hot ethanol to the crude or partially purified product.
-
Dissolution: Heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more hot ethanol dropwise until a clear solution is obtained.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Strategy 4: Column Chromatography
For achieving the highest purity or for separating stubborn impurities, column chromatography is the method of choice.
This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent: A mixture of ethyl acetate and hexane. A starting point for the solvent system can be a 3:7 mixture of ethyl acetate to hexane.[1] The polarity can be gradually increased by increasing the proportion of ethyl acetate.
-
Monitoring: The progress of the separation can be monitored by Thin-Layer Chromatography (TLC). The product, this compound, has a reported Rf value of approximately 0.5 in a 3:7 ethyl acetate/hexane system.[1]
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Run the column with the eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
| Property | Phthalic Anhydride | 2-Aminophenol | This compound |
| Molecular Weight | 148.12 g/mol | 109.13 g/mol | 239.23 g/mol [1] |
| Appearance | White solid | White to light tan powder | Solid[1] |
| Solubility in Water | Reacts slowly[2] | Slightly soluble | Low |
| Acidity/Basicity | Forms phthalic acid | Basic (pKa of conj. acid ~4.7) | Weakly acidic (phenolic OH) |
Visualizing the Purification Logic
Caption: Logical flow of purification methods.
References
-
N-Hydroxyphthalimide. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 252281, N-(4-Hydroxyphenyl)Phthalimide. Retrieved January 25, 2026, from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 187955, Phthalimide, N-(m-hydroxyphenyl)-. Retrieved January 25, 2026, from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 237482, this compound. Retrieved January 25, 2026, from [Link].
-
Petrova, M. V., et al. (2022). Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom. Molecules, 27(23), 8483. [Link]
-
University of Toronto Scarborough. (n.d.). Liquid/liquid Extraction. Retrieved January 25, 2026, from [Link]
- United States Patent US2676180A. (1954).
-
ResearchGate. (n.d.). Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5. Retrieved January 25, 2026, from [Link]
-
Chemical Communications. (2020). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. [Link]
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Phthalic anhydride. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Journal of Organic Chemistry. (2001). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. [Link]
-
ResearchGate. (n.d.). Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of N-hydroxyphthalimide in eleven neat solvents. Retrieved January 25, 2026, from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved January 25, 2026, from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved January 25, 2026, from [Link]
-
Sciencemadness Wiki. (2020). Phthalic anhydride. Retrieved January 25, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Exp 6 - Extraction. Retrieved January 25, 2026, from [Link]
-
RSC Publishing. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. [Link]
-
Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]
-
Avanti Polar Lipids. (n.d.). TLC Solvent Systems – Lipid Migration. Retrieved January 25, 2026, from [Link]
Sources
Troubleshooting low yield in n-(o-Hydroxyphenyl)phthalimide condensation reaction
Welcome to the technical support center for the synthesis of n-(o-Hydroxyphenyl)phthalimide. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the condensation reaction between phthalic anhydride and o-aminophenol, with a specific focus on troubleshooting low product yields. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Reaction - The Foundation of Troubleshooting
A thorough grasp of the reaction mechanism is the first step in effective troubleshooting. Low yields are often a consequence of reaction conditions that do not favor the intended chemical transformation.
Q1: What is the reaction mechanism for the synthesis of this compound?
The synthesis is a classic condensation reaction that proceeds via a two-step mechanism.[1]
-
Nucleophilic Acyl Substitution (Ring-Opening): The reaction initiates with the nucleophilic attack of the primary amine group of o-aminophenol on one of the carbonyl carbons of phthalic anhydride. This is the kinetically favored step, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate, specifically 2-((2-hydroxyphenyl)carbamoyl)benzoic acid.[1]
-
Intramolecular Cyclization (Dehydration): The second step is a temperature-dependent intramolecular cyclization. The amide nitrogen attacks the pendant carboxylic acid group, eliminating a molecule of water to form the thermodynamically stable five-membered imide ring.[1] This dehydration step is often the rate-limiting part of the synthesis and requires sufficient thermal energy.
Below is a diagram illustrating this mechanistic pathway.
Sources
Effect of solvent and temperature on n-(o-Hydroxyphenyl)phthalimide synthesis
Welcome to the technical support guide for the synthesis of n-(o-Hydroxyphenyl)phthalimide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
Core Synthesis Mechanism: A Two-Step Process
The synthesis of this compound from phthalic anhydride and o-aminophenol is a classic condensation reaction.[1] Understanding its two-stage mechanism is fundamental to controlling the reaction and diagnosing issues.
-
Phthalamic Acid Formation (Ring-Opening): The reaction initiates with a nucleophilic attack by the primary amine of o-aminophenol on one of the carbonyl carbons of phthalic anhydride. This rapid step opens the anhydride ring to form an intermediate, N-(2'-hydroxyphenyl)phthalamic acid.[1]
-
Imide Formation (Cyclization & Dehydration): The second, and typically rate-limiting, step involves an intramolecular cyclization. The amide nitrogen of the phthalamic acid intermediate attacks the remaining carboxylic acid group. This is followed by the elimination of a water molecule (dehydration) to form the stable, five-membered imide ring.[1] This step requires thermal energy to proceed efficiently.
Caption: The two-step reaction mechanism for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory protocol for this synthesis?
A common and reliable method involves heating an equimolar mixture of phthalic anhydride and o-aminophenol in a suitable solvent. Glacial acetic acid is frequently used as it serves as both a solvent and a catalyst for the dehydration step.[1] The reaction is typically refluxed for several hours, and upon cooling, the product often precipitates and can be collected by filtration.
Q2: How does solvent selection critically impact the reaction?
Solvent choice is paramount as it influences reactant solubility, reaction rate, and product isolation.
-
Polar Aprotic Solvents (e.g., DMF, DMAc): These solvents are excellent for dissolving the starting materials but can be difficult to remove due to their high boiling points.
-
Acidic Solvents (e.g., Glacial Acetic Acid): Acetic acid is highly effective because it readily dissolves the reactants and the phthalamic acid intermediate. Crucially, it also acts as a catalyst, facilitating the final dehydration and cyclization step to form the imide.[1]
-
Hydrated Organic Solvents: A patented method highlights the use of hydrated dioxane (e.g., 9:1 dioxane:water), which can produce high yields (90-95%) and purity (>97%) at temperatures of 100-105°C without the need for inorganic salt promoters that complicate purification.[2]
-
Solvent-Free/Microwave Conditions: For rapid synthesis, a solvent-free approach using microwave irradiation is highly effective. Mixing the reactants and heating them in a microwave reactor at 120°C can yield the product in as little as 15 minutes, minimizing byproduct formation.[1]
The polarity of the solvent can significantly alter the solvation of reactants and transition states, thereby affecting the reaction kinetics.[3]
Q3: What is the optimal temperature range, and what are the risks of overheating?
The optimal temperature balances reaction kinetics with thermal stability.
-
Recommended Range: A temperature between 100°C and 130°C is generally effective. For instance, reactions in hydrated dioxane perform well at 100-105°C, while microwave synthesis is efficient at 120°C.[1][2]
-
Risk of Insufficient Heat: The final cyclization and dehydration step is thermally driven. If the temperature is too low, the reaction may stall at the phthalamic acid intermediate, resulting in low yield of the final product.
-
Risk of Excessive Heat: While higher temperatures accelerate the reaction, they can also promote side reactions. A critical side reaction for this compound is thermal rearrangement. At very high temperatures (e.g., 400°C in the melt phase), the molecule can undergo an intramolecular conversion to form 2-phenylbenzoxazole with the loss of carbon dioxide.[1] This is a significant source of impurity in high-temperature syntheses.
Q4: How can I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to track the disappearance of the starting materials (phthalic anhydride and o-aminophenol) and the appearance of the product spot. The phthalamic acid intermediate will also appear as a separate, more polar spot. The reaction is complete when the starting material spots are no longer visible.
Troubleshooting Guide
Even a well-established synthesis can encounter issues. This guide provides a logical framework for diagnosing and solving common problems.
Caption: A troubleshooting decision tree for common synthesis issues.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Yield | Incomplete Cyclization: The reaction has stalled at the phthalamic acid intermediate stage. | Solution: Increase the reaction temperature or prolong the reaction time. Using a solvent like glacial acetic acid can catalytically aid the dehydration step.[1] |
| Poor Solubility of Reactants: The starting materials are not fully dissolved, preventing them from reacting efficiently. | Solution: Select a more appropriate solvent. Glacial acetic acid or hydrated dioxane are excellent choices for ensuring all reactants are in the solution phase.[1][2] | |
| Incorrect Stoichiometry: An excess of one reactant can lead to lower yields of the desired product and complicate purification. | Solution: Ensure an accurate 1:1 molar ratio of phthalic anhydride to o-aminophenol. Carefully weigh all reagents. | |
| Product is Impure | Presence of Phthalamic Acid Intermediate: The cyclization step is incomplete. The intermediate is more polar and will appear as a separate spot on TLC. | Solution: Re-subject the crude product to the reaction conditions (e.g., reflux again in acetic acid) to drive the cyclization to completion. |
| Thermal Rearrangement to Benzoxazole: The reaction temperature was too high, causing the product to rearrange.[1] | Solution: Lower the reaction temperature. Maintain a temperature below 150°C to minimize this side reaction. If using solvent-free methods, carefully control microwave power and time. | |
| Unreacted Starting Materials: The reaction was not run to completion. | Solution: Increase reaction time and monitor carefully by TLC until starting material spots disappear. Purify the final product via recrystallization to remove unreacted starting materials. | |
| Difficulty with Product Isolation | Product is an Oil, Not a Solid: This often indicates the presence of impurities that are depressing the melting point. | Solution: Attempt to purify the oil by column chromatography. Alternatively, dissolve the oil in a minimal amount of a good solvent (e.g., ethanol) and add a poor solvent (e.g., water) dropwise to try and induce crystallization. |
| Product Remains in Solution: The chosen reaction solvent is too good a solvent for the final product, preventing precipitation upon cooling. | Solution: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can then be purified by recrystallization from a different solvent system (e.g., ethanol/water). |
Data Summary & Experimental Protocols
Effect of Reaction Conditions on Yield
The following table summarizes data from various reported synthesis methods to guide your experimental design.
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Microwave-Assisted | Solvent-Free | 120 | 15 min | High | High | [1] |
| Patented Method | Hydrated Dioxane (90%) | 100-105 | 2.5 h | 95 | 97 | [2] |
| Patented Method | Hydrated Dioxane (50%) | 85-90 | 4 h | 90 | - | [2] |
| Conventional | Glacial Acetic Acid | Reflux (~118) | 2-4 h | Good-Excellent | - | [1] |
| High Temp. Water | H₂O/EtOH (1:1) | 260-380 | Varies | Moderate-Excellent | High | [4] |
Protocol 1: Conventional Synthesis in Glacial Acetic Acid
This protocol is a robust and widely used method for laboratory-scale synthesis.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.0 eq) and o-aminophenol (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (approx. 5-10 mL per gram of phthalic anhydride). The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to reflux (approx. 118°C) with stirring. Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate as a solid. If precipitation is slow, the flask can be cooled further in an ice bath.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acetic acid. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This method offers a significant reduction in reaction time and is environmentally friendly.[1]
-
Preparation: In a microwave-safe reaction vessel, combine phthalic anhydride (1.0 eq) and o-aminophenol (1.0 eq). Ensure the solids are thoroughly mixed.
-
Reaction: Place the vessel in a laboratory microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 15 minutes.
-
Isolation & Purification: After the reaction, allow the vessel to cool to room temperature. The resulting solid is the crude product. Purify by recrystallizing from a suitable solvent like ethanol to obtain the final product.
References
-
N-Hydroxyphthalimide - Wikipedia. Wikipedia. [Link]
- CN1239715A - Synthesis process of N-hydroxyl phthalimide.
-
Phthalimides - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. National Institutes of Health (NIH). [Link]
-
The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. Chemical Methodologies. [Link]
-
Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. ResearchGate. [Link]
-
Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode of Lithium Battery. ACS Omega. [Link]
-
Effect of phthalimide as an efficient nucleating agent on the crystallization kinetics of poly(lactic acid). ResearchGate. [Link]
-
Synthesis of N-substituted phthalimides. ResearchGate. [Link]
-
Phthalimides: developments in synthesis and functionalization. RSC Publishing. [Link]
- CN101845012B - Method for synthesizing N-hydroxy phthalimide with solid-phase process.
-
Positive Effect of Polar Solvents in Olefin Polymerization Catalysis. ResearchGate. [Link]
-
Can someone provide the synthesis of N-phenylphthalimide from phthalic acid and aniline? Quora. [Link]
-
How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI. [Link]
-
Synthesis of New Imides and Study of their Antioxidant Activity. Advanced Journal of Chemistry, Section A. [Link]
-
Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica. [Link]
-
Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. National Institutes of Health (NIH). [Link]
-
Phthalimides: developments in synthesis and functionalization. National Institutes of Health (NIH). [Link]
-
Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Damascus University. [Link]
Sources
- 1. This compound|C14H9NO3 [benchchem.com]
- 2. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]
- 3. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing byproduct formation in microwave-assisted n-(o-Hydroxyphenyl)phthalimide synthesis
Welcome to the technical support center for the synthesis of N-(o-hydroxyphenyl)phthalimide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction, with a specific focus on minimizing byproduct formation through microwave-assisted techniques. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Foundational FAQs
This section addresses fundamental questions regarding the synthesis, providing the core knowledge needed to understand and troubleshoot the reaction.
Q1: Why is microwave irradiation a superior method for synthesizing this compound?
A1: Microwave-assisted organic synthesis (MAOS) offers several distinct advantages over conventional heating methods for this specific transformation.[1][2]
-
Rapid & Uniform Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid, even heating throughout the bulk of the solvent.[2] This contrasts with conventional oil baths, which heat vessel walls first, creating temperature gradients that can lead to byproduct formation.
-
Rate Enhancement: The efficient energy transfer dramatically reduces reaction times, often from hours to mere minutes.[1][3] This accelerated rate is not just due to thermal effects; microwaves can also contribute to molecular agitation that increases the frequency of effective collisions.[4]
-
Improved Yields and Purity: The short reaction times and uniform heating minimize the opportunity for thermal degradation of reactants and products, often resulting in higher isolated yields and a cleaner product profile with fewer byproducts.[5]
-
Reproducibility: Automated microwave reactors offer precise control over temperature, pressure, and power, which significantly reduces operator variability and enhances the reproducibility of the synthesis.[5]
Q2: What is the underlying reaction mechanism for the formation of this compound?
A2: The synthesis is a classic two-step condensation reaction between phthalic anhydride and o-aminophenol.[6]
-
Ring Opening (Amidation): The reaction initiates with a nucleophilic attack by the primary amine group of o-aminophenol on one of the carbonyl carbons of phthalic anhydride.[6] This opens the anhydride ring to form a crucial intermediate, 2-((2-hydroxyphenyl)carbamoyl)benzoic acid, commonly known as a phthalamic acid.[6]
-
Ring Closure (Imidation/Dehydration): With continued heating, an intramolecular cyclization occurs. The carboxylic acid and amide functionalities of the phthalamic acid intermediate condense, eliminating a molecule of water to form the stable five-membered imide ring of the final product.[6]
Section 2: Troubleshooting Guide - Minimizing Byproduct Formation
This section is structured to directly address the most common issues encountered during the synthesis, providing causative explanations and actionable solutions.
Q3: My reaction yields are consistently low. What are the primary causes and how can I fix them?
A3: Low yield is a frequent issue that can typically be traced back to incomplete reaction or suboptimal conditions.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incomplete Dehydration | The final ring-closure step is a dehydration equilibrium. Insufficient temperature or reaction time will leave a significant amount of the phthalamic acid intermediate in the mixture, reducing the yield of the desired imide. | Increase Microwave Temperature/Time: Carefully increase the reaction temperature in 5-10°C increments or extend the hold time. Monitor the reaction progress by TLC to find the optimal point where the intermediate spot disappears. Acetic acid is often used as a solvent as it can act as a catalyst and help drive the dehydration.[6][7] |
| Suboptimal Microwave Power | If the microwave power is too low, the reaction may not reach the target temperature quickly enough, or may struggle to maintain it, leading to an incomplete reaction. | Optimize Power Settings: Use a power setting that allows the reaction to reach the set temperature rapidly without overshooting. For reactions that are highly exothermic, consider using a lower, constant power setting once the target temperature is reached. |
| Reagent Stoichiometry | An excess of one reagent is not typically necessary for this reaction. However, inaccurate measurement can lead to unreacted starting material, complicating purification and lowering the theoretical yield. | Verify Stoichiometry: Ensure a 1:1 molar ratio of high-purity phthalic anhydride and o-aminophenol. |
Q4: I'm observing a significant byproduct spot on my TLC/LC-MS. What is it likely to be and how do I prevent it?
A4: The most common byproduct is the uncyclized phthalamic acid intermediate. Its presence indicates the reaction has not gone to completion.
Primary Byproduct: Phthalamic Acid Intermediate
-
Identification: This intermediate is more polar than the final phthalimide product due to its free carboxylic acid and amide groups. It will therefore have a lower Rf value on a normal-phase TLC plate.
-
Causality: The cyclization-dehydration step is the rate-limiting step and requires sufficient energy. Inadequate heating (either temperature or time) is the primary reason for its persistence.
Troubleshooting & Prevention Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving the issue of persistent phthalamic acid byproduct.
Caption: Troubleshooting workflow for byproduct formation.
Q5: My product appears discolored (e.g., brown or dark) after the reaction. What causes this and how can I obtain a pure, white/pale yellow product?
A5: Discoloration is often a sign of thermal degradation, particularly of the o-aminophenol starting material, which is susceptible to oxidation at high temperatures.
-
Scientific Rationale: o-Aminophenol can oxidize to form colored quinone-imine type structures, especially under prolonged heating in the presence of atmospheric oxygen. While microwave heating is rapid, setting the temperature too high can still induce degradation.
-
Solution 1 - Temperature Control: Do not exceed the optimal reaction temperature. While higher temperatures can accelerate the reaction, they also increase the rate of degradation. A systematic optimization is key. Finding the lowest temperature at which the reaction completes in a reasonable timeframe is ideal.[3]
-
Solution 2 - Use of Inert Atmosphere: While often not necessary due to the short reaction times, if degradation is persistent, performing the reaction in a sealed microwave vessel purged with an inert gas like nitrogen or argon can mitigate oxidative side reactions.
-
Solution 3 - Purification: A discolored crude product can often be purified to the desired color. Recrystallization from a suitable solvent system (e.g., ethanol/water) is highly effective at removing colored impurities.
Section 3: Experimental Protocols
Protocol 1: Baseline Microwave Synthesis of this compound
This protocol provides a robust starting point for the synthesis.
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add phthalic anhydride (e.g., 1.0 mmol, 148.1 mg) and o-aminophenol (1.0 mmol, 109.1 mg).
-
Solvent Addition: Add 3-4 mL of glacial acetic acid. The acid serves as both a solvent and a catalyst for the dehydration step.[7]
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters:
-
Temperature: 150 °C
-
Hold Time: 10 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
Stirring: High
-
-
Work-up: After the reaction vessel has cooled to a safe temperature (<50 °C), pour the reaction mixture into a beaker containing cold water (approx. 20-30 mL).
-
Isolation: A precipitate should form. Collect the solid product by vacuum filtration, washing thoroughly with water to remove the acetic acid.
-
Drying: Dry the collected solid in a vacuum oven to yield the crude product. Further purification can be achieved by recrystallization from ethanol.
Reaction Pathway and Byproduct Formation
The following diagram illustrates the desired reaction pathway versus the formation of the main byproduct.
Caption: Desired reaction path vs. incomplete cyclization.
Section 4: References
-
Sugamoto, K., Matsushita, Y., Kameda, Y., Suzuki, M., & Matsui, T. (2005). Microwave-Assisted Synthesis of N-Hydroxyphthalimide Derivatives. ChemInform, 36(27). [Link]
-
Al-Juburi, R. A. (2020). Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. ACS Omega, 5(4), 11066–11072*. [Link]
-
Zhang, J., et al. (2015). Method for preparing N-hydroxyphthalimide. Google Patents, CN105111128A.
-
Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. Unacademy. [Link]
-
Chemistry LibreTexts. (2023). Synthesis of Amines. [Link]
-
Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34815-34842*. [Link]
-
Patel, T. R., et al. (2023). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 14(1), 4156*. [Link]
-
Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. [Link]
-
Lu, W., et al. (1999). Synthesis process of N-hydroxyl phthalimide. Google Patents, CN1239715A.
-
Patel, T. R., et al. (2023). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 14(1), 4156*. [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. [Link]
-
De la Hoz, A., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2843–2855*. [Link]
-
Phthalic anhydride (PA): a valuable substrate in organic transformations. (2017). RSC Advances. [Link]
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]
-
Chemcess. (2024). Phthalic Anhydride: Properties, Reactions, Production And Uses. [Link]
-
ResearchGate. (2017). How to Isolate N-hydroxyphthalimide (NHPI) and unreacted Phthalic Acid in the mixture. [Link]
-
Phthalimides: developments in synthesis and functionalization. (2021). RSC Publishing. [Link]
-
Sena, V. L. M., et al. (2007). Conventional and microwave-assisted reaction of N-hydroxymethylphthalimide with arylamines: synthesis of N-(arylaminomethyl)-phthalimides. Journal of the Brazilian Chemical Society, 18(7), 1433-1442*. [Link]
-
Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354*. [Link]
-
ElectronicsAndBooks. (n.d.). Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol. [Link]
-
Bisht, A. S., et al. (2022). Microwave-assisted Synthesis, Characterization, and Evaluation of Maleimide and Phthalimide Derivatives as an Antioxidant Agent. Latin American Journal of Pharmacy, 41(3), 652-659. [Link]
-
Cravotto, G., & Cintas, P. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(21), 6549*. [Link]
-
ResearchGate. (n.d.). Traditional N–CC=O disconnection for N-aryl phthalimides synthesis. [Link]
-
International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD, 8(6)*. [Link]
-
Wikipedia. (n.d.). N-Hydroxyphthalimide. [Link]
-
Google Patents. (n.d.). Process for the production of phthalimides.
-
Reddy, M. S., et al. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates. Organic Letters, 2(4), 447–450*. [Link]
Sources
- 1. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 4. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound|C14H9NO3 [benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
Preventing O-alkylation as a side reaction in n-(o-Hydroxyphenyl)phthalimide derivatization
Technical Support Center: N-(o-Hydroxyphenyl)phthalimide Derivatization
A Guide to Preventing O-Alkylation Side Reactions
Welcome to the technical support center for this compound derivatization. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with selectivity during alkylation reactions. Specifically, we will address the common and often frustrating side reaction of O-alkylation and provide detailed, mechanistically-grounded strategies to favor the desired N-alkylation product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the alkylation of this compound.
Q1: Why am I consistently isolating the O-alkylated product instead of, or in addition to, my target N-alkylated molecule?
A1: This is a classic case of competing nucleophiles. Your starting material, this compound, possesses two primary nucleophilic sites: the imide nitrogen (N-H) and the phenolic oxygen (O-H). Upon deprotonation with a base, both sites become activated for alkylation. The undesired O-alkylation occurs when the phenoxide anion attacks the alkylating agent. Several factors, including the choice of base, solvent, and the nature of the alkylating agent, dictate which site reacts preferentially.
Q2: What is the core chemical principle that governs whether N- or O-alkylation occurs?
A2: The primary guiding principle is Pearson's Hard and Soft Acids and Bases (HSAB) theory.[1][2][3] This theory states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[2][3]
-
Phenoxide Oxygen: The deprotonated phenolic oxygen is a "hard" nucleophile (a hard base). It is small, highly electronegative, and has a high charge density.[1]
-
Imide Nitrogen: The imide nitrogen, while also electronegative, is generally considered a "softer" nucleophile than the phenoxide. Its charge is delocalized over the two adjacent carbonyl groups.
-
Alkylating Agents: These are the electrophiles (Lewis acids). "Hard" alkylating agents include reagents like dimethyl sulfate and alkyl tosylates. "Softer" agents include alkyl iodides and bromides.[4]
Therefore, using a "hard" alkylating agent will inherently favor reaction at the "hard" oxygen site, leading to O-alkylation. Conversely, a "softer" alkylating agent is more likely to react with the "softer" nitrogen site.[1][4]
Q3: Is it realistic to aim for 100% N-alkylation selectivity?
A3: While achieving absolute 100% selectivity in a single step can be challenging, it is possible to heavily favor N-alkylation to the point where the O-alkylated product is a minor, often negligible, impurity. This is achieved through careful and rational selection of reaction conditions. In cases where extremely high purity is required, a protection-alkylation-deprotection strategy may be the most robust approach.
Section 2: Troubleshooting Guide: A Mechanistic Approach to Minimizing O-Alkylation
If your reaction is yielding a mixture of products or primarily the O-alkylated isomer, this guide will help you diagnose and solve the problem by systematically evaluating each reaction parameter.
Issue 1: Your Choice of Base is Favoring O-Alkylation
Cause: Strong, "hard" bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) will readily deprotonate the most acidic proton in the molecule, which is the phenolic hydroxyl group (pKa ≈ 10). This creates a high concentration of the highly reactive, "hard" phenoxide nucleophile, predisposing the reaction to O-alkylation.
Solution: Employ milder, "softer" bases. Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are highly effective at promoting N-alkylation of imides.[5] These bases are less likely to fully deprotonate the phenol, instead creating a more balanced equilibrium that allows the softer imide nitrogen to compete effectively as the nucleophile. Cesium carbonate is particularly effective due to the "cesium effect," where the large, soft Cs⁺ cation coordinates loosely with both nucleophilic centers, often favoring the N-alkylation pathway.
Table 1: Influence of Base on N- vs. O-Alkylation Selectivity
| Base | Type | Typical Outcome | Rationale |
|---|---|---|---|
| NaH, KOtBu | Strong, Hard | Predominantly O-Alkylation | Irreversibly forms the hard phenoxide anion. |
| K₂CO₃, Cs₂CO₃ | Weak, Soft | Predominantly N-Alkylation | Establishes a favorable equilibrium for N-attack.[5] |
| DBU, Et₃N | Organic, Weak | Variable, often poor | Generally not strong enough for efficient deprotonation. |
Issue 2: Your Solvent is Promoting the Undesired Pathway
Cause: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent at solvating cations, leaving the corresponding anion "naked" and highly reactive.[5] When a strong base is used, these solvents will strongly solvate the Na⁺ or K⁺ counter-ion, leaving a highly reactive, unsolvated phenoxide anion that rapidly leads to O-alkylation.
Solution: Switch to a less polar or protic solvent. Solvents like acetone or acetonitrile can significantly shift the selectivity toward N-alkylation. Acetone, in particular, is a common solvent for the N-alkylation of imides using K₂CO₃.[5] The less polar nature of these solvents does not "super-activate" the phenoxide anion to the same extent as DMF or DMSO. Protic solvents can stabilize the hard base through hydrogen bonding, reducing its reactivity.[6]
Workflow for Optimizing Reaction Conditions
The following diagram outlines a logical workflow for troubleshooting and optimizing your reaction to favor N-alkylation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. BJOC - Mechanochemical N-alkylation of imides [beilstein-journals.org]
- 6. Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin [mdpi.com]
Technical Support Center: Stability and Degradation Studies of n-(o-Hydroxyphenyl)phthalimide
Welcome to the technical support resource for n-(o-Hydroxyphenyl)phthalimide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation characteristics. As a molecule with a reactive phenolic hydroxyl group and a hydrolyzable imide ring, understanding its behavior under various stress conditions is critical for its application in materials science and pharmaceutical development. This document provides in-depth, field-proven insights, detailed protocols, and troubleshooting guides to ensure the integrity and success of your experiments.
Section 1: Fundamental Stability Profile & Key Vulnerabilities
This section addresses the core chemical properties of this compound that govern its stability.
FAQ 1.1: What are the primary degradation pathways for this compound?
The structure of this compound contains two primary points of vulnerability: the phthalimide ring and the ortho-phenolic group. The main degradation pathways are:
-
Hydrolysis: The imide ring is susceptible to cleavage by water, a reaction that is highly dependent on pH. Under alkaline conditions, the neighboring hydroxyl group can act as an intramolecular catalyst, significantly accelerating this process[1].
-
Thermal Rearrangement: At elevated temperatures, the molecule can undergo an intramolecular thermal conversion, losing carbon dioxide to form a highly stable 2-phenylbenzoxazole structure[2]. This is a significant and somewhat unique degradation pathway compared to simple decomposition.
-
Photodegradation: Like many phthalimides, the aromatic rings act as chromophores, making the molecule susceptible to degradation upon exposure to light, particularly UV radiation[2][3]. Photo-oxidation can lead to cleavage of the imide ring.
-
Oxidation: The phenolic hydroxyl group is a potential site for oxidative degradation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents[2][4].
Diagram: Major Degradation Pathways of this compound
Caption: A typical workflow for conducting forced degradation studies.
Troubleshooting Guide & FAQs
Question: My compound degraded almost completely (>90%) under the initial alkaline conditions (0.1 M NaOH). What went wrong and how do I fix it?
Answer: This is an expected outcome. The ortho-hydroxyl group in this compound significantly accelerates alkaline hydrolysis through intramolecular general base (IGB) assistance.[1] The ionized phenoxide group acts as a built-in catalyst.
-
Causality: The phenoxide attacks the water molecule, making it a more potent nucleophile (hydroxide), which then attacks the imide carbonyl carbon. This intramolecular mechanism is vastly more efficient than intermolecular attack by hydroxide alone.
-
Solution:
-
Reduce Base Concentration: Decrease the NaOH concentration significantly, for example, to 0.01 M or even 0.001 M.
-
Lower the Temperature: Perform the experiment at room temperature or even in an ice bath (0-4°C).
-
Reduce Exposure Time: Shorten the incubation time from hours to minutes.
-
Use a Buffer: Consider using a buffer system at a lower pH (e.g., pH 9-10) instead of a strong base to achieve controlled, partial degradation.[5]
-
Question: I see a major new peak in my thermal stress sample chromatogram, but the mass doesn't correspond to simple hydrolysis products. What could it be?
Answer: You are likely observing the thermally induced rearrangement product, 2-phenylbenzoxazole.
-
Causality: At high temperatures (especially in the melt or vapor phase), the molecule undergoes an intramolecular cyclization with the loss of carbon dioxide, a process that is thermodynamically favorable and results in a very stable benzoxazole ring system.[2]
-
Validation:
-
Mass Spectrometry: The expected mass of 2-phenylbenzoxazole (C₁₃H₉NO) is approximately 195.07 g/mol . This is a loss of 44 Da (CO₂) from the parent mass of 239.23 g/mol .[6] Check your MS data for a peak at this m/z.
-
UV Spectrum: The UV spectrum of this new peak will likely differ from the parent compound due to the change in the chromophore system. Compare it against literature data for benzoxazoles if available.
-
Question: My HPLC analysis shows significant peak tailing for the parent compound. How can I improve the peak shape?
Answer: Peak tailing for this compound is often caused by secondary interactions between the acidic phenolic hydroxyl group and the silica-based stationary phase.
-
Causality: Free silanol groups on the surface of C18 columns are acidic and can interact strongly with basic or, in this case, acidic functional groups on the analyte, leading to poor peak shape.
-
Solutions:
-
Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase. This will suppress the ionization of the phenolic group (pKa ~8-10) and the silanol groups (pKa ~3.5-4.5), minimizing secondary interactions.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity and reduced silanol interactions.
-
Check for Metal Chelation: The ortho-hydroxy and imide carbonyls could potentially chelate with metal ions. Ensure your HPLC system and solvents are free of metal contaminants. Using a mobile phase with a chelating agent like EDTA (at very low concentrations) can be a diagnostic tool.
-
Section 3: Analytical Method Considerations
A robust analytical method is the cornerstone of any stability study.
FAQ 3.1: What are the key parameters for developing a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can accurately measure the decrease in the amount of the active substance due to degradation.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is highly recommended to resolve the parent compound from its more polar (hydrolysis products) and potentially less polar (benzoxazole) degradants. A typical gradient would be Acetonitrile and water (with 0.1% formic acid).
-
Detection: A PDA detector is essential. It allows you to monitor at the λmax of the parent compound for quantification while also checking for peak purity across all detected peaks. The ability to extract UV spectra helps in preliminary identification of degradants.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity . This is demonstrated by showing that the peaks for all known degradation products (from your forced degradation study) are well-resolved from the parent peak (Resolution > 2).
Table: Summary of Potential Degradants and Analytical Notes
| Degradation Condition | Likely Major Degradant(s) | Expected Polarity (vs. Parent) | Key Analytical Check |
| Acid/Base Hydrolysis | o-Aminophenol, Phthalic Acid | More Polar | Look for early eluting peaks on RP-HPLC. |
| Thermal Stress | 2-Phenylbenzoxazole | Less Polar | Check for a later eluting peak with m/z ~195. |
| Oxidative Stress | Oxidized phenolic species (e.g., quinones) | Variable | May see multiple minor peaks; PDA spectrum may shift. |
| Photolytic Stress | Phthalic anhydride, Phthalimide | Variable | Compare chromatogram to standards of potential photoproducts. |
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Singh, R., & Kumar, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]
-
Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685–691. Retrieved from [Link]
-
MDPI. (2022). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Hydroxyphthalimide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Hydroxyphenyl)Phthalimide. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Khan, M. N. (2004). Efficient Rate Enhancement Due to Intramolecular General Base (IGB) Assistance in the Hydrolysis of this compound. The Journal of Organic Chemistry, 69(15), 5102–5105. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phthalimide, N-(m-hydroxyphenyl)-. PubChem Compound Database. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
Hoyle, C. E., & Creed, D. (1993). Photodegradation of polyimides: 4. Mechanism for the photo-oxidation process based on a model compound. Retrieved from [Link]
-
ResearchGate. (2009). Theoretical Study of the Oxidation Catalyst N-Hydroxyphthalimide (NHPI): Thermochemical Properties, Internal Rotor Potential, and Gas- and Liquid-Phase Bond Dissociation Energies. Retrieved from [Link]
-
Defense Technical Information Center. (1993). Photodegradation of Polyimides. 5. An Explanation of the Rapid Photolytic Decomposition of a Selected Polyimide via Anhydride Formation. Retrieved from [Link]
-
ResearchGate. (2018). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Retrieved from [Link]
-
MDPI. (2022). An Oxidation Study of Phthalimide-Derived Hydroxylactams. Retrieved from [Link]
-
Defense Technical Information Center. (1966). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2011). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Retrieved from [Link]
-
PubMed Central. (2015). A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound|C14H9NO3 [benchchem.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C14H9NO3 | CID 237482 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to n-(o-Hydroxyphenyl)phthalimide and n-(p-Hydroxyphenyl)phthalimide for Drug Development Professionals
Abstract
The phthalimide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Positional isomerism offers a subtle yet powerful strategy to modulate the pharmacological profile of these derivatives. This guide provides an in-depth comparison of two key isomers: n-(o-hydroxyphenyl)phthalimide and n-(p-hydroxyphenyl)phthalimide. We will dissect how the seemingly minor shift of a hydroxyl group from the ortho to the para position profoundly influences their physicochemical properties, synthetic accessibility, and potential biological functions. This analysis, supported by experimental protocols and mechanistic insights, aims to equip researchers with the foundational knowledge to strategically select and modify these isomers for targeted drug discovery applications.
Introduction: The Significance of Isomerism in Phthalimide-Based Drug Design
The isoindoline-1,3-dione, or phthalimide, core is a privileged structure in drug development, forming the backbone of compounds with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The versatility of the phthalimide ring, particularly the ease with which substituents can be introduced at the nitrogen atom, allows for extensive chemical modification to fine-tune biological activity.
This guide focuses on two specific positional isomers: 2-(2-hydroxyphenyl)isoindole-1,3-dione, hereafter referred to as the ortho isomer, and 2-(4-hydroxyphenyl)isoindole-1,3-dione, the para isomer. The position of the hydroxyl (-OH) group on the N-phenyl ring is the sole structural differentiator, yet it introduces critical changes in electronic distribution, hydrogen bonding capability, and overall molecular conformation. Understanding these differences is paramount for predicting molecular behavior, from solubility and crystal packing to receptor-binding affinity. We will explore these nuances to provide a clear, evidence-based comparison for researchers in the field.
Comparative Physicochemical Properties: A Tale of Two Isomers
The location of the hydroxyl group directly impacts the physical properties of the molecule, primarily through its ability to form hydrogen bonds. The ortho isomer can form a strong intramolecular hydrogen bond between the phenolic proton and a carbonyl oxygen of the phthalimide ring. This internal interaction effectively "masks" the hydroxyl group. In contrast, the hydroxyl group of the para isomer is sterically unhindered and readily participates in intermolecular hydrogen bonding with neighboring molecules.
This fundamental difference leads to distinct macroscopic properties, as summarized below.
| Property | This compound (ortho) | n-(p-Hydroxyphenyl)phthalimide (para) | Rationale for Difference |
| IUPAC Name | 2-(2-hydroxyphenyl)isoindole-1,3-dione[3][4] | 2-(4-hydroxyphenyl)isoindole-1,3-dione[5] | Positional nomenclature of the hydroxyl group. |
| CAS Number | 6307-13-7[3] | 7154-85-0[6][7] | Unique registry number for each distinct chemical. |
| Molecular Formula | C₁₄H₉NO₃[3][5] | C₁₄H₉NO₃[3][5] | Identical atomic composition. |
| Molecular Weight | ~239.23 g/mol [3][5] | ~239.23 g/mol [3][5] | Identical atomic composition. |
| Melting Point | ~220 °C[3] | 295-297 °C[6][7][8] | Stronger intermolecular H-bonds in the para isomer require more energy to break the crystal lattice. |
| Predicted LogP | Not available | 2.26[6] | Intramolecular H-bonding in the ortho isomer may increase its lipophilicity compared to the para isomer. |
The most striking difference is the significantly higher melting point of the para isomer.[3][6][7][8] This is a direct consequence of efficient crystal lattice packing facilitated by strong intermolecular hydrogen bonds, which require substantial thermal energy to disrupt. The ortho isomer's intramolecular hydrogen bond reduces its capacity for such interactions, resulting in a lower melting point.
Synthesis and Characterization
The most common and efficient route to synthesize these compounds is the condensation reaction between phthalic anhydride and the corresponding aminophenol isomer (o-aminophenol or p-aminophenol).[3]
Detailed Experimental Protocol: Synthesis of n-(p-hydroxyphenyl)phthalimide
-
Rationale: Glacial acetic acid serves as both a solvent and a catalyst for the condensation reaction, facilitating the formation of the intermediate phthalamic acid and its subsequent cyclization to the imide.
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, add phthalic anhydride (10.0 g, 67.5 mmol) and p-aminophenol (7.37 g, 67.5 mmol).
-
Solvent Addition: Add 100 mL of glacial acetic acid to the flask. Swirl gently to mix the reactants.
-
Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. The solution will become clear before a precipitate may start to form.
-
Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 500 mL of cold deionized water with stirring. A voluminous precipitate will form.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid liberally with deionized water (3 x 100 mL) to remove residual acetic acid.
-
Drying: Dry the purified product in a vacuum oven at 80-100 °C to a constant weight. The expected yield is typically >85%.
-
Characterization: Confirm the structure and purity using techniques like ¹H NMR, ¹³C NMR, and melting point analysis. The spectral data for the ortho and para isomers will show distinct differences in the chemical shifts of the aromatic protons on the hydroxyphenyl ring due to the different electronic environments.
Comparative Biological Activity: Focus on Anti-Inflammatory Potential
Phthalimide derivatives are well-documented as potent anti-inflammatory agents, often exerting their effects through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[9] The inflammatory response is a complex cascade, and inhibiting it at multiple points is a key strategy in drug development.
Mechanistic Insights: The Role of the Hydroxyl Group
While direct comparative biological data between these two specific isomers is limited in the literature, we can infer potential differences based on structure-activity relationships. The enzyme COX-2 has a well-defined active site. The ability of an inhibitor to form hydrogen bonds with key amino acid residues (e.g., Ser-530, Tyr-385) is crucial for potent inhibition.
-
n-(p-Hydroxyphenyl)phthalimide: The exposed hydroxyl group in the para position is ideally situated to act as a hydrogen bond donor or acceptor, potentially forming a strong, stabilizing interaction within the COX-2 active site. This could lead to potent inhibitory activity.
-
This compound: The intramolecular hydrogen bond in the ortho isomer may reduce the availability of the phenolic proton to interact with the enzyme's active site. This could result in a lower binding affinity and consequently, weaker inhibition compared to the para isomer.
Illustrative Experimental Data
To provide a tangible comparison, the table below presents hypothetical data from a representative in vitro COX-2 inhibition assay. Note: These values are for illustrative purposes to demonstrate how results would be presented and are not from a published study.
| Compound | COX-2 Inhibition IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | 15.2 | >10 |
| n-(p-Hydroxyphenyl)phthalimide | 1.8 | >100 |
| Celecoxib (Control) | 0.3 | >300 |
This hypothetical data illustrates that the para isomer could be significantly more potent and selective as a COX-2 inhibitor, a plausible outcome based on our mechanistic analysis.
Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
This protocol is based on commercially available kits for screening COX-2 inhibitors.[10]
-
Principle: The assay measures the activity of human recombinant COX-2 by detecting the generation of Prostaglandin G2. A fluorescent probe reacts with this intermediate product to generate a signal proportional to enzyme activity. Inhibition is measured as a decrease in fluorescence.
-
Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2, Arachidonic Acid substrate, and inhibitor control like Celecoxib) according to the manufacturer's protocol.[10]
-
Compound Dilution: Prepare stock solutions of the ortho and para test compounds in DMSO. Create a dilution series in COX Assay Buffer to achieve final assay concentrations ranging from 0.01 µM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, add 10 µL of the diluted test compounds or controls (DMSO for 100% activity, Celecoxib for inhibitor control) to their assigned wells.
-
Enzyme Addition: Add the prepared COX-2 enzyme solution to all wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37 °C to allow the inhibitors to bind to the enzyme.[11]
-
Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid substrate to all wells.
-
Signal Detection: Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 37 °C.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Discussion and Future Perspectives
The analysis of physicochemical properties and the mechanistic hypothesis both point towards a potentially superior pharmacological profile for n-(p-hydroxyphenyl)phthalimide in biological systems where the hydroxyl group is a key pharmacophoric element for target interaction. Its higher melting point suggests greater crystalline stability, while its exposed hydroxyl group is more available for the crucial intermolecular interactions that govern ligand-receptor binding.
However, the ortho isomer should not be dismissed. Its unique chelating ability, conferred by the proximity of the hydroxyl group and an imide carbonyl, could be advantageous for targeting metalloenzymes.[3] Furthermore, its increased lipophilicity might enhance cell membrane permeability, a critical factor for reaching intracellular targets.
Future Research Directions: A definitive comparison requires a head-to-head experimental evaluation. A robust future study would involve:
-
Synthesizing both isomers under identical, optimized conditions.
-
Performing a comprehensive screening across a panel of biological assays, including anti-inflammatory (COX-1/2, TNF-α), antimicrobial, and anticancer cell lines.
-
Conducting in silico molecular docking studies of both isomers against the crystal structures of relevant biological targets to correlate experimental findings with binding modes.
-
Evaluating key ADME (Absorption, Distribution, Metabolism, Excretion) properties like solubility and cell permeability.
Conclusion
The positional isomerism of the hydroxyl group on the N-phenyl ring of phthalimide is a critical determinant of molecular properties and biological potential. n-(p-Hydroxyphenyl)phthalimide is characterized by strong intermolecular hydrogen bonding, leading to high thermal stability and presenting an accessible hydroxyl group for potent interactions with biological targets like COX-2. Conversely, this compound's properties are governed by intramolecular hydrogen bonding, resulting in a lower melting point and a sterically shielded hydroxyl group, which may alter its binding profile. This guide underscores the importance of isomeric considerations in early-stage drug discovery and provides a framework for the rational design and evaluation of next-generation phthalimide-based therapeutics.
References
- Guidechem. (n.d.). 7154-85-0 N-(4-HYDROXYPHENYL)PHTHALIMIDE C14H9NO3, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from https://www.guidechem.com/products/7154-85-0.html
- ChemSrc. (n.d.). N-(Hydroxymethyl)phthalimide. Retrieved from https://www.chemsrc.com/en/cas/118-29-6_1034788.html
- Wikipedia. (2023). N-Hydroxyphthalimide. Retrieved from https://en.wikipedia.org/wiki/N-Hydroxyphthalimide
- ChemWhat. (n.d.). N-(4-HYDROXYPHENYL)PHTHALIMIDE CAS#: 7154-85-0. Retrieved from https://www.
- Benchchem. (n.d.). This compound. Retrieved from https://www.benchchem.com/product/b1208522
- National Center for Biotechnology Information. (n.d.). N-(4-Hydroxyphenyl)Phthalimide. PubChem Compound Database. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/252281
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/237482
- National Center for Biotechnology Information. (n.d.). Phthalimide, N-(m-hydroxyphenyl)-. PubChem Compound Database. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/187955
- ChemicalBook. (n.d.). 7154-85-0(N-(4-HYDROXYPHENYL)PHTHALIMIDE) Product Description. Retrieved from https://www.chemicalbook.com/ProductDesc_EN/CB4107516.htm
- Sjøttem, E., et al. (2012). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Science Signaling. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3493010/
- Jan, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Heliyon. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10483515/
- Morales-delaRosa, S., et al. (2024). Phthalimides as anti-inflammatory agents. Expert Opinion on Drug Discovery. Retrieved from https://pubmed.ncbi.nlm.nih.gov/39740762/
- Google Patents. (n.d.). CN1239715A - Synthesis process of N-hydroxyl phthalimide. Retrieved from https://patents.google.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from https://www.sigmaaldrich.com/US/en/product/sigma/mak399
- ResearchGate. (2015). Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells? Retrieved from https://www.researchgate.net/post/Which_LPS_is_best_to_obtain_high_level_of_TNF-alpha_in_RAW2647_cells
- Al-Amiery, A. A. (2021). Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. Chemical Methodologies.
- Morales-delaRosa, S., et al. (2024). Phthalimides as anti-inflammatory agents. Expert Opinion on Drug Discovery. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11703134/
- Google Patents. (n.d.). CN105111128A - Method for preparing N-hydroxyphthalimide. Retrieved from https://patents.google.
- Nefkens, G. H. L., & Nivard, R. J. F. (1964). Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. Recueil des Travaux Chimiques des Pays-Bas.
- Royal Society of Chemistry. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03534g
- Royal Society of Chemistry. (2024). Phthalimides: developments in synthesis and functionalization. Organic & Biomolecular Chemistry. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00781k
- Ali, N. A., et al. (2011). LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. Journal of Immunology. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3074033/
- Taylor & Francis Online. (2016). Low pH modulates lipopolysaccharide-induced tumor necrosis factor-alpha expression and macropinocytotic activity in RAW264.7 cells. Immunological Investigations. Retrieved from https://www.tandfonline.com/doi/full/10.3109/08820139.2016.1154562
- ResearchGate. (2018). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved from https://www.researchgate.net/publication/323381665_In_vitro_Assessment_of_Anti-Inflammatory_and_COX-2_inhibitory_action_of_some_medicinal_plants
- Brennan, F. M., & Beech, J. T. (2012). Production of TNF-α in macrophages activated by T cells, compared with lipopolysaccharide, uses distinct IL-10-dependent regulatory mechanism. Journal of Immunology. Retrieved from https://www.jimmunol.org/content/188/3/1139
- ResearchGate. (2019). Synthesis, hypolipidemic, and anti-inflammatory activities of arylphthalimides. Retrieved from https://www.researchgate.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Retrieved from https://www.caymanchem.com/product/60122/cox-2-(human)-inhibitor-screening-assay-kit
- Wikipedia. (2024). Thalidomide. Retrieved from https://en.wikipedia.org/wiki/Thalidomide
Sources
- 1. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C14H9NO3 | CID 237482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 7154-85-0 CAS MSDS (N-(4-HYDROXYPHENYL)PHTHALIMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
The Unambiguous Verdict: Validating the Structure of N-(o-Hydroxyphenyl)phthalimide with X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships are understood, and new therapeutic agents and functional materials are designed. For N-(o-hydroxyphenyl)phthalimide, a versatile synthetic intermediate, unambiguous structural validation is crucial for its application in the development of novel compounds. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for its structural elucidation, benchmarked against other common analytical techniques.
Introduction to this compound: A Molecule of Interest
This compound, with the chemical formula C₁₄H₉NO₃ and a molecular weight of 239.23 g/mol , belongs to the phthalimide family of compounds.[1] The presence of a phenolic hydroxyl group on the phenyl ring introduces unique chemical properties and potential for further functionalization, making it a valuable building block in organic synthesis.[1] Its applications are diverse, ranging from the synthesis of high-performance polymers to serving as a precursor for biologically active molecules. Given the potential for isomerism (with meta- and para- hydroxyphenyl analogues), definitive structural confirmation is not merely academic but a critical quality control step.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid. It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a meticulous process, demanding both skill and patience.
Detailed Protocol: X-ray Crystallographic Analysis of this compound
The definitive crystal structure of this compound has been determined and is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 636705. The study was published in Acta Crystallographica Section E: Structure Reports Online in 2007.
1. Synthesis and Crystallization:
-
Synthesis: The compound is typically synthesized via the condensation of phthalic anhydride with o-aminophenol. A conventional method involves refluxing equimolar amounts of the reactants in glacial acetic acid. An alternative, more rapid method is microwave-assisted synthesis, where the neat reactants are irradiated at 120°C for a short period (e.g., 15 minutes).[2]
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield high-purity crystals.
-
Single Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent from a saturated solution of the purified compound.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
X-ray diffraction data are collected using a diffractometer, typically with Mo Kα radiation (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to yield a set of structure factors.
-
The crystal system and space group are determined.
-
The structure is solved using direct methods (e.g., using the SHELXS program). This provides an initial model of the molecule's structure.
-
The structural model is then refined against the experimental data using a least-squares method (e.g., using the SHELXL program). This process optimizes the atomic positions, bond lengths, and bond angles to best fit the observed diffraction pattern.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The Decisive Data: Crystallographic Insights into this compound
The crystallographic study reveals the precise molecular geometry of this compound. The key structural features are summarized in the table below. For comparison, data for a related compound, 5,6-dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione, is also presented to highlight the conformational similarities.[3]
| Parameter | This compound | 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione [3] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | Data from referenced publication | 7.5993 (2) |
| b (Å) | Data from referenced publication | 19.4088 (5) |
| c (Å) | Data from referenced publication | 9.5086 (3) |
| β (°) | Data from referenced publication | 110.842 (2) |
| Dihedral Angle (Phthalimide/Phenyl) | Data from referenced publication | 75.37 (3)° |
Note: Specific unit cell parameters and dihedral angles for this compound are detailed in Acta Crystallographica Section E (2007), E63, o332.
The significant dihedral angle between the phthalimide and the hydroxyphenyl rings is a key conformational feature, which is also observed in the dichlorinated analogue.[3] This non-planar arrangement is a direct and unambiguous finding from the X-ray data.
Alternative and Complementary Analytical Techniques: A Comparative Overview
While X-ray crystallography provides the definitive structure, other spectroscopic methods are essential for routine characterization, purity assessment, and for analyzing non-crystalline samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: Provides information about the chemical environment of protons. For this compound, distinct signals are expected for the aromatic protons on both the phthalimide and hydroxyphenyl rings, as well as a characteristic signal for the hydroxyl proton.
-
¹³C NMR: Reveals the number and types of carbon atoms. Separate signals would be observed for the carbonyl carbons of the phthalimide group and the aromatic carbons.
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve a small amount of the purified sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals.
Comparative Data for Isoindole-1,3-dione Derivatives:
| Technique | Compound | Observed Signals (ppm) [4] |
| ¹H NMR | 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 5.90 (m, 2H), 3.70 (m, 3H), 3.12 (m, 2H), 2.60 (dm, 2H), 2.36 (s, 1H, OH), 2.24 (dm, 2H) |
| ¹³C NMR | 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 180.79, 127.73, 60.74, 41.84, 39.12, 23.52 |
Limitations: While NMR provides excellent information on the connectivity of atoms, it does not directly provide the three-dimensional arrangement in the solid state. The interpretation of spectra for complex molecules can also be challenging without 2D NMR experiments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol (FTIR):
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorptions for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Data (Similar Compound) [4] |
| Hydroxyl (-OH) | O-H stretch | 3500-3200 (broad) | 3506.19 |
| Imide (C=O) | C=O stretch (asymmetric) | ~1770 | 1766.78 |
| Imide (C=O) | C=O stretch (symmetric) | ~1700 | 1670.8 |
| Aromatic Ring | C=C stretch | 1600-1450 | 1410.15 |
Limitations: FTIR confirms the presence of functional groups but provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol (Electron Ionization - MS):
-
Introduce a small amount of the sample into the mass spectrometer.
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Expected Data for this compound:
| Ion | m/z | Interpretation |
| [M]⁺ | 239 | Molecular ion |
| Fragment ions | various | Result from the cleavage of the molecule, providing structural clues. |
Limitations: Electron ionization is a "hard" ionization technique that can lead to extensive fragmentation, and the molecular ion may not always be observed.[5] While it confirms the molecular weight, it does not provide direct information on the 3D structure.
Conclusion: The Synergy of Techniques for Complete Structural Elucidation
While NMR, FTIR, and mass spectrometry are indispensable tools for the routine analysis and characterization of this compound, single-crystal X-ray diffraction remains the gold standard for its unambiguous structural validation. The precise atomic coordinates, bond lengths, and angles derived from X-ray crystallography provide a level of detail that is unattainable with other techniques. For researchers and professionals in drug development and materials science, a comprehensive approach that utilizes the strengths of each of these methods is the most robust strategy for complete and confident structural elucidation. The crystallographic data provides the definitive 3D structure, while spectroscopic techniques confirm the functional groups, connectivity, and molecular weight, ensuring the identity and purity of the compound.
References
- Tan, A., Kizilkaya, S., Gunduz, B., & Kara, Y. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- Fun, H.-K., et al. (2008). 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, E64(1), o1770.
-
JEOL (n.d.). Ionization Methods for JEOL Mass Spectrometers - A Guidebook. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 237482, this compound. Retrieved from [Link]
-
Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 [Video]. YouTube. [Link]
-
Tan, A., Kizilkaya, S., Gunduz, B., & Kara, Y. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of n-(o-Hydroxyphenyl)phthalimide: From Conventional Heating to Green Alternatives
Introduction
n-(o-Hydroxyphenyl)phthalimide is a valuable chemical intermediate in the synthesis of various organic molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.[1] Its structure, featuring a phthalimide moiety linked to a hydroxyphenyl group, imparts unique chemical properties that are of significant interest to researchers in drug development and organic synthesis. The efficient and selective synthesis of this compound is, therefore, a critical aspect of its application.
This guide provides a comparative analysis of various synthetic methodologies for this compound, offering in-depth technical insights for researchers, scientists, and professionals in the field. We will delve into the mechanistic details of each method, present detailed experimental protocols, and compare their performance based on key metrics such as yield, reaction time, and environmental impact.
Core Synthesis Methods: A Head-to-Head Comparison
The primary and most direct route to this compound involves the condensation reaction between phthalic anhydride and 2-aminophenol.[1] This reaction can be achieved through several methods, each with its own set of advantages and disadvantages.
Method 1: Conventional Thermal Synthesis
This classical approach remains a widely used method for the synthesis of phthalimides due to its simplicity and reliability.[1] The reaction is typically carried out by heating the reactants in a suitable solvent.
Mechanistic Rationale:
The synthesis proceeds via a two-step mechanism.[1] The first step involves a nucleophilic attack of the primary amine group of 2-aminophenol on one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate N-(2'-hydroxyphenyl)phthalamic acid.[1] The subsequent step is an intramolecular cyclization of this amic acid intermediate, driven by heat, which results in the formation of the stable five-membered imide ring through the elimination of a water molecule.[1] The use of a solvent like glacial acetic acid not only facilitates the dissolution of the reactants but can also act as a catalyst for the dehydration step.[1]
Experimental Protocol: Conventional Thermal Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 equivalent) and 2-aminophenol (1.0 equivalent).
-
Solvent Addition: Add glacial acetic acid as a solvent.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold water to remove acetic acid, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to afford pure this compound.
Method 2: Microwave-Assisted Synthesis
In the quest for more efficient and environmentally friendly synthetic routes, microwave-assisted organic synthesis has emerged as a powerful tool. This method often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles.
Mechanistic Rationale:
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which significantly accelerates the rate of reaction.[1] The mechanism remains the same as in the conventional method, proceeding through the phthalamic acid intermediate. However, the high energy input from microwaves promotes the cyclization and dehydration step much more efficiently, often without the need for a solvent. This solvent-free approach is a key advantage from a green chemistry perspective.[1]
Experimental Protocol: Microwave-Assisted Synthesis
-
Reactant Preparation: In a microwave-safe reaction vessel, thoroughly mix phthalic anhydride (1.0 equivalent) and 2-aminophenol (1.0 equivalent).
-
Reaction: Place the vessel in a microwave reactor and irradiate at a controlled temperature, for instance, 120°C, for approximately 15 minutes.[1]
-
Isolation and Purification: After the reaction is complete, allow the vessel to cool to room temperature. The solid product is then typically purified by recrystallization from a suitable solvent like ethanol.
Method 3: Two-Step Synthesis via Amic Acid Isolation
While the one-pot methods are often preferred for their convenience, a two-step approach involving the isolation of the N-(2'-hydroxyphenyl)phthalamic acid intermediate offers greater control over the reaction and can be advantageous in certain situations, such as when dealing with sensitive substrates.
Mechanistic Rationale:
The first step, the formation of the amic acid, is a rapid reaction that occurs at or below room temperature. The nucleophilic addition of the amine to the anhydride is highly favorable. The subsequent cyclization to the imide is the rate-determining step and requires energy input (heating) or a dehydrating agent. By separating these two steps, one can ensure the complete formation of the amic acid before proceeding to the more energy-intensive cyclization.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N-(2'-hydroxyphenyl)phthalamic acid
-
Reactant Preparation: Dissolve phthalic anhydride (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) in a flask.
-
Amine Addition: Slowly add a solution of 2-aminophenol (1.0 equivalent) in the same solvent to the phthalic anhydride solution at room temperature with stirring.
-
Isolation: The N-(2'-hydroxyphenyl)phthalamic acid often precipitates out of the solution upon formation. The solid can be collected by filtration and washed with a small amount of cold solvent.
Step 2: Cyclization to this compound
-
Dehydration: The isolated amic acid is then heated in a solvent like acetic acid, or with a dehydrating agent such as acetic anhydride, to effect cyclization.
-
Work-up: The work-up procedure is similar to the conventional thermal synthesis method, involving cooling, filtration, and recrystallization.
Comparative Performance Data
| Synthesis Method | Reaction Time | Typical Yield | Purity | Solvent Usage | Key Advantages | Key Disadvantages |
| Conventional Thermal | 2-4 hours | Good to Excellent | High after recrystallization | Moderate (e.g., Acetic Acid) | Simple, reliable, well-established. | Long reaction times, requires solvent. |
| Microwave-Assisted | 10-20 minutes | Excellent | High | None (Solvent-free) | Rapid, high yields, energy efficient, green. | Requires specialized microwave equipment. |
| Two-Step (Amic Acid) | Variable (2 steps) | Good to Excellent | High | Moderate to High | High control, good for sensitive substrates. | More steps, potentially lower overall yield. |
Emerging Green Synthesis Strategies
In line with the principles of green chemistry, efforts are being made to develop even more sustainable methods for phthalimide synthesis.[2]
Solid-State Synthesis
Inspired by solvent-free approaches, solid-state synthesis involves the grinding of reactants together, sometimes with a catalyst, to initiate a chemical reaction. A patented method for the synthesis of N-hydroxyphthalimide utilizes grinding of phthalic anhydride and hydroxylamine hydrochloride with mineralizers like sodium chloride and ferric oxide.[3] This approach, if adapted for this compound, could offer a highly environmentally friendly and low-energy route.[3]
Catalytic Methods
The use of reusable catalysts is a cornerstone of green chemistry. Montmorillonite KSF, a type of clay, has been reported as an efficient and reusable catalyst for the synthesis of bismaleimides and bisphthalimides under solvent-free microwave irradiation.[4] The application of such solid acid catalysts to the synthesis of this compound could provide a greener alternative to traditional methods that use stoichiometric amounts of acidic reagents.
Visualizing the Synthesis Workflows
To better illustrate the procedural differences, the following diagrams outline the key steps in each synthesis method.
Caption: Workflow for Conventional Thermal Synthesis.
Caption: Workflow for Two-Step Synthesis via Amic Acid Intermediate.
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through various methods, with conventional thermal synthesis and microwave-assisted synthesis being the most prominent. While the conventional method is robust and widely accessible, the microwave-assisted approach offers significant advantages in terms of reaction speed, yield, and environmental friendliness. The two-step synthesis via the amic acid intermediate provides a higher degree of control, which can be beneficial for specific applications.
Looking ahead, the development of solid-state and catalytic methods holds great promise for further aligning the synthesis of this compound with the principles of green chemistry. Future research should focus on adapting and optimizing these emerging techniques to provide even more efficient, sustainable, and scalable routes to this important chemical intermediate.
References
- Google Patents. CN1239715A - Synthesis process of N-hydroxyl phthalimide.
- Google Patents. CN101845012B - Method for synthesizing N-hydroxy phthalimide with solid-phase process.
-
PubChem. Phthalimide, N-(m-hydroxyphenyl)-. Available from: [Link].
-
Royal Society of Chemistry. Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. Green Chemistry. 2003. Available from: [Link].
-
ResearchGate. (PDF) Montmorillonite KSF and montmorillonite K-10 clays as efficient catalysts for the solventless synthesis of bismaleimides and bisphthalimides using microwave irradiation. 2009. Available from: [Link].
-
MDPI. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. 2023. Available from: [Link].
Sources
- 1. This compound|C14H9NO3 [benchchem.com]
- 2. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development | MDPI [mdpi.com]
- 3. CN101845012B - Method for synthesizing N-hydroxy phthalimide with solid-phase process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of N-(o-Hydroxyphenyl)phthalimide Derivatives as Protoporphyrinogen Oxidase Inhibitors
This guide provides an in-depth technical comparison of N-(o-hydroxyphenyl)phthalimide derivatives as inhibitors of protoporphyrinogen oxidase (PPO), a critical enzyme in plant biosynthesis pathways. Intended for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes experimental data to evaluate the efficacy of this chemical class against other established PPO inhibitors.
The Central Role of Protoporphyrinogen Oxidase (PPO) in Herbicide Design
Protoporphyrinogen oxidase (PPO), or Protox, is the final common enzyme in the biosynthesis of both chlorophylls and hemes.[1] It catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[2][3] This enzymatic step is vital for plant health, as PPIX is the precursor to essential molecules required for photosynthesis and electron transport chains.[2][3] The indispensability of this pathway makes PPO an ideal and highly effective target for herbicide development.[1]
PPO-inhibiting herbicides were first commercialized in the 1960s and have since become a cornerstone of weed management.[4] These compounds offer several advantages, including high efficacy at low application rates, a broad spectrum of activity, rapid onset of action, and generally favorable toxicological profiles.[1][4]
Mechanism of Action: A Cascade of Cellular Disruption
The mode of action for PPO inhibitors is a well-understood process that leads to rapid cellular demise. It is not merely the blockage of chlorophyll and heme production that causes plant death, but a subsequent, light-dependent cascade of photodynamic damage.
-
Enzyme Inhibition : The herbicide molecule binds to and inhibits the PPO enzyme within the chloroplast.
-
Substrate Accumulation : This inhibition leads to the accumulation of the enzyme's substrate, protoporphyrinogen IX (PPGIX).
-
Cellular Leakage : Unable to be processed in the chloroplast, the excess PPGIX leaks into the cytoplasm.
-
Toxic Intermediate Formation : In the cytoplasm, PPGIX is spontaneously and non-enzymatically oxidized to protoporphyrin IX (PPIX).
-
Photodynamic Damage : This improperly localized PPIX is a potent photosensitizer.[2] In the presence of light and molecular oxygen (O₂), it generates highly reactive singlet oxygen (¹O₂).
-
Membrane Destruction : Singlet oxygen initiates a chain reaction of lipid peroxidation, destroying the integrity of cellular and organellar membranes. This leads to rapid fluid leakage, tissue desiccation, and cell death, observed as necrosis.[3]
The herbicidal symptoms, such as water-soaked lesions followed by browning, can appear within hours of application, especially under sunny conditions.[3]
Conclusion and Future Outlook
The development of novel PPO inhibitors is critical for effective and sustainable weed management, particularly in the face of evolving herbicide resistance. The this compound chemical class represents a highly promising scaffold for the design of next-generation herbicides. Through rational, structure-based design, researchers have successfully synthesized derivatives that exhibit significantly greater potency than current commercial standards. [5] The superior inhibitory activity of compounds like the recently reported derivative A4 underscores the potential for further optimization within this class. [5]Future research should focus on refining the structure-activity relationships, evaluating the in-planta efficacy against a broader range of economically important weed species, and assessing crop selectivity and environmental safety profiles. These efforts will be crucial in translating the high in vitro potency of these novel derivatives into robust, field-ready agricultural solutions.
References
-
Protoporphyrinogen Oxidase-Inhibiting Herbicides. (n.d.). ResearchGate. Retrieved from [Link]
-
Gao, W., et al. (2019). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. Molecules, 24(23), 4363. Available at: [Link]
-
Discovery of Novel N-Phenylphthalimide Protoporphyrinogen IX Oxidase Inhibitors. (2025). ResearchGate. Retrieved from [Link]
-
Inhibitors of Protoporphyrinogen Oxidase. (n.d.). Herbicides That Act Through Photosynthesis. Retrieved from [Link]
-
Protoporphyrinogen Oxidase (PPO) Inhibitors. (n.d.). Herbicide Symptoms. University of California, Division of Agriculture and Natural Resources. Retrieved from [Link]
-
Lecture: Inhibition of Protoporphyrinogen Oxidase. (n.d.). Retrieved from [Link]
-
Gao, W., et al. (2019). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. MDPI. Available at: [Link]
-
Shan, W., et al. (2014). Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. PubMed. Available at: [Link]
-
Discovery of Novel N-Phenylphthalimide Protoporphyrinogen IX Oxidase Inhibitors. (2025). PubMed. Retrieved from [Link]
-
Siddall, T. L., et al. (2002). Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. Pest Management Science, 58(12), 1175-86. Available at: [Link]
-
Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole. (2025). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). MDPI. Available at: [Link]
-
Design, synthesis, herbicidal activity and CoMFA of aryl-formyl piperidinone HPPD inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. (n.d.). ResearchGate. Retrieved from [Link]
-
Gao, W., et al. (2019). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. PubMed. Available at: [Link]
Sources
- 1. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel N-Phenylphthalimide Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantum Yield Determination: N-(o-Hydroxyphenyl)phthalimide-Based Fluorophores
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of ESIPT Fluorophores in Advanced Applications
In the landscape of fluorescent probes, N-(o-hydroxyphenyl)phthalimide and its derivatives represent a class of molecules with significant potential. Their defining characteristic is the ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical process that imparts unique and highly desirable properties. Upon excitation, a proton is transferred from the ortho-hydroxyl group to the phthalimide carbonyl oxygen, leading to a tautomeric form that is responsible for the fluorescence emission. This mechanism is the cornerstone of their utility, giving rise to an exceptionally large Stokes shift, which is the separation between the absorption and emission maxima.
A large Stokes shift is critically important in fluorescence-based applications as it minimizes self-absorption and inner-filter effects, leading to improved signal-to-noise ratios and enhanced sensitivity. Furthermore, phthalimide derivatives that exhibit ESIPT are often characterized by high quantum yields, good photostability, and biocompatibility, making them ideal candidates for the design of fluorescent probes for bio-imaging and sensing applications.[1] This guide provides a comprehensive comparison of the quantum yield determination of this compound-based fluorophores against common alternatives and furnishes the detailed experimental protocols necessary for accurate and reproducible measurements.
The Critical Metric: Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A high quantum yield is often a prerequisite for a sensitive fluorescent probe. The determination of this value is, therefore, a critical step in the characterization of any new fluorophore.
There are two primary methods for determining the fluorescence quantum yield: the absolute method and the relative method. The absolute method directly measures the ratio of emitted to absorbed photons using specialized equipment such as an integrating sphere.[2][3] While accurate, this method requires dedicated instrumentation that may not be readily available in all laboratories.
The relative method, which will be the focus of this guide, offers a more accessible yet robust alternative.[4] This technique involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.
Comparative Analysis: this compound vs. Standard Fluorophores
While specific quantum yield values for this compound itself are not extensively documented in publicly available literature under standardized comparative conditions, the performance of phthalimide and naphthalimide derivatives provides a strong basis for evaluation.
N-phthalimide derivatives have been reported to exhibit quantum yields ranging from as low as 2% to as high as 68%, demonstrating a strong dependence on the nature of substituents and the solvent environment.[5] The presence of an ortho-hydroxyl group, which facilitates the ESIPT process, is anticipated to favor a higher quantum yield. A comparative study on positional isomers of N-hydroxyarene-1,8-naphthalimides, a structurally related class of compounds, revealed that the ortho-isomer consistently demonstrated the highest fluorescence intensity and quantum yield compared to its meta and para counterparts.[6] This suggests that the specific molecular geometry of this compound is conducive to efficient fluorescence emission.
The following table provides a comparative overview of the typical quantum yields of common fluorophores, offering a benchmark against which this compound-based fluorophores can be assessed.
| Fluorophore | Typical Quantum Yield (Φ) | Solvent/Conditions | Key Characteristics |
| This compound Derivatives | Potentially High (inferred) | Dichloromethane, Toluene | Large Stokes shift due to ESIPT, sensitive to solvent polarity. |
| Fluorescein | ~0.95 | 0.1 M NaOH | High quantum yield, but pH sensitive and prone to photobleaching. |
| Rhodamine B | ~0.31 - 0.97 | Ethanol, Water | High photostability, but can form non-fluorescent dimers at high concentrations. |
| Coumarin Derivatives | Up to ~0.83 | Varies with derivative and solvent | Broad class with tunable properties, some exhibit high quantum yields.[7] |
| N-Phenylphthalimide | Very low (~10⁻³) | Not specified | Lacks the ESIPT pathway, leading to inefficient fluorescence.[8] |
Key Insights from the Comparison:
-
The ortho-hydroxyl group in this compound is the key structural feature that enables the ESIPT mechanism, which is expected to lead to significantly higher quantum yields compared to N-phenylphthalimide, where this pathway is absent.[8]
-
While high-performance fluorophores like fluorescein and certain rhodamine and coumarin derivatives exhibit very high quantum yields, this compound-based fluorophores offer the distinct advantage of a large Stokes shift, which can be a more critical parameter in certain applications, such as cellular imaging, to minimize background interference.
-
The quantum yield of this compound derivatives is expected to be highly sensitive to the solvent environment, a characteristic feature of ESIPT fluorophores. This property can be exploited for developing fluorescent sensors that respond to changes in local polarity.
Experimental Protocol: Relative Quantum Yield Determination
This section provides a detailed, step-by-step methodology for determining the relative fluorescence quantum yield of this compound-based fluorophores.
Selection of a Suitable Standard
The choice of the reference standard is paramount for an accurate quantum yield determination. The ideal standard should have the following characteristics:
-
Known and well-documented quantum yield: The value should be from a reliable source.
-
Similar absorption and emission range: The absorption spectrum of the standard should overlap with that of the sample to ensure similar excitation conditions.
-
High photostability: The standard should not degrade under the experimental conditions.
-
Solubility in the same solvent as the sample: This minimizes complications arising from solvent effects.
For this compound-based fluorophores, which typically absorb in the UV-A to blue region and emit in the blue-green to green region, suitable standards include:
-
Quinine Sulfate: (Φ = 0.57 in 0.1 M H₂SO₄)[6]
-
Coumarin 1: (Φ = 0.73 in Ethanol)
Preparation of Solutions
Causality behind the choice of concentration: To avoid inner filter effects and concentration quenching, it is crucial to work with dilute solutions. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 in a standard 1 cm path length cuvette.
Step-by-step procedure:
-
Prepare stock solutions: Accurately weigh and dissolve the this compound derivative (sample) and the chosen standard in a spectroscopic grade solvent.
-
Prepare a series of dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard, ensuring that the absorbance of the most concentrated solution is below 0.1 at the excitation wavelength.
Spectroscopic Measurements
Instrumentation:
-
A UV-Vis spectrophotometer for absorbance measurements.
-
A spectrofluorometer for fluorescence measurements.
Step-by-step procedure:
-
Record absorbance spectra: For each dilution of the sample and the standard, record the UV-Vis absorption spectrum. Note the absorbance at the chosen excitation wavelength (λ_ex). The excitation wavelength should be a wavelength at which both the sample and the standard have significant absorbance.
-
Record fluorescence spectra: For each dilution, record the fluorescence emission spectrum using the same excitation wavelength (λ_ex) used for the absorbance measurements. It is critical to keep all instrument parameters (e.g., excitation and emission slit widths, PMT voltage) constant for all measurements of both the sample and the standard.
-
Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
Data Analysis and Quantum Yield Calculation
The relative quantum yield (Φ_x) of the sample is calculated using the following equation:
Φ_x = Φ_s * (m_x / m_s) * (n_x² / n_s²)
Where:
-
Φ_s is the quantum yield of the standard.
-
m_x and m_s are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
n_x and n_s are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
Step-by-step procedure:
-
Plot the data: For both the sample and the standard, plot the integrated fluorescence intensity as a function of absorbance at the excitation wavelength.
-
Determine the slopes: Perform a linear regression for each plot to determine the slopes (m_x and m_s). The plots should be linear, confirming the absence of inner filter effects.
-
Calculate the quantum yield: Use the equation above to calculate the quantum yield of the this compound derivative.
Visualizing the Workflow and Relationships
To further clarify the experimental process and the relationships between the key components, the following diagrams are provided.
Caption: Performance comparison of fluorophore classes.
Trustworthiness and Self-Validation
The protocol described above contains inherent self-validation steps to ensure the trustworthiness of the obtained quantum yield value:
-
Linearity of the absorbance vs. intensity plot: A linear relationship with a high correlation coefficient (R² > 0.99) for both the sample and the standard is a strong indicator that the measurements were performed in a concentration range free of inner filter effects and quenching. Any deviation from linearity necessitates the preparation of more dilute solutions.
-
Consistency of the standard's quantum yield: If possible, measuring the quantum yield of a second known standard against the first can serve as a cross-validation of the experimental setup and procedure.
-
Solvent purity: Running a blank measurement with the pure solvent is essential to ensure that there is no background fluorescence that could interfere with the measurements.
Conclusion and Future Directions
This compound-based fluorophores hold considerable promise for applications demanding high sensitivity and a large Stokes shift. While direct comparative data for the parent compound is emerging, the photophysical properties of related derivatives strongly suggest their potential for high fluorescence quantum yields. The detailed protocol provided in this guide offers a robust and reliable method for the accurate determination of this critical parameter, enabling researchers to confidently characterize and compare the performance of these exciting new fluorophores.
Future research should focus on systematic studies that directly compare the quantum yields of a series of this compound derivatives with varying substituents against established standards in a range of solvents. This will not only provide a valuable database for the scientific community but also deepen our understanding of the structure-property relationships that govern the efficiency of the ESIPT process in this important class of molecules.
References
- Hoyt, D. W., et al. (2000). Photodegradation of polyimides: 4. Mechanism for the photo-oxidation process based on a model compound.
- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Paudel, K., et al. (2018). A Comparative Study into Two Dual Fluorescent Mechanisms via Positional Isomers of N-hydroxyarene-1,8-naphthalimides. Journal of Fluorescence, 28(5), 1163-1172.
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). a) The comparison of fluorescence quantum yields (Φ) between.... Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Phthalimide, N-(m-hydroxyphenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Hydroxyphenyl)Phthalimide. Retrieved from [Link]
-
Wikipedia. (2023). N-Hydroxyphthalimide. Retrieved from [Link]
- MDPI. (2022). An Oxidation Study of Phthalimide-Derived Hydroxylactams. Molecules, 27(2), 498.
- MDPI. (2019). A Novel ESIPT Phthalimide-Based Fluorescent Probe for Quantitative Detection of H2O2. Sensors, 19(18), 3998.
- PubMed. (2020). A phthalimide-based ESIPT fluorescent probe for sensitive detection of Cu2+ in complete aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 228, 117758.
- Royal Society of Chemistry. (2017). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 7(86), 54675-54683.
- Royal Society of Chemistry. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 47(22), 8338-8381.
- PubMed Central. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1265, 133400.
- MDPI. (2022). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. Applied Sciences, 12(19), 9579.
- ResearchGate. (2021). A phthalimide-based ESIPT fluorescent probe for sensitive detection of Cu2+ in complete aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 228, 117758.
- ResearchGate. (2019). A comparative study of the photophysics of phenyl, thienyl, and chalcogen substituted rhodamine dyes. The Journal of Physical Chemistry A, 123(45), 9756-9768.
Sources
- 1. A Novel ESIPT Phthalimide-Based Fluorescent Probe for Quantitative Detection of H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edinst.com [edinst.com]
- 3. jascoinc.com [jascoinc.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
A Comparative Guide to the Catalytic Activity of N-(o-Hydroxyphenyl)phthalimide Metal Complexes
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts remains a cornerstone of innovation. Among the myriad of ligand scaffolds available, those derived from phthalimide have garnered significant attention due to their robust chemical nature and versatile coordination capabilities. This guide provides a comparative analysis of the catalytic activity of metal complexes incorporating the N-(o-hydroxyphenyl)phthalimide ligand, a bifunctional molecule poised to chelate metal ions through its phenolic oxygen and imide nitrogen or carbonyl oxygen. While direct comparative studies on a wide array of this compound metal complexes are nascent in the literature, this guide synthesizes available data on closely related N-hydroxyphthalimide (NHPI) systems and Schiff base complexes to extrapolate and project the catalytic potential of this specific ligand framework. Our focus will be on oxidation reactions, a field where NHPI and its analogues have demonstrated considerable utility.
Introduction to this compound as a Ligand
This compound is a Schiff base-type ligand that combines the rigid phthalimide backbone with a reactive phenol group. This arrangement offers a compelling platform for the design of transition metal catalysts. The proximity of the hydroxyl group to the phthalimide moiety allows for the formation of stable chelate rings with metal centers, which can, in turn, modulate the metal's electronic properties and steric environment. This modulation is critical for catalytic performance, influencing substrate activation, reaction selectivity, and catalyst stability.
The catalytic prowess of related compounds, particularly N-hydroxyphthalimide (NHPI), has been extensively documented.[1][2] NHPI, in concert with transition metal co-catalysts, generates the highly reactive phthalimide-N-oxyl (PINO) radical, which is a potent hydrogen atom abstractor and a key intermediate in numerous aerobic oxidation reactions.[3][4] The insights gained from NHPI-metal systems provide a foundational understanding for predicting the catalytic behavior of this compound complexes.
Comparative Catalytic Performance in Oxidation Reactions
The primary application of NHPI-based catalysts is in the selective oxidation of hydrocarbons. The metal co-catalyst plays a crucial role in the catalytic cycle, facilitating the generation of the PINO radical and the subsequent reaction pathways. Here, we compare the anticipated catalytic activities of various transition metal complexes of this compound based on established trends with NHPI and related Schiff base ligands.
Cobalt Complexes
Cobalt is one of the most effective co-catalysts for NHPI-mediated oxidations.[1][5][6] The Co(II)/Co(III) redox couple is particularly adept at promoting the formation of the PINO radical from NHPI. It is hypothesized that a Co(II)-N-(o-hydroxyphenyl)phthalimide complex would exhibit robust catalytic activity in the aerobic oxidation of benzylic C-H bonds.[1]
Expected Performance:
-
High Conversion Rates: Cobalt's ability to cycle between oxidation states efficiently is expected to lead to high substrate conversion.
-
Selectivity: The ligand's structure can influence selectivity. For instance, in the oxidation of ethylbenzene, electron-withdrawing substituents on the phthalimide ring have been shown to accelerate oxidation and favor ketone formation, while electron-donating groups decrease the rate and enhance alcohol selectivity.[1] The o-hydroxyphenyl group's electronic and steric effects would be a key determinant of product distribution.
Copper Complexes
Copper complexes of Schiff base ligands are well-known for their catalytic activity in various oxidation reactions.[7][8] Copper(II) salts, in conjunction with NHPI, have been successfully employed for the oxidation of hydrocarbons.[9] A Cu(II)-N-(o-hydroxyphenyl)phthalimide complex is therefore expected to be a viable catalyst.
Expected Performance:
-
Milder Reaction Conditions: Copper catalysts often operate under milder conditions compared to other transition metals.
-
Substrate Specificity: Copper Schiff base complexes have shown promise in the oxidation of specific substrates, and this specificity would likely be mirrored in the this compound system.
Nickel Complexes
Nickel-catalyzed cross-coupling reactions have become powerful tools in organic synthesis.[10][11][12] While less common in NHPI-mediated oxidations, nickel complexes of related ligands have demonstrated catalytic activity. The interest in nickel stems from its lower cost and unique reactivity. Recent studies have highlighted the role of phthalimide-derived ligands in modulating the reactivity of nickel catalysts in cross-coupling reactions.[13]
Expected Performance:
-
Novel Reactivity: A Ni(II)-N-(o-hydroxyphenyl)phthalimide complex might offer unique reactivity profiles, potentially enabling transformations not achievable with cobalt or copper.
-
Cross-Coupling Applications: Beyond oxidation, these complexes could find applications in C-C and C-heteroatom bond-forming reactions.
Experimental Data Summary
To provide a quantitative comparison, the following table summarizes typical experimental data for oxidation reactions catalyzed by metal-NHPI systems, which can serve as a benchmark for the expected performance of this compound complexes.
| Metal Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |
| Co(II)/NHPI | Ethylbenzene | Acetophenone | Good | High for Ketone | [1] |
| Co(II)/NHPI | N-aryl tetrahydroisoquinolines | Coupled Products | High | High | [5] |
| Cu(II)/NHPI | 1-methoxy-4-(1-methylethyl)benzene | 1-(4-Methoxyphenyl)ethanone | Low Yield | High (68-75) | [9] |
Experimental Protocols
General Procedure for Synthesis of this compound Metal Complexes
A general method for the synthesis of such complexes would involve the reaction of the this compound ligand with a suitable metal salt in an appropriate solvent.
-
Ligand Synthesis: this compound can be synthesized by the condensation of phthalic anhydride and o-aminophenol.[14]
-
Complexation:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or THF).
-
Add a solution of the metal salt (e.g., Co(OAc)₂, Cu(OAc)₂, NiCl₂) in the same solvent dropwise to the ligand solution.
-
The reaction mixture is typically stirred at room temperature or refluxed for several hours.
-
The resulting complex can be isolated by filtration, washed, and dried.
-
General Protocol for Catalytic Oxidation
A typical procedure for the catalytic oxidation of a hydrocarbon is as follows:
-
To a reaction vessel, add the substrate, the metal-N-(o-hydroxyphenyl)phthalimide complex (as catalyst), and a suitable solvent (e.g., acetonitrile, acetic acid).
-
Pressurize the vessel with molecular oxygen (or use air).
-
Heat the reaction mixture to the desired temperature and stir for the required time.
-
Monitor the reaction progress using techniques like GC or TLC.
-
Upon completion, cool the reaction mixture, and isolate and purify the product using standard methods (e.g., chromatography).
Mechanistic Insights and Workflow
The catalytic cycle for metal-NHPI systems generally involves the generation of the PINO radical. A similar mechanism is anticipated for this compound complexes.
Caption: Proposed catalytic cycle for the oxidation of hydrocarbons.
Conclusion and Future Outlook
Metal complexes of this compound represent a promising class of catalysts for selective oxidation reactions. By drawing parallels with the well-established N-hydroxyphthalimide systems, it is possible to predict that cobalt, copper, and nickel complexes will each offer unique advantages in terms of reactivity, selectivity, and substrate scope. The ease of synthesis and modification of the ligand backbone provides ample opportunities for fine-tuning the catalyst's properties for specific applications. Future research should focus on the systematic synthesis and screening of a broader range of these complexes to fully elucidate their catalytic potential and to provide direct comparative data that will guide their application in both academic and industrial settings. The development of these catalysts aligns with the principles of green chemistry by utilizing molecular oxygen as the terminal oxidant and operating under potentially milder conditions.
References
-
N-Hydroxyphthalimide/Cobalt(II) Catalyzed Low Temperature Benzylic Oxidation Using Molecular Oxygen. [Link]
-
Synthesis and Characterization of Late Transition Metal Complexes and Investigation of Their Chemical and Biological Application. [Link]
-
Structural and Spectroscopic Characterization of a Zinc-bound N-oxy-phthalimide Radical. [Link]
-
New Cu(II), Cu(I) and Ag(I) Complexes of Phenoxy-Ketimine Schiff Base Ligands: Synthesis, Structures and Antibacterial Activity. [Link]
-
Phthalic anhydride (PA): a valuable substrate in organic transformations. [Link]
-
Nickel-Catalyzed Enantioselective Cross-Coupling of N-Hydroxyphthalimide Esters with Vinyl Bromides. [Link]
-
Schiff Bases Ligands Derived from o-Phthalaldehyde and Their Metal Complexes with Cu2+ and Ni2+: Synthesis, Anti-Breast Cancer and Molecular Docking Study. [Link]
-
Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. [Link]
-
N- Hydroxyphthalimide and transition metal salts as catalysts of the liquid-phase oxidation of 1-methoxy-4-(1-methylethyl)benzene with oxygen. [Link]
-
Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. [Link]
-
Cobalt(II)/ N-Hydroxyphthalimide-Catalyzed Cross-Dehydrogenative Coupling Reaction at Room Temperature under Aerobic Condition. [Link]
-
Bioactive Cyclometalated Phthalimides: Design, Synthesis and Kinase Inhibition. [Link]
-
Novel thiazole–phthalimide-based heterobimetallic Cu(II)–M(II) complexes: synthesis, characterization, and therapeutic properties against arsenic-induced lung damage in rats. [Link]
-
Mechanism of the catalytic oxidation of hydrocarbons by N-hydroxyphthalimide: a theoretical study. [Link]
-
Nickel-Catalyzed Enantioselective Cross-Coupling of N-Hydroxyphthalimide Esters with Vinyl Bromides. [Link]
-
Cobalt-Catalyzed Oxidation of the β-O-4 Bond in Lignin and Lignin Model Compounds. [Link]
-
Nickel-Catalyzed Enantioselective Cross-Coupling of N‑Hydroxyphthalimide Esters with Vinyl Bromides. [Link]
-
Synthesis, Characterization, Thermodynamic and Biological Activity Studies for New Complexes of Some Transition Metals and Zinc. [Link]
-
Accelerating reaction generality and mechanistic insight through additive mapping. [Link]
-
Cobalt(III)-Catalyzed Enantioselective C–H Functionalization: Ligand Innovation and Reaction Development. [Link]
-
Synthesis and Characterization of Some N-Protected Amino Acid Complexes. [Link]
-
Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. [Link]
-
New Cu(II), Cu(I) and Ag(I) Complexes of Phenoxy-Ketimine Schiff Base Ligands: Synthesis, Structures and Antibacterial Activity. [Link]
-
Synthesis and Structural Characterization of N-(2-Hydroxyphenyl)tetrachlorophthalimide. [Link]
-
Copper(II)-catalyzed oxidation of N-substituted isoindolinones to the corresponding phthalimides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review [beilstein-journals.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Mechanism of the catalytic oxidation of hydrocarbons by N-hydroxyphthalimide: a theoretical study - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Cobalt(II)/ N-Hydroxyphthalimide-Catalyzed Cross-Dehydrogenative Coupling Reaction at Room Temperature under Aerobic Condition [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Nickel-Catalyzed Enantioselective Cross-Coupling of N-Hydroxyphthalimide Esters with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Enantioselective Cross-Coupling of N-Hydroxyphthalimide Esters with Vinyl Bromides [organic-chemistry.org]
- 12. figshare.com [figshare.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. asianpubs.org [asianpubs.org]
A Researcher's Guide to Validating the Bioactivity of Novel N-(o-Hydroxyphenyl)phthalimide Analogs
In the landscape of contemporary drug discovery, the phthalimide scaffold remains a cornerstone for developing novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, anticancer, and antioxidant effects.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to validate the biological activity of a promising subclass: N-(o-hydroxyphenyl)phthalimide analogs. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and compare the potential performance of these novel compounds against established alternatives, supported by experimental data.
The Scientific Rationale: Why this compound Analogs?
The N-phenylphthalimide core structure is a privileged pharmacophore, with the hydroxyl group at the ortho position of the phenyl ring offering unique potential.[4] This phenolic hydroxyl group can engage in hydrogen bonding and act as a hydrogen donor, which is often crucial for antioxidant activity and interaction with biological targets.[5] Furthermore, this functional group provides a strategic point for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The exploration of this chemical space is driven by the hypothesis that these analogs can modulate key signaling pathways implicated in cancer and inflammation, such as NF-κB, mTOR, and TGF-β.[6][7][8]
A Strategic Approach to Bioactivity Validation
A systematic and multi-faceted approach is essential to robustly characterize the biological effects of novel this compound analogs. This involves a tiered screening process, beginning with broad-spectrum in vitro assays and progressing to more complex cell-based and potentially in vivo models.
Experimental Validation Workflow
Caption: A tiered approach to validating the bioactivity of novel compounds.
Part 1: Anticancer Activity Evaluation
A primary focus in phthalimide analog research is their potential as anticancer agents.[1][8] The initial step is to assess their cytotoxicity against relevant cancer cell lines.
Comparative Cytotoxicity Data
The following table presents hypothetical IC50 values for a novel this compound analog (NHP-A1) compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound | Cancer Cell Line | IC50 (µM) |
| NHP-A1 (Novel Analog) | MCF-7 (Breast) | 15.5 |
| A549 (Lung) | 22.3 | |
| HCT116 (Colon) | 18.9 | |
| Doxorubicin (Standard) | MCF-7 (Breast) | 0.8 - 1.2[9] |
| A549 (Lung) | ~2.0[10] | |
| HCT116 (Colon) | ~0.5[11] |
Note: IC50 values for Doxorubicin can vary significantly between studies and experimental conditions.[11][12][13]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel NHP analogs and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Delving Deeper: Apoptosis Induction
Should a novel analog exhibit significant cytotoxicity, the next logical step is to determine if it induces apoptosis (programmed cell death).
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[14] Caspase-3 is a crucial executioner caspase.[15]
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with the NHP analog at its IC50 concentration for 24 hours.
-
Cell Lysis: Harvest the cells and lyse them using a cold lysis buffer.
-
Substrate Addition: Add a caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.[16]
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm. An increase in absorbance indicates the cleavage of the substrate by active caspase-3.
Anticipated Signaling Pathway: mTOR Inhibition
N-Hydroxyphthalimide (NHPI) has been shown to exert its antitumor effects by suppressing the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[17]
Caption: Proposed inhibition of the NF-κB pathway by NHP analogs.
Part 3: Antioxidant Activity Evaluation
The phenolic hydroxyl group in the this compound structure suggests a potential for antioxidant activity through radical scavenging. [5]
Comparative Antioxidant Data
The following table presents hypothetical IC50 values for NHP-A1 in a DPPH radical scavenging assay compared to the well-known antioxidant, Ascorbic Acid.
| Compound | Assay | IC50 (µg/mL) |
| NHP-A1 (Novel Analog) | DPPH Radical Scavenging | 45.2 |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | ~5-10 |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds. [18] Step-by-Step Methodology:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, mix the DPPH solution with various concentrations of the NHP analog or a positive control (e.g., Ascorbic Acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine by an antioxidant leads to a decrease in absorbance.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the initial validation of the biological activities of novel this compound analogs. By systematically evaluating their anticancer, anti-inflammatory, and antioxidant potential through a series of well-established in vitro assays, researchers can efficiently identify promising lead compounds. The comparison with standard drugs provides essential context for the potency and potential clinical relevance of these novel analogs.
Positive hits from this initial screening warrant further investigation into their mechanisms of action, including detailed signaling pathway analysis and potentially, evaluation in in vivo models of disease, such as the carrageenan-induced paw edema model for inflammation. [19][20][21]The ultimate goal is to leverage the unique chemical properties of the this compound scaffold to develop next-generation therapeutics with improved efficacy and safety profiles.
References
Click to expand
-
Phthalimides as anti-inflammatory agents. (URL: [Link])
-
Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. (URL: [Link])
-
2.7. Carrageenan-induced paw edema assay. (URL: [Link])
-
Molecular mechanisms of thalidomide and its derivatives. (URL: [Link])
-
mTOR Signaling. (URL: [Link])
-
Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (URL: [Link])
-
Caspase 3 Activity Assay Kit. (URL: [Link])
-
A drug type - N-4(HYDROXYPHENYL) PHTHALAMIDE. (URL: [Link])
-
Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. (URL: [Link])
-
IC50 in doxorubicin-resistant MCF-7 cell lines. | Download Table. (URL: [Link])
-
Investigation of Antioxidant Properties of Phthalimide Derivatives. (URL: [Link])
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (URL: [Link])
-
NF-κB - Wikipedia. (URL: [Link])
-
A comprehensive map of the mTOR signaling network. (URL: [Link])
-
Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (URL: [Link])
-
Carrageenan Induced Paw Edema (Rat, Mouse). (URL: [Link])
-
Antioxidant properties of phenols. (URL: [Link])
-
Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. (URL: [Link])
-
Synthesis and anti-Inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. (URL: [Link])
-
Selectivity index (SI) and IC 50 values of doxorubicin (DOX), paclitaxel (PTX), and 5. (URL: [Link])
-
Thalidomide - Wikipedia. (URL: [Link])
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (URL: [Link])
-
Phthalimides as anti-inflammatory agents. (URL: [Link])
-
LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. (URL: [Link])
-
Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. (URL: [Link])
-
Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. (URL: [Link])
-
Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. (URL: [Link])
-
Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. (URL: [Link])
-
Caspase Activity Assay. (URL: [Link])
-
The NF-kB Signaling Pathway. (URL: [Link])
-
Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed?. (URL: [Link])
-
Modulation of Induced Cytotoxicity of Doxorubicin by Using Apoferritin and Liposomal Cages. (URL: [Link])
-
mTOR - Wikipedia. (URL: [Link])
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (URL: [Link])
-
The Nuclear Factor NF-κB Pathway in Inflammation. (URL: [Link])
-
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (URL: [Link])
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (URL: [Link])
-
Thalidomide mechanism of action. Cells expressing the cereblon protein... (URL: [Link])
-
Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. (URL: [Link])
-
Charting the NF-kB Pathway Interactome Map. (URL: [Link])
-
Caspase-3 activity assay. (URL: [Link])
-
mTOR Signaling Pathway. (URL: [Link])
-
Schematic illustration of the mTOR-signaling pathway. The mTOR is a... (URL: [Link])
Sources
- 1. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|C14H9NO3 [benchchem.com]
- 5. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Induced Cytotoxicity of Doxorubicin by Using Apoferritin and Liposomal Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mpbio.com [mpbio.com]
- 15. caspase3 assay [assay-protocol.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. inotiv.com [inotiv.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
n-(o-Hydroxyphenyl)phthalimide versus other heterocyclic compounds in drug design
A Comparative Analysis of N-(o-Hydroxyphenyl)phthalimide and Other Key Heterocyclic Compounds
Introduction: The Central Role of Heterocycles in Therapeutics
In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars, forming the structural core of a vast majority of pharmaceuticals.[1] Their prevalence is not coincidental; the incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into cyclic structures imparts unique physicochemical properties that are crucial for biological activity. These properties include the ability to engage in hydrogen bonding, modulate lipophilicity, and adopt specific three-dimensional conformations, all of which are critical for effective interaction with biological targets like enzymes and receptors.[2]
Among the myriad of heterocyclic scaffolds, the phthalimide (isoindoline-1,3-dione) core has garnered significant attention for its remarkable versatility and broad spectrum of biological activities.[3] From the notorious history of thalidomide to the development of modern anticancer and anti-inflammatory agents, the phthalimide scaffold has proven to be a "privileged structure" in drug discovery.[4] This guide provides an in-depth comparison of a specific phthalimide derivative, This compound , with other prominent heterocyclic compounds, offering insights into its performance based on available experimental data and outlining key experimental protocols for its evaluation.
Spotlight on this compound: A Profile
This compound is a derivative of phthalimide characterized by the presence of a hydroxyl group on the ortho position of the N-phenyl substituent. This structural feature has the potential to influence its biological activity through enhanced binding interactions and altered electronic properties.
Synthesis: The synthesis of this compound is typically achieved through a straightforward condensation reaction between phthalic anhydride and o-aminophenol.[5] This reaction involves a nucleophilic attack of the primary amine of o-aminophenol on one of the carbonyl carbons of the phthalic anhydride, leading to the formation of an intermediate phthalamic acid, which then undergoes intramolecular cyclization and dehydration to yield the final imide product.[5]
Biological Potential: While specific data on this compound is limited, extensive research on closely related analogs, particularly N-hydroxyphthalimide (NHPI), provides strong indications of its potential therapeutic applications. Studies have demonstrated that NHPI exhibits potent and selective anti-proliferative effects against various cancer cell lines.[6] The biological activities of phthalimide derivatives are broad, encompassing anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[6]
Comparative Analysis: this compound vs. Other Heterocycles
To contextualize the potential of this compound, it is essential to compare its anticipated performance with other well-established heterocyclic scaffolds in key therapeutic areas.
Anticancer Activity: A Battle of Scaffolds
The search for novel anticancer agents is a primary focus of drug discovery. Here, we compare the potential of the phthalimide scaffold to that of the benzimidazole and quinoline scaffolds, both of which are present in numerous approved anticancer drugs.
Rationale for Comparison:
-
Phthalimides , exemplified by thalidomide and its analogs (lenalidomide, pomalidomide), are known to modulate the cereblon E3 ubiquitin ligase, leading to the degradation of specific proteins involved in cancer cell survival.[7] The closely related N-hydroxyphthalimide has been shown to inhibit the mTOR signaling pathway, a critical regulator of cell growth and proliferation, and to induce apoptosis.[6][8]
-
Benzimidazoles are considered "privileged scaffolds" in cancer therapy due to their ability to interact with various biological targets, including topoisomerases and tubulin.[9][10]
-
Quinolines are another important class of anticancer agents, with some derivatives exhibiting potent activity against a range of cancer cell lines, often with IC50 values in the low micromolar or even nanomolar range.[2]
Quantitative Comparison of Anticancer Activity:
| Compound/Class | Cancer Cell Line | IC50 Value (µM) | Reference |
| Phthalimide Analog (NHPI) | BT-20 (Breast Carcinoma) | 3.14 ± 0.06 | [6] |
| Phthalimide Analog (NHPI) | LoVo (Colon Adenocarcinoma) | 4.05 ± 0.12 | [6] |
| Phthalimide Analog (NHPI) | HT-29 (Colon Adenocarcinoma) | 11.54 ± 0.12 | [6] |
| Benzimidazole Derivative | Molt4 (Leukemia) | 14.1 | [9] |
| Benzimidazole Derivative | K562 (Leukemia) | 2.68 | [9] |
| Benzimidazole Derivative | HepG-2 (Hepatocellular Carcinoma) | 8.11 | [9] |
| Quinoline Derivative | HeLa (Cervical Carcinoma) | 0.016 | [2] |
Note: The data presented is for representative compounds within each class and may not be directly comparable due to variations in experimental conditions. The IC50 values for NHPI (N-hydroxyphthalimide) are used as a proxy for the potential activity of this compound.
Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a critical therapeutic goal. Here, we compare the potential of the phthalimide scaffold with quinoline derivatives, both of which have demonstrated significant anti-inflammatory properties.
Rationale for Comparison:
-
Phthalimides , most notably thalidomide, are known to modulate the production of inflammatory cytokines such as TNF-α and to inhibit cyclooxygenase-2 (COX-2).[11]
-
Quinolines have also been extensively investigated for their anti-inflammatory effects, with some derivatives showing potent inhibition of pro-inflammatory cytokines.[12][13]
Quantitative Comparison of Anti-inflammatory Activity:
| Compound/Class | Assay/Target | IC50 Value (µM) | Reference |
| Phthalimide Hybrid | COX-2 Inhibition | 0.18 | [7] |
| Quinoline Derivatives | LPS-induced inflammation | Appreciable anti-inflammatory affinities | [13] |
Mechanistic Insights: Potential Signaling Pathways
Based on studies of N-hydroxyphthalimide, a plausible mechanism of action for this compound in cancer cells involves the inhibition of the mTOR signaling pathway and the induction of apoptosis.
Inhibition of the mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6] N-hydroxyphthalimide has been shown to inhibit both mTORC1 and mTORC2 complexes, leading to a downstream reduction in protein synthesis and cell cycle progression.[6][8] This dual inhibition is advantageous as it can overcome the feedback activation of Akt, a common resistance mechanism seen with mTORC1-specific inhibitors.[6][8]
Caption: Proposed mTOR pathway inhibition by this compound.
Induction of Apoptosis
N-hydroxyphthalimide has also been shown to induce apoptosis, or programmed cell death, through the mitochondrial (intrinsic) pathway.[6][8] This involves the loss of mitochondrial membrane potential and the activation of caspases, which are the executioners of apoptosis.[1]
Experimental Protocols for Evaluation
To empirically validate the therapeutic potential of this compound and enable robust comparisons with other heterocyclic compounds, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., BT-20, LoVo, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 to 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Caption: Workflow for the MTT cell viability assay.
Protocol 2: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme from arachidonic acid.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute the human recombinant COX-2 enzyme in sterile water and store on ice.
-
Prepare a 10X solution of the test inhibitor (e.g., this compound) and a positive control (e.g., Celecoxib) in COX Assay Buffer.
-
-
Assay Setup:
-
In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor to the sample wells.
-
Add 10 µL of COX Assay Buffer to the "Enzyme Control" wells.
-
Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 70 µL of this mixture to each well.
-
Add 10 µL of the reconstituted COX-2 enzyme to the sample and enzyme control wells.
-
-
Reaction Initiation and Measurement:
-
Incubate the plate for 5-10 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 10 µL of the arachidonic acid substrate to all wells.
-
Immediately begin measuring the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode for 10-20 minutes at room temperature.
-
-
Data Analysis:
-
Choose two time points in the linear phase of the reaction and calculate the change in fluorescence intensity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Conclusion and Future Directions
The phthalimide scaffold, and specifically this compound, represents a promising avenue for the development of novel therapeutic agents. While direct comparative data is still emerging, the potent anticancer and anti-inflammatory activities of its close analogs suggest significant potential. The proposed mechanisms of action, including the inhibition of the mTOR pathway and induction of apoptosis, provide a solid foundation for further investigation.
The experimental protocols outlined in this guide offer a robust framework for the systematic evaluation of this compound and its comparison with other heterocyclic compounds. Future research should focus on head-to-head comparative studies under standardized conditions to definitively establish its therapeutic index and potential advantages over existing scaffolds. Furthermore, structure-activity relationship (SAR) studies will be crucial in optimizing the phthalimide core to enhance potency and selectivity, ultimately paving the way for the development of next-generation heterocyclic drugs.
References
-
He, L., et al. (2016). N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells. Cancer Cell International, 16, 24. [Link]
-
Gouveia, F. L., et al. (2024). Phthalimides as anti-inflammatory agents. Future Medicinal Chemistry, 16(1), 1-22. [Link]
-
ResearchGate. (n.d.). Half‐maximal inhibitory concentration (IC50) values of quinoline.... Retrieved from [Link]
-
Wikipedia. (n.d.). N-Hydroxyphthalimide. Retrieved from [Link]
-
Tan, S. C., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 964299. [Link]
-
He, L., et al. (2016). N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells. PubMed, 26937219. [Link]
-
Al-Ostoot, F. H., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(9), 1251-1259. [Link]
-
Gupta, S., & Kumar, S. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1829(9), 949-966. [Link]
-
ResearchGate. (n.d.). The IC 50 values of benzimidazolium salts (1 and 2) and their.... Retrieved from [Link]
- Google Patents. (n.d.). CN1239715A - Synthesis process of N-hydroxyl phthalimide.
-
Khan, I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(35), 25303-25327. [Link]
-
MDPI. (2024). Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of the six most active benzimidazoles on pancreatic, paraganglioma and colorectal cancer cell lines.. Retrieved from [Link]
-
MDPI. (2018). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. Retrieved from [Link]
-
Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4987. [Link]
-
Al-Ostoot, F. H., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 464. [Link]
-
Or, Y. S., et al. (1996). Effect of N-(4-hydroxyphenyl)retinamide on apoptosis in human breast cancer cells. Carcinogenesis, 17(10), 2259-2263. [Link]
-
Global Science Books. (n.d.). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Retrieved from [Link]
-
MDPI. (2018). The Role of AKT/mTOR Pathway in Stress Response to UV-Irradiation: Implication in Skin Carcinogenesis by Regulation of Apoptosis, Autophagy and Senescence. Retrieved from [Link]
-
ResearchGate. (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Retrieved from [Link]
-
Baldwin, A. S. Jr. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. Journal of Clinical Investigation, 107(3), 241-246. [Link]
-
ACS Publications. (2024). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacogenomic Regulation of the NF-kB–Nrf2 Axis by Curcumin: A Precision Molecular Approach to Inflammation and Oxidative Stress. Retrieved from [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Alam, O., et al. (2017). Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Archiv der Pharmazie, 350(9), 1700040. [Link]
Sources
- 1. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|C14H9NO3 [benchchem.com]
- 6. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of N-(4-hydroxyphenyl)retinamide on apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-(4-HYDROXYPHENYL)PHTHALIMIDE | 7154-85-0 [chemicalbook.com]
A Comparative Performance Analysis of Polyimides Derived from N-(o-Hydroxyphenyl)phthalimide: A Guide for Researchers
In the pursuit of advanced materials with superior thermal and mechanical properties, polyimides stand out as a class of high-performance polymers. Their utility in demanding applications, from aerospace components to flexible electronics, is well-established.[1][2][3] This guide delves into the specific performance characteristics of polyimides derived from diamines containing the N-(o-hydroxyphenyl)phthalimide moiety. The introduction of the ortho-hydroxyl group onto the phthalimide structure presents a unique opportunity to modulate the polymer's properties through intramolecular hydrogen bonding and potential for further chemical modification. This analysis will provide a comparative framework against conventional polyimide systems, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development and material science.
The Architectural Advantage: this compound in Polyimide Synthesis
The fundamental architecture of polyimides, characterized by the imide ring in the polymer backbone, imparts exceptional thermal stability and mechanical strength.[2] The properties of these polymers can be meticulously tuned by altering the chemical structures of the dianhydride and diamine monomers.[4] The incorporation of a pendant hydroxyl group, as in the case of polyimides derived from this compound, is a strategic approach to enhance interchain interactions through hydrogen bonding. This can lead to improved mechanical properties and dimensional stability.[3]
The synthesis of these specialized polyimides typically follows the well-established two-step polycondensation method.[4] This process involves the initial reaction of a diamine monomer with a tetracarboxylic dianhydride to form a soluble poly(amic acid) precursor. This precursor is then converted into the final polyimide through thermal or chemical imidization.[4]
Below is a generalized workflow for the synthesis of polyimides, highlighting the key stages where the unique monomer structure plays a critical role.
Caption: Generalized workflow for the two-step synthesis of polyimides.
A critical consideration in the polymerization of monomers containing free hydroxyl groups is the potential for side reactions and the challenge of achieving high molecular weight. Research on related poly(N-(hydroxyphenyl) maleimides) has shown that direct polymerization can result in polymers with low molecular weights.[5] A common strategy to circumvent this is the protection of the hydroxyl group during polymerization, followed by deprotection to yield the final hydroxyl-containing polyimide.[5]
Performance Benchmarking: A Comparative Analysis
To objectively evaluate the performance of polyimides derived from this compound, a direct comparison with established polyimide systems is essential. While specific data for this exact polyimide is not extensively available in the public domain, we can draw valuable insights from studies on polyimides containing other pendant hydroxyl groups. For this guide, we will use data from polyimides synthesized from 4,4′-diamino-4″-hydroxytriphenylmethane as a representative analog for hydroxyl-containing polyimides and compare them against a well-known commercial polyimide, Kapton®.[4][6]
| Property | Hydroxyl-Containing Polyimide (Analog) | Conventional Polyimide (e.g., Kapton®) | Test Method |
| Thermal Stability | |||
| Glass Transition Temp. (Tg) | 206 - 277 °C[4] | ~360 - 410 °C[6] | DSC/DMA |
| 10% Weight Loss Temp. (Td10) | 449 - 518 °C[4] | > 500 °C[2] | TGA |
| Mechanical Properties | |||
| Tensile Strength | Data not available | 100 - 170 MPa[7] | UTM |
| Tensile Modulus | Data not available | ~3 GPa | UTM |
| Elongation at Break | Data not available | ~70% | UTM |
| Dielectric Properties | |||
| Dielectric Constant (1 MHz) | Data not available | ~3.4 | Dielectric Spectroscopy |
Analysis of Performance Data:
The data suggests that the introduction of the bulky triphenylmethane group containing a hydroxyl moiety leads to a lower glass transition temperature compared to the highly rigid structure of conventional polyimides like Kapton®.[4][6] However, the thermal decomposition temperatures remain impressively high, indicating excellent thermal stability suitable for high-temperature applications.[2][4] The presence of the hydroxyl group is expected to enhance intermolecular interactions, which could positively influence mechanical properties, though specific data for the analog is not provided. It is important to note that generic polyimide films can exhibit a range of properties depending on the specific monomers and manufacturing processes used.[6]
Experimental Protocols for Performance Characterization
To ensure the scientific integrity of performance claims, rigorous and standardized experimental protocols are paramount. The following are detailed methodologies for key characterization techniques.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of the polyimide.
Methodology:
-
Precisely weigh a small sample (5-10 mg) of the polyimide film into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
The temperature at which 5% or 10% weight loss occurs (Td5 or Td10) is determined as a measure of thermal stability.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Determination of Glass Transition Temperature: Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature (Tg) of the polyimide.
Methodology:
-
Seal a small, accurately weighed sample (5-10 mg) of the polyimide film in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected Tg to erase any prior thermal history.
-
Cool the sample at a controlled rate.
-
Heat the sample again at a controlled rate (e.g., 10 °C/min).
-
The Tg is identified as the midpoint of the step change in the heat flow curve during the second heating scan.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Concluding Remarks for the Research Professional
Polyimides derived from this compound represent a promising avenue for the development of advanced materials with tailored properties. The presence of the ortho-hydroxyl group offers a versatile handle for enhancing performance through hydrogen bonding and provides a site for further functionalization. While direct experimental data on this specific polymer system remains scarce in publicly accessible literature, comparative analysis with structurally similar hydroxyl-containing polyimides indicates the potential for high thermal stability.
For researchers and drug development professionals exploring novel polymers for applications such as advanced drug delivery systems or high-performance biocompatible materials, this class of polyimides warrants further investigation. The synthesis and thorough characterization of these materials will be crucial in unlocking their full potential and establishing a comprehensive understanding of their structure-property relationships. The experimental protocols outlined in this guide provide a robust framework for such evaluations, ensuring data integrity and facilitating meaningful comparisons with existing high-performance polymers.
References
-
Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide. ACS Omega. 2022.
-
Kapton® Film vs Generic Polyimide Film. Advanced Seals & Gaskets.
-
Preparation and properties of polyimides from diamino containing hydroxyl group, 4,4′-diamino-4″-hydroxytriphenylmethan. ResearchGate. 2008.
-
Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. ResearchGate. 2003. [URL]([Link] trifluoromethyl_anilide)
-
Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides). ScienceDirect. 1998.
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. MDPI. 2021.
-
Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness. PMC. 2021.
-
Polyimides and High Performance Organic Polymers. ResearchGate. 2016.
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Publishing. 2021.
-
Synthesis and characterization of novel polyimides with diamines containing thiophene moieties. ResearchGate. 2011.
-
COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie.
-
Synthesis of poly (amide-imide)s by polycondensation reaction of [N,N'-(4,4'-carbonyldiphtaloyl)-bis-L-amino diacid]s and 1,5-bis (4-aminophenyl) penta-1,4-dien-3-one. ResearchGate. 2014.
-
Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. MDPI. 2020.
-
Kapton™ and Polyimide Tape: Differences, Properties, and Uses Guide for 2024. ECHO. 2024.
-
Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. NIH. 2011.
-
Poly(ether imide)s: Synthesis and Properties. Murray State's Digital Commons. 2018.
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. PMC. 2021.
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. MDPI. 2021.
-
Kapton™ and Polyimide Tape: Differences, Properties, and Uses Guide for 2025. ECHO. 2025.
Sources
- 1. Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 6. Kapton® Film vs Generic Polyimide Film [filmide.com]
- 7. dspace.ncl.res.in [dspace.ncl.res.in]
A Comparative Guide to Cross-Reactivity in N-(o-Hydroxyphenyl)phthalimide-Based Sensors for Cu2+ Detection
In the realm of chemical sensing, the selective detection of specific analytes in complex matrices is a paramount objective. For researchers and professionals in drug development and environmental monitoring, the ability to accurately quantify trace amounts of metal ions like copper (Cu²⁺) is critical. N-(o-Hydroxyphenyl)phthalimide and its derivatives have emerged as a promising class of fluorescent chemosensors for this purpose. This guide provides an in-depth, objective comparison of the cross-reactivity and performance of these sensors against other alternatives, supported by experimental data and established scientific principles.
The Challenge of Selectivity in Cu²⁺ Sensing
Copper is an essential trace element in biological systems, but its dysregulation is implicated in various neurodegenerative diseases. Consequently, the development of sensitive and selective Cu²⁺ probes is of significant interest. The primary challenge lies in achieving high selectivity for Cu²⁺ over other biologically and environmentally relevant metal ions, which often coexist and can interfere with detection. An ideal sensor should exhibit a robust and specific response to the target analyte, with minimal signal perturbation from competing species.
This compound-Based Sensors: Mechanism and Intrinsic Selectivity
The sensing mechanism of this compound-based sensors for Cu²⁺ typically involves a "turn-on" or "turn-off" fluorescent response. The core structure incorporates a phthalimide moiety, which can act as a fluorophore, and an o-hydroxyphenyl group that serves as a recognition site for the metal ion.
Upon binding of Cu²⁺ to the nitrogen and oxygen donor atoms of the o-hydroxyphenyl group, the sensor molecule undergoes a conformational change.[1] This interaction can lead to several photophysical phenomena, including:
-
Chelation-Enhanced Fluorescence (CHEF): Binding to the metal ion restricts intramolecular rotation, leading to an increase in fluorescence intensity ("turn-on" response).
-
Photoinduced Electron Transfer (PET) Inhibition: In some designs, the unbound sensor exhibits quenched fluorescence due to PET from a donor to the fluorophore. Metal ion binding can inhibit this process, restoring fluorescence.[2]
-
Fluorescence Quenching: Conversely, the paramagnetic nature of Cu²⁺ can, in some cases, lead to fluorescence quenching ("turn-off" response) upon binding.[3][4]
The inherent selectivity of these sensors for Cu²⁺ is attributed to the specific coordination geometry and electronic properties favored by the copper ion. The hard-soft acid-base (HSAB) principle often plays a role, where the specific donor atoms in the sensor have a preferential affinity for Cu²⁺.
Caption: Selective binding of Cu²⁺ to the sensor induces a significant fluorescence response.
Comparative Analysis of Cross-Reactivity: A Data-Driven Approach
To objectively assess the performance of this compound-based sensors, a thorough review of published cross-reactivity studies is essential. The following table summarizes key performance metrics for a representative this compound-based sensor and compares them with other common classes of fluorescent Cu²⁺ sensors.
| Sensor Class | Target Analyte | Limit of Detection (LOD) | Common Interferents | Key Advantages | Key Limitations |
| This compound-based | Cu²⁺ | 1.5 x 10⁻⁸ M - 3.0 x 10⁻⁷ M[4][5] | Hg²⁺, Fe³⁺ (in some cases) | Good selectivity, tunable photophysical properties.[6] | Potential for interference from ions with similar coordination preferences. |
| Rhodamine-based | Cu²⁺ | ~10⁻⁷ M | Often highly selective for Cu²⁺.[7][8] | High quantum yields, visible light excitation/emission. | Can be susceptible to pH changes. |
| Schiff Base-derived | Cu²⁺, Fe²⁺/Fe³⁺ | 0.5 µM (for Fe²⁺) - 4.9 x 10⁻⁷ M (for Cu²⁺)[2][9] | Can be designed for high selectivity, but some show response to multiple ions.[10] | Versatile synthesis, can be colorimetric and fluorescent.[1] | Selectivity can be a challenge to optimize.[2] |
| Peptide-based | Cu²⁺ | 32 nM[11] | Highly specific due to biological recognition motifs. | High sensitivity and selectivity.[11][12] | More complex synthesis, potential for degradation. |
| Carbon Dots (CDs) | Cu²⁺ | 100 nM[13] | Can be affected by a range of metal ions. | Low cost, good biocompatibility.[13] | Broader selectivity can be a drawback. |
Analysis of Cross-Reactivity Data:
The data indicates that while this compound-based sensors offer good sensitivity, their selectivity can be challenged by ions like Hg²⁺.[4] This is a critical consideration for applications where mercury may be present. Rhodamine-based sensors often exhibit excellent selectivity, making them a strong alternative.[7] Schiff base sensors are highly versatile, but their selectivity profiles can vary significantly with design.[2] Peptide-based sensors, leveraging the specificity of biological interactions, can achieve outstanding selectivity and sensitivity.[11] Carbon dots represent a cost-effective option, though often with broader selectivity.[13]
Experimental Protocol for Cross-Reactivity Assessment
To ensure the trustworthiness of any sensor, a rigorous and standardized cross-reactivity testing protocol is imperative. The following methodology provides a self-validating system for evaluating sensor performance.
Objective: To determine the selectivity of a fluorescent chemosensor for a target analyte (e.g., Cu²⁺) in the presence of potentially interfering ions.
Materials:
-
Stock solution of the fluorescent chemosensor (e.g., 1 mM in a suitable solvent like DMF or DMSO).
-
Stock solutions of the target analyte and various interfering metal ions (e.g., 10 mM aqueous solutions of their salts).[10]
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Fluorometer.
-
Cuvettes.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of solutions containing the chemosensor at a fixed concentration (e.g., 10 µM) in the buffer.[10]
-
To separate solutions, add a specific concentration of the target analyte (e.g., 2 equivalents).
-
To other solutions, add the same concentration of each potential interfering ion individually.
-
For competition experiments, prepare solutions containing the chemosensor and the target analyte, and then add each interfering ion.[14][15]
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of each solution after a suitable incubation period.
-
Measure the fluorescence intensity at the wavelength of maximum emission.
-
-
Data Analysis:
-
Compare the fluorescence response of the sensor to the target analyte with its response to the interfering ions.
-
In the competition experiments, assess the degree to which the interfering ions suppress or enhance the fluorescence signal in the presence of the target analyte.
-
Caption: Workflow for assessing the cross-reactivity of a fluorescent sensor.
Practical Applications and Future Directions
The choice of a Cu²⁺ sensor ultimately depends on the specific application. For in-vitro diagnostics where the sample matrix is well-defined, an this compound-based sensor may be perfectly suitable. However, for complex environmental samples or in-vivo imaging, a sensor with a higher degree of selectivity, such as a well-designed rhodamine or peptide-based probe, might be necessary.[14][16]
The development of test strips for the rapid, semi-quantitative detection of Cu²⁺ is a promising area of application.[17][18] This approach offers a low-cost and user-friendly format for on-site analysis.
Future research in this field will likely focus on:
-
Improving Selectivity: Designing novel receptor moieties with enhanced affinity and specificity for Cu²⁺.
-
Ratiometric Sensing: Developing sensors that exhibit a shift in emission wavelength upon analyte binding, which can provide more robust and quantitative measurements.[11]
-
Multi-Analyte Sensing: Creating sensor arrays capable of detecting multiple metal ions simultaneously.
Conclusion
This compound-based sensors represent a valuable tool for the detection of Cu²⁺, offering good sensitivity and tunable properties. However, a critical evaluation of their cross-reactivity is essential for reliable and accurate measurements. By understanding the performance characteristics of these sensors in comparison to other available technologies and by employing rigorous validation protocols, researchers can make informed decisions to advance their work in drug development, environmental science, and beyond.
References
-
Krämer, R. (1998). Fluorescent Chemosensors for Cu2+ Ions: Fast, Selective, and Highly Sensitive. Angewandte Chemie. [Link]
-
ResearchGate. (n.d.). Comparison of Different Fluorescent Probes for Sensing Cu 2+. Retrieved from [Link]
-
MDPI. (n.d.). Complex Activity and Sensor Potential toward Metal Ions in Environmental Water Samples of N-Phthalimide Azo-Azomethine Dyes. MDPI. [Link]
-
ACS Publications. (2014). Highly Sensitive and Selective Colorimetric and Off−On Fluorescent Chemosensor for Cu2+ in Aqueous Solution and Living Cells. Analytical Chemistry. [Link]
-
MDPI. (n.d.). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. MDPI. [Link]
-
PubMed. (n.d.). Azine Based Oligoesteric Chemosensors for Cu2+ Ion Detection: Synthesis, Structural Characterization, and Theoretical Investigations. PubMed. [Link]
-
National Institutes of Health. (2021). Evaluation of Fluorescent Cu2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection. National Institutes of Health. [Link]
-
Semantic Scholar. (n.d.). A new phthalimide based chemosensor for selective spectrophotometric detection of Cu(II) from aqueous medium. Semantic Scholar. [Link]
-
RSC Publishing. (n.d.). Sensitive detection of copper(ii) ions based on the conformational change of peptides by surface plasmon resonance spectroscopy. Analytical Methods. [Link]
-
National Institutes of Health. (n.d.). A Highly Selective Turn-on and Reversible Fluorescent Chemosensor for Al3+ Detection Based on Novel Salicylidene Schiff Base-Terminated PEG in Pure Aqueous Solution. National Institutes of Health. [Link]
-
National Institutes of Health. (n.d.). Multifunctional Chemosensors for the Simultaneous Detection of Copper and Mercury Ions: Applications in Test Strip Fabrication, Spiking Studies, and Logic Gate Formulation. National Institutes of Health. [Link]
-
MDPI. (2023). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. MDPI. [Link]
-
ACS Publications. (n.d.). Highly Selective and Sensitive Chemosensor for Hg2+ Based on the Rhodamine Fluorophore. Organic Letters. [Link]
-
ResearchGate. (n.d.). Peptide-based Fluorescent Chemical Sensors for the Specific Detection of Cu2+ and S2-. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal interference study of chemo‐sensor 4 a in the presence of various metal ions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. National Institutes of Health. [Link]
-
Revue Roumaine de Chimie. (2025). A NOVEL COLORIMETRIC NAKED EYE DETECTION PROBE FOR M2+ AND M3+ IONS BASED ON A N,O-DONOR LIGAND: SYNTHESIS, CHARACTERIZATION AND. Revue Roumaine de Chimie. [Link]
-
Frontiers. (n.d.). A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell. Frontiers. [Link]
-
National Institutes of Health. (n.d.). On/Off Fluorescent Chemosensor for Selective Detection of Divalent Iron and Copper Ions: Molecular Logic Operation and Protein Binding. National Institutes of Health. [Link]
-
RSC Publishing. (n.d.). Analytical Methods. RSC Publishing. [Link]
-
MDPI. (n.d.). Highly Sensitive Hybridization Chain Reaction-Based miRNA Detection Technology Using Diffusivity Analysis of Fluorescent Probe-Modified miRNA Particles. MDPI. [Link]
-
MDPI. (n.d.). Colorimetric and Fluorescent Sensing of Copper Ions in Water through o-Phenylenediamine-Derived Carbon Dots. MDPI. [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. mdpi.com [mdpi.com]
- 3. Azine Based Oligoesteric Chemosensors for Cu2+ Ion Detection: Synthesis, Structural Characterization, and Theoretical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. On/Off Fluorescent Chemosensor for Selective Detection of Divalent Iron and Copper Ions: Molecular Logic Operation and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sensitive detection of copper(ii) ions based on the conformational change of peptides by surface plasmon resonance spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of Fluorescent Cu2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multifunctional Chemosensors for the Simultaneous Detection of Copper and Mercury Ions: Applications in Test Strip Fabrication, Spiking Studies, and Logic Gate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. A Highly Selective Turn-on and Reversible Fluorescent Chemosensor for Al3+ Detection Based on Novel Salicylidene Schiff Base-Terminated PEG in Pure Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell [frontiersin.org]
A Comparative Performance Analysis of n-(o-Hydroxyphenyl)phthalimide Derivatives as Protoporphyrinogen Oxidase (PPO) Inhibitors Against Commercial Herbicides
This guide provides a comprehensive technical comparison of novel n-(o-Hydroxyphenyl)phthalimide derivatives against established commercial herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the mechanistic underpinnings, experimental validation, and comparative efficacy of this promising class of compounds. Our analysis is grounded in established scientific principles and methodologies to ensure accuracy and reproducibility.
Introduction: The Quest for Novel Herbicidal Moieties
The escalating challenge of weed resistance to existing herbicides necessitates the continuous discovery and development of new active ingredients with diverse modes of action. Phthalimide derivatives have emerged as a promising scaffold in agrochemical research, with several N-phenylphthalimides already commercialized as effective herbicides.[1] This guide focuses on a specific subclass, this compound derivatives, and benchmarks their herbicidal performance against leading commercial products. The core hypothesis is that the ortho-hydroxyphenyl substitution may enhance the binding affinity to the target enzyme, protoporphyrinogen oxidase (PPO), potentially leading to improved herbicidal activity.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Both the this compound derivatives and the selected commercial benchmarks exert their herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[2] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[3] Proto IX is a key precursor for the synthesis of both chlorophylls and hemes.[4]
The inhibition of PPO leads to an accumulation of Protogen IX in the cytoplasm.[3] Here, a non-enzymatic oxidation of Protogen IX to Proto IX occurs.[3] This unregulated accumulation of Proto IX, in the presence of light and oxygen, generates highly reactive singlet oxygen species.[4][5] These reactive oxygen species cause rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and ultimately, cell death.[4] This mode of action results in characteristic symptoms of rapid foliar necrosis and desiccation, often visible within hours of application.[4]
Caption: Mechanism of action of PPO-inhibiting herbicides.
Commercial Benchmarks for Comparison
For a robust evaluation of the this compound derivatives, two widely used commercial PPO-inhibiting herbicides have been selected as benchmarks:
-
Flumioxazin: An N-phenylphthalimide herbicide known for its broad-spectrum control of broadleaf weeds and residual activity.[6]
-
Oxyfluorfen: A diphenyl ether herbicide with a long history of use for pre- and post-emergent weed control.[7]
These herbicides represent different chemical classes but share the same mode of action, providing a comprehensive basis for comparison.
Experimental Design and Methodologies
To objectively assess the herbicidal performance of the this compound derivatives against the commercial benchmarks, a series of standardized bioassays should be conducted. The following protocols are based on guidelines from the European and Mediterranean Plant Protection Organization (EPPO) and other established methodologies to ensure data reliability and reproducibility.[5][8]
Caption: Experimental workflow for herbicide performance evaluation.
In Vitro Seed Germination and Root Growth Inhibition Assay
This assay provides a rapid assessment of the intrinsic herbicidal activity of the compounds on fundamental plant development processes.
Protocol:
-
Preparation of Test Solutions: Prepare stock solutions of the this compound derivatives and commercial herbicides in a suitable solvent (e.g., acetone or DMSO). A dilution series is then made in distilled water to achieve final test concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Assay Setup: Place a sterile filter paper in a 9 cm Petri dish. Add 5 mL of the respective test solution or a control (distilled water with the same concentration of solvent) to each dish.
-
Seed Plating: Place 20 seeds of a sensitive indicator species (e.g., Lactuca sativa or Amaranthus retroflexus) on the moistened filter paper.
-
Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber at 25°C with a 16/8 hour light/dark cycle for 7 days.
-
Data Collection: After the incubation period, count the number of germinated seeds and measure the root length of each seedling.
-
Analysis: Calculate the Germination Inhibition (GI) and Root Inhibition (RI) percentages relative to the control. Determine the concentration required for 50% inhibition (GI50 and RI50) using probit analysis.
Whole Plant Pot Assay (Post-emergence)
This greenhouse-based assay evaluates the herbicidal efficacy under conditions that more closely mimic agricultural settings.[8]
Protocol:
-
Plant Cultivation: Sow seeds of relevant weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Setaria viridis) in pots containing a standard potting mix. Grow the plants in a greenhouse under controlled conditions (25/20°C day/night temperature, 16h photoperiod) until they reach the 2-4 true leaf stage.[5]
-
Herbicide Application: Prepare spray solutions of the test compounds and benchmarks at various application rates (e.g., 10, 50, 100, 200 g a.i./ha). Apply the herbicides using a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).[9] An untreated control group is also included.
-
Post-application Maintenance: Return the pots to the greenhouse and water as needed, avoiding washing the herbicide from the foliage.
-
Efficacy Assessment:
-
Visual Injury Scoring: At 3, 7, 14, and 21 days after treatment (DAT), visually assess the percentage of plant injury (necrosis, chlorosis, stunting) on a scale of 0% (no effect) to 100% (complete plant death) relative to the untreated control.[10]
-
Chlorophyll Content Measurement: At 7 DAT, measure the relative chlorophyll content of the newest fully expanded leaves using a non-destructive chlorophyll meter (e.g., SPAD-502).[11][12]
-
Biomass Reduction: At 21 DAT, harvest the above-ground biomass of all plants, and determine the fresh weight. Dry the biomass at 70°C for 72 hours to determine the dry weight. Calculate the percentage reduction in biomass compared to the untreated control.
-
Comparative Performance Data (Hypothetical)
The following tables present hypothetical but realistic data based on the expected performance of a potent this compound derivative (HPP-1) compared to commercial standards.
Table 1: In Vitro Germination and Root Growth Inhibition (GI50 & RI50 in µM)
| Compound | Lactuca sativa (Lettuce) GI50 | Lactuca sativa (Lettuce) RI50 | Amaranthus retroflexus (Redroot Pigweed) GI50 | Amaranthus retroflexus (Redroot Pigweed) RI50 |
| HPP-1 | 15.2 | 5.8 | 12.5 | 4.2 |
| Flumioxazin | 20.5 | 8.1 | 18.9 | 7.5 |
| Oxyfluorfen | 25.1 | 10.3 | 22.4 | 9.8 |
| Control | >1000 | >1000 | >1000 | >1000 |
Table 2: Post-emergence Herbicidal Efficacy on Broadleaf Weeds (% Visual Control at 14 DAT)
| Compound | Application Rate (g a.i./ha) | Abutilon theophrasti (Velvetleaf) | Amaranthus retroflexus (Redroot Pigweed) |
| HPP-1 | 50 | 95% | 98% |
| 100 | 100% | 100% | |
| Flumioxazin | 50 | 90% | 95% |
| 100 | 98% | 100% | |
| Oxyfluorfen | 50 | 85% | 92% |
| 100 | 95% | 98% | |
| Control | 0 | 0% | 0% |
Table 3: Impact on Chlorophyll Content and Biomass Reduction (at 100 g a.i./ha, 21 DAT)
| Compound | Relative Chlorophyll Content (% of Control) | A. theophrasti Biomass Reduction (%) | A. retroflexus Biomass Reduction (%) |
| HPP-1 | 12% | 99% | 99% |
| Flumioxazin | 15% | 97% | 98% |
| Oxyfluorfen | 18% | 94% | 96% |
| Control | 100% | 0% | 0% |
Interpretation and Conclusion
The hypothetical data presented suggest that the this compound derivative, HPP-1, exhibits potent herbicidal activity, often exceeding that of the commercial benchmarks, Flumioxazin and Oxyfluorfen. The lower RI50 values in the in-vitro assays indicate strong intrinsic activity at the physiological level.[13] In whole-plant assays, HPP-1 demonstrates rapid and complete control of key broadleaf weeds at competitive application rates. The significant reduction in chlorophyll content is a clear indicator of PPO inhibition, consistent with the proposed mechanism of action.
The superior performance of HPP-1 could be attributed to the ortho-hydroxyphenyl moiety, which may facilitate stronger binding interactions within the active site of the PPO enzyme. This structure-activity relationship warrants further investigation through molecular docking studies and enzymatic assays.
References
-
Zhao, L. X., Jiang, M. J., Hu, J. J., Zou, Y. L., Cheng, Y., Ren, T., ... & Ye, F. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry, 68(12), 3729-3741. [Link]
-
European Herbicide Resistance Committee. (2017). European Guidelines to conduct herbicide resistance tests. [Link]
-
Li, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. Journal of Agricultural and Food Chemistry. [Link]
-
Dayan, F. E., & Duke, S. O. (2014). Protoporphyrinogen oxidase: origins, functions, and importance as an herbicide target site. Weed Science, 62(sp1), 234-245. [Link]
-
Food and Agriculture Organization of the United Nations. (2013). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. [Link]
-
NC State Extension Publications. (2015). Protoporphyrinogen Oxidase (PPO) Inhibitors. [Link]
- Shaner, D. L. (Ed.). (2014). Herbicide handbook. Weed Science Society of America.
-
Hansatech Instruments. (n.d.). Chlorophyll Content Measurement Introduction. [Link]
-
Liman, R., Akyıl, D., Eren, Y., & Konuk, M. (2015). Determination of genotoxic effects of Imazethapyr herbicide in Allium cepa root cells by mitotic activity, chromosome aberration, and comet assay. Pesticide Biochemistry and Physiology, 118, 45-50. [Link]
-
Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Inhibition of Protoporphyrinogen Oxidase. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Test Guidelines for Pesticides and Toxic Substances. [Link]
-
Wang, F., et al. (2019). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. Molecules, 24(12), 2295. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [Link]
-
European Patent Office. (1997). Novel phthalimide compounds and herbicides containing the same. EP 0786453 A1. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry, 71(10), 4243-4254. [Link]
-
Journal of Applied Pharmaceutical Science. (2016). Recent Advances and Future Prospects of Phthalimide Derivatives. [Link]
-
University of California Weed Research and Information Center. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors. [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos robustos para testar a resistência a herbicidas em diferentes espécies de plantas daninhas. [Link]
-
European and Mediterranean Plant Protection Organization. (n.d.). EPPO Standards – PP1 Efficacy evaluation of plant protection products. [Link]
-
Debenedetti, L., et al. (2018). Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301. Planta Daninha, 36. [Link]
-
YSI Inc. (n.d.). The Basics of Chlorophyll Measurement. [Link]
-
Konica Minolta Sensing. (2017). Measuring Chlorophyll Content in Plants. [Link]
Sources
- 1. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyzeseeds.com [analyzeseeds.com]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activities on resistance to PPPs [eppo.int]
- 7. my.ucanr.edu [my.ucanr.edu]
- 8. hracglobal.com [hracglobal.com]
- 9. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 10. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorophyll Content Measurement Introduction – Hansatech Instruments Ltd [hansatech-instruments.com]
- 12. Measuring Chlorophyll Content in Plants | Konica Minolta Color, Light, and Display Measuring Instruments [sensing.konicaminolta.asia]
- 13. Determination of genotoxic effects of Imazethapyr herbicide in Allium cepa root cells by mitotic activity, chromosome aberration, and comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
A Researcher's Guide to the Safe Disposal of N-(o-Hydroxyphenyl)phthalimide
Introduction
This compound (CAS No. 6307-13-7) is a solid organic compound utilized in various research and development applications.[1] As with any laboratory chemical, its lifecycle does not end upon consumption in a reaction; rather, responsible disposal is a critical final step to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with confidence and integrity.
Understanding the potential hazards of a chemical is the cornerstone of safe handling and disposal. While a comprehensive, peer-reviewed toxicological profile for this compound is not widely available, data from structurally related compounds, such as N-Hydroxyphthalimide, allows for a presumptive hazard assessment. This proactive approach ensures that safety measures are commensurate with the potential risks.
The primary concerns revolve around irritant properties.[2][3] As a solid powder, the compound poses a risk of airborne dust generation during handling, leading to potential respiratory, skin, and eye irritation.[4] Therefore, all disposal procedures are designed to minimize dust creation and prevent direct contact.
Table 1: Presumptive Hazard Profile of this compound
| Hazard Class | Potential Effect | Rationale for Caution |
| Skin Irritation | Causes skin irritation upon contact.[4] | Analogous compounds are classified as skin irritants. Prolonged contact with the solid or its solutions should be avoided. |
| Eye Irritation | Causes serious eye irritation.[5][4] | Particulate matter can cause significant mechanical and chemical irritation to the eyes. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[4] | Inhalation of fine dust can irritate the mucous membranes of the respiratory system. |
| Environmental | Unknown. | Lacking specific ecotoxicity data, the compound should not be released into the environment. Sewer disposal is strictly prohibited.[6] |
Note: This profile is based on data for structurally similar chemicals in the absence of a specific Safety Data Sheet (SDS) for the ortho-isomer. All handling and disposal should proceed with the assumption that these hazards are present.
Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any waste consolidation or disposal-related activities, it is imperative to establish a safe working environment. The Occupational Safety and Health Administration (OSHA) mandates the use of engineering controls and PPE to minimize worker exposure to hazardous chemicals.[7]
Engineering Controls : All handling of solid this compound, including weighing, transferring, and packaging for disposal, must be conducted within a certified chemical fume hood.[8][9] This primary containment strategy is crucial for preventing the inhalation of airborne particulates.
Personal Protective Equipment (PPE) : The selection of PPE is the final barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound's waste.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Justification |
| Hand Protection | Nitrile gloves (minimum) | Prevents direct skin contact with the chemical.[5] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[10] | Protects eyes from airborne dust and accidental splashes. |
| Body Protection | Fully buttoned, long-sleeved laboratory coat | Protects skin and personal clothing from contamination. |
Immediate Procedures: Spill Management and Decontamination
Accidental spills, though undesirable, must be managed with a pre-defined protocol to mitigate exposure and prevent wider contamination.
Step-by-Step Spill Cleanup Protocol:
-
Alert and Secure: Immediately alert colleagues in the vicinity. Restrict access to the spill area.
-
Don PPE: Before approaching the spill, don the full PPE outlined in Table 2.
-
Contain and Collect:
-
Do not use a dry sweeping method, as this can generate dust.
-
Gently cover the spill with a damp paper towel or absorbent pads to wet the powder.
-
Carefully wipe or scoop the material from the outside-in, placing all contaminated materials into a designated, sealable plastic bag or waste container.
-
-
Decontaminate: Wipe the spill area with a damp cloth or sponge, using a soap and water solution. Perform a final wipe with clean water. All cleaning materials must be disposed of as hazardous waste.
-
Package and Label: Seal the waste bag or container. Attach a hazardous waste label, clearly identifying the contents as "Spill Debris containing this compound."
-
Wash Hands: Thoroughly wash hands with soap and water after removing gloves.
Core Directive: Waste Segregation and Collection Protocol
The central tenet of proper chemical disposal is rigorous waste segregation. This compound waste must be managed as a distinct hazardous waste stream, following guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Step-by-Step Waste Collection and Disposal Procedure:
-
Waste Determination: The first step is to classify the material as hazardous waste. Given its irritant properties and the lack of comprehensive safety data, this compound must be managed as hazardous chemical waste.[11]
-
Select a Container:
-
Use a chemically compatible, leak-proof container with a secure, screw-top lid.[12] High-density polyethylene (HDPE) containers are an excellent choice.
-
The container must be in good condition, free of cracks or residue from previous use.[12]
-
Ensure the container is appropriately sized for the amount of waste to be generated to minimize headspace.
-
-
Label the Container:
-
Affix a completed hazardous waste label to the container before adding any waste.
-
The label must include:
-
-
Accumulate Waste:
-
Collect all waste this compound, including unused pure chemical and heavily contaminated items (e.g., weigh boats, contaminated gloves), in this dedicated container.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be clearly marked, away from drains, and in a location with secondary containment.
-
Keep the waste container closed at all times except when adding waste.[12][13]
-
-
Arrange for Disposal:
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13]
-
Once the container is full, or at regular intervals as required by your institution (often every 6-12 months), arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[14][15]
-
Complete any necessary online waste pickup request forms, providing accurate information about the container's contents.
-
The following workflow diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Workflow for this compound.
The Regulatory Framework: Adherence to National Standards
All laboratory waste disposal procedures are governed by a multi-layered regulatory framework designed to protect both human health and the environment.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[7] The procedures in this guide should be incorporated into your laboratory's specific CHP.[8] The CHP is the master document that outlines policies and procedures to protect workers from chemical health hazards.[11]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management and disposal of hazardous waste.[14] The requirements for waste determination, containerization, labeling, and accumulation time limits are all derived from RCRA regulations. Adherence to these rules is not just a best practice; it is a legal requirement.
By following the detailed procedures in this guide, researchers can ensure they are not only protecting themselves and their colleagues but are also in full compliance with federal law, thereby upholding the principles of scientific integrity and responsible environmental stewardship.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration. [Link]
-
Chemical Hygiene Plan . National Institutes of Health - Office of Research Services. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania - EHRS. [Link]
-
Material Safety Data Sheet - N-Hydroxyphthalimide, 98% . Cole-Parmer. [Link]
-
N-Hydroxyphthalimide . Wikipedia. [Link]
-
Hazardous Waste - Overview . Occupational Safety and Health Administration. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University - Research Safety. [Link]
-
Chemical Hygiene Plan . University of Wisconsin–Madison - Environment, Health & Safety. [Link]
-
A drug type - N-4(HYDROXYPHENYL) PHTHALAMIDE . National Library of Medicine. [Link]
-
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- . PubChem - National Center for Biotechnology Information. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Chemical Hygiene Plan . University of California, Riverside - Environmental Health & Safety. [Link]
Sources
- 1. This compound|C14H9NO3 [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Chemical Hygiene Plan – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 8. osha.gov [osha.gov]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Hygiene Plan | Environmental Health & Safety [ehs.ucr.edu]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
